Trimipramine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |
| Record name | Trimipramine [USAN:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
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DSSTOX Substance ID |
DTXSID8023715 | |
| Record name | Trimipramine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble, 2.60e-02 g/L | |
| Record name | Trimipramine | |
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| Record name | Trimipramine | |
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CAS No. |
3564-75-8, 739-71-9, 3564-66-7 | |
| Record name | (-)-Trimipramine | |
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| Record name | Trimipramine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-Trimipramine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimipramine [USAN:INN:BAN] | |
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| Record name | (+)-Trimipramine | |
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| Record name | (-)-Trimipramine | |
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| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
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| Record name | Trimipramine | |
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| Record name | TRIMIPRAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |
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| Record name | TRIMIPRAMINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE, (-)- | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Trimipramine in Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine (B1683260), a tricyclic antidepressant (TCA), exhibits a unique and complex pharmacological profile that distinguishes it from other members of its class. While its antidepressant efficacy is well-established, its mechanism of action deviates from the typical monoamine reuptake inhibition that characterizes most TCAs. This technical guide provides a comprehensive overview of the molecular and cellular actions of this compound within neuronal circuits. It delves into its potent receptor antagonism at histamine (B1213489), serotonin (B10506), adrenergic, and dopamine (B1211576) receptors, supported by quantitative binding affinity data. Detailed experimental protocols for key assays are provided, alongside visualizations of the principal signaling pathways and experimental workflows, to facilitate a deeper understanding and guide future research and development.
Introduction
This compound is a second-generation tricyclic antidepressant that has been in clinical use for the treatment of major depressive disorder for several decades.[1] Unlike prototypic TCAs such as imipramine (B1671792) and amitriptyline, this compound is a notably weak inhibitor of serotonin (SERT) and norepinephrine (B1679862) (NET) transporters.[1][2] This has led to the understanding that its therapeutic effects are not primarily driven by the enhancement of monoaminergic neurotransmission through reuptake blockade. Instead, the pharmacological actions of this compound are predominantly attributed to its potent antagonist activity at a wide range of G-protein coupled receptors (GPCRs).[3] This guide will elucidate the multifaceted mechanism of action of this compound, focusing on its interactions with key neuronal receptors and the subsequent intracellular signaling cascades.
Receptor Binding Profile of this compound
This compound's interaction with various neurotransmitter receptors is central to its mechanism of action. The following tables summarize the quantitative data on its binding affinities, presented as Ki (inhibition constant) and Kd (dissociation constant) values, which are inversely proportional to binding affinity (a lower value indicates a stronger binding).
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Kd (nM) | Species | Reference(s) |
| Histamine H1 | 0.27 - 1.48 | 0.27 | Human | [1][3][4] |
| Serotonin 5-HT2A | 10 - 60 | 24 | Human | [3][4][5] |
| Alpha-1 Adrenergic | 10 - 60 | 24 | Human | [3][4][5] |
| Dopamine D2 | 10 - 60 | 180 | Human | [3][4][5][6] |
| Muscarinic Acetylcholine (M1-M5) | 58 | 58 | Human | [1][3][4] |
| Serotonin 5-HT2C | - | 680 | Human | [4] |
| Dopamine D1 | 300 - 550 | - | Human | [5] |
| Alpha-2 Adrenergic | >1000 | - | Human | [5] |
Table 2: this compound Monoamine Transporter Affinities
| Transporter | Ki (nM) | Species | Reference(s) |
| Serotonin Transporter (SERT) | 149 | Human | [3] |
| Norepinephrine Transporter (NET) | 510 | Rat | [1] |
| Dopamine Transporter (DAT) | 3800 | Rat | [3] |
Core Mechanisms of Action in Neuronal Circuits
This compound's therapeutic and side-effect profile is a direct consequence of its potent antagonism at several key receptors.
Potent Histamine H1 Receptor Antagonism
This compound is one of the most potent histamine H1 receptor antagonists among all TCAs.[1] This action is primarily responsible for its prominent sedative and hypnotic effects, making it a useful therapeutic option for depressed patients with insomnia.[1] Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.
Serotonin 5-HT2A Receptor Antagonism
Strong antagonism at 5-HT2A receptors is another key feature of this compound's pharmacology.[1][3] This action is thought to contribute to its anxiolytic and antidepressant properties.[1] Blockade of 5-HT2A receptors can lead to an increase in slow-wave sleep and may also modulate dopamine and norepinephrine release in certain brain regions.
Alpha-1 Adrenergic Receptor Antagonism
This compound is a potent antagonist of alpha-1 adrenergic receptors.[3][5] This action contributes to its cardiovascular side effects, such as orthostatic hypotension and dizziness, by blocking norepinephrine-mediated vasoconstriction.[3] In the central nervous system, alpha-1 adrenergic receptor blockade may also play a role in its sedative and antipsychotic-like effects.
Moderate Dopamine D2 Receptor Antagonism
Unlike most other TCAs, this compound exhibits a moderate affinity for dopamine D2 receptors, acting as an antagonist.[1][5] This property contributes to its atypical profile and may underlie its weak antipsychotic effects.[1] The D2 receptor antagonism is also responsible for the observed increase in prolactin levels in patients treated with this compound.[1]
Weak Monoamine Reuptake Inhibition
A defining characteristic of this compound is its very weak inhibition of the serotonin and norepinephrine transporters.[1][2] While some studies suggest that at therapeutic concentrations, a partial inhibition of SERT and NET might occur, this is not considered to be the primary mechanism of its antidepressant action.[1][7] This weak activity on monoamine reuptake is a key differentiator from other TCAs and challenges the traditional monoamine hypothesis of depression in the context of this drug.[1]
Intracellular Signaling Pathways
The antagonism of this compound at H1, 5-HT2A, and alpha-1 adrenergic receptors converges on a common intracellular signaling pathway. These receptors are all Gq/11-protein coupled receptors.
Upon binding of an agonist, these receptors activate Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This compound, by acting as an antagonist, blocks the initiation of this cascade by the endogenous ligands (histamine, serotonin, and norepinephrine, respectively).
Diagram 1: this compound's Blockade of Gq/11-Coupled Receptor Signaling
Caption: this compound blocks Gq/11-coupled receptor signaling pathways.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., Histamine H1, 5-HT2A, Alpha-1 Adrenergic).
Materials:
-
Receptor Source: Membranes from cultured cells expressing the human receptor of interest (e.g., HEK293 or CHO cells) or from homogenized brain tissue (e.g., human cortex).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the target receptor (e.g., [3H]mepyramine for H1, [3H]ketanserin for 5-HT2A, [3H]prazosin for alpha-1).
-
Test Compound: this compound maleate (B1232345) salt.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., 10 µM diphenhydramine (B27) for H1, 10 µM mianserin (B1677119) for 5-HT2A, 10 µM phentolamine (B1677648) for alpha-1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 5 mM MgCl2).
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates, glass fiber filters, scintillation vials, and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The mechanism of action of this compound in neuronal circuits is characterized by a broad-spectrum receptor antagonism profile, with particularly high affinity for histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors. Its weak activity as a monoamine reuptake inhibitor distinguishes it from other tricyclic antidepressants. The therapeutic benefits of this compound in depression, particularly in patients with comorbid anxiety and insomnia, are likely a result of the complex interplay of its antagonist effects at these various receptors. The detailed pharmacological data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the unique properties of this compound and to explore novel therapeutic strategies targeting these neuronal pathways.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Pharmacological Profile of Trimipramine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine (B1683260) maleate (B1232345), a dibenzazepine (B1670418) derivative, is a tricyclic antidepressant (TCA) with a unique and complex pharmacological profile that distinguishes it from other members of its class. While historically categorized as a TCA, its primary mechanism of action deviates from the typical potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. This guide provides a comprehensive technical overview of the pharmacological properties of this compound maleate, focusing on its receptor binding affinities, monoamine transporter interactions, and the downstream signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of its molecular interactions and analytical assessment.
Introduction
This compound was first introduced for the treatment of major depressive disorder and has since been utilized for other conditions such as anxiety and insomnia, owing to its prominent sedative properties. Unlike conventional TCAs, this compound exhibits weak inhibition of both serotonin (SERT) and norepinephrine (NET) transporters. Its therapeutic efficacy is largely attributed to its potent antagonist activity at a wide range of neurotransmitter receptors, including histamine (B1213489), serotonin, adrenergic, and muscarinic receptors. This multifaceted receptor interaction profile contributes to its distinct clinical effects and side-effect profile. This document serves as a technical resource for researchers, providing a detailed examination of the pharmacological characteristics of this compound maleate.
Pharmacodynamics: Receptor and Transporter Interactions
The pharmacodynamic profile of this compound maleate is characterized by its broad-spectrum receptor antagonism and weak monoamine reuptake inhibition.
Receptor Binding Affinities
This compound demonstrates high to moderate affinity for several key G-protein coupled receptors (GPCRs) involved in neurotransmission. Its potent antagonism at the histamine H1 receptor is a cornerstone of its sedative effects. The binding affinities (Ki) for various human brain receptors are summarized in Table 1.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Histamine H₁ | 0.27 | |
| Serotonin 5-HT₂ₐ | 24 | |
| α₁-Adrenergic | 24 | |
| Muscarinic Acetylcholine | 58 | |
| Dopamine D₂ | 180 | |
| Serotonin 5-HT₂c | 680 | |
| Dopamine D₁ | >1000 | |
| α₂-Adrenergic | >1000 |
Data derived from radioligand binding assays on normal human brain tissue.
Monoamine Transporter Inhibition
This compound is a notably weak inhibitor of monoamine reuptake compared to other TCAs. Its low affinity for SERT and NET suggests that direct reuptake inhibition is not its primary antidepressant mechanism. The inhibitory concentrations (IC50) for human monoamine transporters are presented in Table 2.
Table 2: Monoamine Transporter Inhibition of this compound
| Transporter | IC₅₀ (nM) | Cell Line | Reference |
| Serotonin Transporter (SERT) | 2000 - 10000 | HEK293 | |
| Norepinephrine Transporter (NET) | 2000 - 10000 | HEK293 | |
| Dopamine Transporter (DAT) | >10000 | HEK293 |
Data derived from uptake inhibition assays in HEK293 cells expressing the respective human transporters.
Signaling Pathways
This compound's antagonism of various receptors leads to the modulation of several intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways affected by this compound.
Caption: this compound antagonism of the Histamine H1 receptor signaling pathway.
An In-depth Technical Guide to the Synthesis and Structural Analysis of Trimipramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and structural analysis of Trimipramine. It is designed to serve as a detailed resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document outlines the synthetic pathway from its precursors, details the methodologies for its structural elucidation, and presents key analytical data in a structured format.
Synthesis of this compound
This compound is a tricyclic antidepressant belonging to the dibenzazepine (B1670418) class.[1] Its chemical name is (±)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine.[2] The core of its synthesis involves the alkylation of the iminodibenzyl (B195756) tricycle.
1.1. Synthetic Pathway
The primary route for the synthesis of this compound involves a two-step process starting from 2,2'-dinitrobibenzyl. This precursor is first reduced to form 2,2'-diaminobibenzyl, which is then cyclized to produce the key intermediate, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).[3] The iminodibenzyl is subsequently alkylated with 3-dimethylamino-2-methylpropyl chloride to yield this compound.[4]
References
An In-depth Technical Guide to the Molecular Targets of Trimipramine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other members of its class.[1][2] While its antidepressant efficacy is well-documented, its mechanism of action is not primarily driven by potent inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake, a hallmark of typical TCAs.[1][3][4] Instead, this compound's therapeutic and side-effect profile is largely attributed to its potent antagonism of a wide array of neurotransmitter receptors in the central nervous system (CNS).[3][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of the key signaling pathways affected by its activity. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.
Receptor Binding Affinity Profile of this compound
This compound's interaction with the CNS is characterized by its broad receptor binding profile. It exhibits high to moderate affinity for several key G-protein coupled receptors (GPCRs), which is believed to be the primary driver of its clinical effects.[6] Notably, it is a very potent antagonist of the histamine (B1213489) H1 receptor, which contributes to its strong sedative effects.[3][7][8] Its affinities for various monoamine receptors, including the dopamine (B1211576) D2 and serotonin 5-HT2A receptors, are comparable to those of the atypical antipsychotic clozapine.[1][7] Unlike most other TCAs, this compound is a very weak inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][3][9]
The following tables summarize the quantitative data for the binding affinity of this compound to various CNS targets. The data are presented as Ki (inhibition constant) and Kd (dissociation constant) values in nanomolars (nM). A lower Ki or Kd value indicates a stronger binding affinity.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Kd (nM) | Ki (nM) | Reference(s) |
| Histamine H1 | 0.27 | - | [9][10] |
| Serotonin 5-HT2A | 24 | - | [9][10] |
| α1-Adrenergic | 24 | - | [9][10] |
| Muscarinic Acetylcholine (B1216132) (mACh) | 58 | 58 | [1][10] |
| Dopamine D2 | 180 | - | [9] |
| Dopamine D4 | - | 275 | [1] |
| Serotonin 5-HT2C | 680 | - | [9] |
Table 2: this compound Monoamine Transporter Binding Affinities
| Transporter | Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | 149 | [1][9] |
| Norepinephrine Transporter (NET) | 510 | [1] |
| Dopamine Transporter (DAT) | - | - |
Experimental Protocols: Radioligand Binding Assays
The binding affinities of this compound for its molecular targets are typically determined using radioligand binding assays. These assays measure the displacement of a specific high-affinity radiolabeled ligand from its receptor by the drug being tested.[11][12][13]
The general workflow for a competitive radioligand binding assay involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (e.g., this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor drug that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[10][14]
Histamine H1 Receptor Binding Assay [10]
-
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
-
Radioligand: [3H]Pyrilamine (mepyramine).
-
Tissue Preparation: Membranes from normal human brain tissue are prepared by homogenization in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4), followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended.[10]
-
Assay Conditions:
-
Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Incubation Time: 30 minutes.
-
Incubation Temperature: 25°C.
-
-
Non-specific Binding: Determined in the presence of a saturating concentration of a known H1 antagonist (e.g., 1 µM triprolidine).[10]
Dopamine D2 Receptor Binding Assay [10]
-
Objective: To determine the binding affinity of this compound for dopamine D2 receptors.
-
Radioligand: [3H]Spiperone.
-
Tissue Preparation: Membranes from human brain tissue rich in D2 receptors (e.g., caudate nucleus).[10]
-
Assay Conditions:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.1, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation Time: 30 minutes.
-
Incubation Temperature: 37°C.
-
-
Non-specific Binding: Determined in the presence of 1 µM (+)-butaclamol.[10]
Muscarinic Acetylcholine Receptor Binding Assay [10]
-
Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.
-
Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).
-
Tissue Preparation: Membranes from normal human brain tissue.[10]
-
Assay Conditions:
-
Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Incubation Time: 60 minutes.
-
Incubation Temperature: 37°C.
-
-
Non-specific Binding: Determined in the presence of 1 µM atropine.[10]
α1-Adrenergic Receptor Binding Assay [10]
-
Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.
-
Radioligand: [3H]Prazosin.
-
Tissue Preparation: Membranes from normal human brain tissue.[10]
-
Assay Conditions:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.7.
-
Incubation Time: 20 minutes.
-
Incubation Temperature: 25°C.
-
-
Non-specific Binding: Determined in the presence of 10 µM phentolamine.[10]
Signaling Pathways of Key Molecular Targets
This compound functions as an antagonist at several key GPCRs, thereby blocking the downstream signaling cascades typically initiated by the binding of endogenous ligands.
The H1 receptor is a Gq-coupled receptor. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound, as a potent H1 antagonist (inverse agonist), blocks this pathway, leading to its sedative effects.
The D2 receptor is a Gi-coupled receptor. When activated by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This compound's antagonism at D2 receptors prevents this inhibition, which can lead to an increase in prolactin levels, a known marker of D2 receptor blockade.[1] This action contributes to its atypical antipsychotic-like properties.[1][7]
Similar to the H1 receptor, the 5-HT2A receptor is Gq-coupled. Its activation by serotonin initiates the PLC-IP3/DAG pathway. Antagonism of 5-HT2A receptors by this compound is thought to contribute to its antidepressant and anxiolytic effects, and may also improve sleep architecture.[1]
Conclusion
This compound possesses a complex and multifaceted pharmacological profile that distinguishes it from conventional tricyclic antidepressants. Its primary mechanism of action in the central nervous system is not the inhibition of monoamine reuptake, but rather the potent antagonism of a broad range of neurotransmitter receptors.[1][3] Its high affinity for histamine H1, serotonin 5-HT2A, α1-adrenergic, muscarinic acetylcholine, and dopamine D2 receptors underpins its therapeutic effects in depression, anxiety, and insomnia, as well as its characteristic side-effect profile, which includes sedation and anticholinergic effects.[3][5][15] The data and methodologies presented in this guide offer a detailed resource for researchers and drug development professionals working to understand the nuanced neuropharmacology of this atypical antidepressant and to develop novel therapeutics with targeted receptor activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Maleate used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. cafermed.com [cafermed.com]
- 8. Hypnotic - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
An In-depth Technical Guide on the Core Monoaminergic Effects of Trimipramine
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Trimipramine (B1683260), a tricyclic antidepressant (TCA), exhibits a complex pharmacological profile that distinguishes it from other agents in its class. While its clinical efficacy in treating major depressive disorder is well-established, its mechanism of action is not fully elucidated and is considered atypical. Unlike conventional TCAs, this compound is a relatively weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Its therapeutic effects are thought to be mediated primarily through potent antagonism of several neurotransmitter receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic systems.[1][3][4] This technical guide provides a comprehensive overview of this compound's interactions with monoamine neurotransmitter systems, presenting quantitative data on its binding affinities and functional inhibition. Detailed methodologies for key experimental assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of its multifaceted pharmacological actions.
Introduction
This compound is a dibenzazepine (B1670418) derivative classified as a tricyclic antidepressant.[5] While it shares a structural resemblance with other TCAs, its neuropharmacological profile is unique. The conventional hypothesis for the antidepressant action of TCAs involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[6] However, this compound demonstrates only weak to moderate inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).[7][8] This has led to the characterization of this compound as an "atypical" or "second-generation" TCA.[1][3]
The primary mechanism of action for this compound is believed to be its broad and potent antagonism at various G-protein coupled receptors (GPCRs).[9] It is a potent antagonist of histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[7] Additionally, it displays moderate antagonism at dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors.[1][7] This complex receptor-binding profile likely contributes to its therapeutic efficacy in depression, particularly in patients with co-morbid anxiety and insomnia, as well as its distinct side-effect profile.[1][3] This guide will delve into the quantitative aspects of this compound's interactions with these monoaminergic systems and the experimental approaches used to characterize them.
Quantitative Pharmacological Profile of this compound
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its primary active metabolite, desmethylthis compound, at key monoamine transporters and receptors. Data are compiled from various in vitro studies.
Table 1: this compound and Metabolite Affinity for Monoamine Transporters
| Compound | Transporter | K_i_ (nM) | IC_50_ (µM) | Species/System | Reference(s) |
| This compound | SERT | 149 | 2.11 | Rat cerebral cortex / Human | [7][10] |
| NET | 2500 | 4.99 | Rat cerebral cortex / Human | [7][10] | |
| DAT | 3800 | >30 | Rat cerebral cortex / Human | [7][11] | |
| Desmethylthis compound | SERT | - | 5.206 (pIC50) | Human | [11] |
| NET | - | 5.535 (pIC50) | Human | [11] | |
| DAT | - | 4.530 (pIC50) | Human | [11] |
Note: pIC50 is the negative logarithm of the IC50 value.
Table 2: this compound Receptor Binding Affinities (K_d_ / K_i_ in nM)
| Receptor | K_d_ / K_i_ (nM) | Species/System | Reference(s) |
| Serotonin Receptors | |||
| 5-HT_1A_ | 4.66 (pKi) | - | [10] |
| 5-HT_1C_ | 6.39 (pKi) | - | [10] |
| 5-HT_2_ | 8.10 (pKi) | - | [10] |
| 5-HT_2A_ | 24 | Human brain | [7] |
| 5-HT_2C_ | 680 | Human brain | [7] |
| Adrenergic Receptors | |||
| α_1_ | 24 | Human brain | [7] |
| α_2_ | 680 | Human brain | [7] |
| Dopamine Receptors | |||
| D_1_ | 680 | Human brain | [7] |
| D_2_ | 180 | Human brain | [7] |
| Histamine Receptors | |||
| H_1_ | 0.27 | Human brain | [7] |
| Muscarinic Receptors | |||
| M_1_ | 58 | Human brain | [7] |
Note: pKi is the negative logarithm of the Ki value.
Effects on Monoamine Neurotransmitter Systems
Serotonin System
This compound's interaction with the serotonin system is multifaceted. It is a weak to moderate inhibitor of the serotonin transporter (SERT), with a Ki value of 149 nM.[7] This is considerably weaker than many other TCAs and selective serotonin reuptake inhibitors (SSRIs).[12] However, chronic administration of this compound has been shown to increase the regional concentration of 5-HT in the brain, particularly in the frontal cortex and hippocampus.[10]
A more prominent feature of this compound's serotonergic activity is its potent antagonism of the 5-HT2A receptor, with a Ki value of 24 nM.[7] Blockade of 5-HT2A receptors is a mechanism shared with some atypical antipsychotics and is thought to contribute to antidepressant and anxiolytic effects, as well as improvements in sleep architecture.[1][3] this compound also exhibits a lower affinity for the 5-HT2C receptor.[7]
Norepinephrine System
This compound is an extremely weak inhibitor of the norepinephrine transporter (NET), with a Ki value in the micromolar range (2.5 µM).[7] This is a key feature that distinguishes it from most other TCAs and serotonin-norepinephrine reuptake inhibitors (SNRIs). Consequently, this compound is not associated with the typical side effects of potent NET inhibition, such as significant cardiovascular effects or activation. However, it is a potent antagonist of α1-adrenergic receptors (Ki = 24 nM), which can contribute to orthostatic hypotension and sedation.[7]
Dopamine System
This compound's interaction with the dopamine system is characterized by weak inhibition of the dopamine transporter (DAT) and moderate antagonism of D2 dopamine receptors.[7] The weak DAT inhibition suggests a minimal direct effect on dopamine reuptake.[7] However, the D2 receptor antagonism (Ki = 180 nM) is notable and contributes to its atypical pharmacological profile, which has been compared to that of the atypical antipsychotic clozapine.[1][12] This D2 blockade is thought to underlie some of its weak antipsychotic properties and may contribute to its efficacy in certain patient populations.[1] Chronic treatment with this compound has been shown to increase the responsiveness of brain dopamine D2 and D3 receptors.[13]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a specific receptor (e.g., 5-HT2A).
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK293-h5-HT2A) or from brain tissue homogenates.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).
-
Test Compound: this compound or other unlabeled compounds for competition.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B glass fiber filters).
-
Cell Harvester.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: A high concentration of a known unlabeled ligand for the receptor, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound (this compound), radioligand (at a fixed concentration, typically near its Kd), and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Transporter Uptake Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibition of monoamine uptake by a test compound like this compound using synaptosomes or transfected cell lines.
Materials:
-
Uptake System: Freshly prepared synaptosomes from a specific brain region (e.g., striatum for DAT) or a cell line stably expressing the human transporter of interest (e.g., HEK293-hSERT).
-
Radiolabeled Substrate: A radiolabeled monoamine (e.g., [³H]Serotonin for SERT).
-
Test Compound: this compound or other potential inhibitors.
-
Uptake Buffer: e.g., Krebs-Henseleit buffer.
-
Wash Buffer: Ice-cold uptake buffer.
-
Scintillation Cocktail.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Preparation of Uptake System:
-
Synaptosomes: Homogenize the brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosome fraction. Resuspend the synaptosomes in uptake buffer.
-
Cells: Culture the transfected cells to confluency in 96-well plates.
-
-
Assay Setup:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound) or vehicle in uptake buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by adding ice-cold wash buffer and filtering the contents through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold buffer.
-
Counting: Lyse the cells or collect the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor for the transporter).
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways
Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. bioivt.com [bioivt.com]
Early Preclinical Insights into the Antidepressant Profile of Trimipramine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine (B1683260), a tricyclic antidepressant (TCA), presents a unique pharmacological profile that deviates from the classic monoamine reuptake inhibition model characteristic of its class. Early preclinical investigations have been pivotal in delineating its multifaceted mechanism of action, which is predominantly attributed to its potent antagonist activity at a range of neurotransmitter receptors, rather than significant inhibition of serotonin (B10506) or norepinephrine (B1679862) transporters. This technical guide synthesizes the foundational preclinical data on this compound's antidepressant effects, presenting quantitative data from key behavioral assays, detailed experimental protocols, and a visual representation of its proposed signaling pathways. The evidence suggests that this compound's therapeutic efficacy likely arises from a complex interplay of its interactions with histaminergic, serotonergic, adrenergic, and dopaminergic systems, offering a distinct approach to the treatment of depression.
Introduction
This compound has been utilized in the clinical management of depression for decades, yet its precise mechanism of action remains a subject of scientific inquiry. Unlike typical TCAs, its antidepressant and anxiolytic effects cannot be solely explained by the inhibition of monoamine reuptake.[1][2][3] Preclinical studies in rodent models have been instrumental in characterizing its atypical pharmacological properties. This whitepaper provides an in-depth review of these early preclinical findings, with a focus on quantitative behavioral data, detailed experimental methodologies, and the elucidation of potential signaling pathways.
Pharmacological Profile
This compound's interaction with the central nervous system is characterized by its broad-spectrum receptor antagonism. Its affinity for various receptors contributes to its therapeutic effects and side-effect profile.
Monoamine Transporter Inhibition
Preclinical studies have consistently demonstrated that this compound is a weak inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][4] This distinguishes it from many other TCAs where potent reuptake inhibition is a primary mechanism of action.
| Transporter | Inhibition Constant (Ki/IC50) | Reference |
| Serotonin Transporter (SERT) | ~2.11 µM (IC50) | [5] |
| Norepinephrine Transporter (NET) | ~4.99 µM (IC50) | [5] |
Receptor Antagonism
This compound exhibits potent antagonist activity at several G-protein coupled receptors (GPCRs). Its high affinity for the histamine (B1213489) H1 receptor is thought to contribute to its sedative properties.[6] Furthermore, its interaction with serotonergic (5-HT2A), adrenergic (α1), and dopaminergic (D2) receptors is believed to be central to its antidepressant effects.[7][8]
| Receptor | Binding Affinity (pKi/Ki) | Reference |
| Histamine H1 | High Affinity | [6] |
| Serotonin 2A (5-HT2A) | 8.10 (pKi) | |
| Alpha-1 Adrenergic (α1) | High Affinity | [6] |
| Dopamine (B1211576) D2 | Moderate Affinity | [8] |
| Muscarinic Acetylcholine | Moderate Affinity | [6] |
Preclinical Efficacy in Animal Models of Depression
The antidepressant-like effects of this compound have been evaluated in various rodent models of depression. The Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT) are two of the most widely used assays to assess behavioral despair and anhedonia, respectively.
Forced Swim Test (FST)
Experimental Protocol: Forced Swim Test (Rat) [9]
-
Apparatus: A cylindrical container (e.g., 40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the water cylinder for a 15-minute habituation session. This induces a stable baseline of immobility for the subsequent test.
-
Drug Administration: this compound or vehicle is administered at specified time points before the test session (e.g., 24 hours, 5 hours, and 1 hour prior to the test).
-
Test Session (Day 2): The rat is placed back into the cylinder for a 5-minute test session. The duration of immobility (the time the animal spends floating without active movements other than those necessary to keep its head above water) is recorded.
-
-
Data Analysis: The total immobility time is calculated and compared between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression. A decrease in the preference for a sweetened solution over water is considered a depressive-like behavior, which can be reversed by effective antidepressant treatment.
Experimental Protocol: Sucrose Preference Test [5]
-
Apparatus: Standard animal cages equipped with two drinking bottles.
-
Animals: Rodents subjected to a chronic stress paradigm, such as Chronic Unpredictable Mild Stress (CUMS), are often used to induce an anhedonic state.
-
Procedure:
-
Habituation: Animals are habituated to the two-bottle choice (both filled with water) for a period before the test.
-
Baseline Measurement: A baseline sucrose preference is established by presenting one bottle with a 1% sucrose solution and the other with water. The position of the bottles is switched to avoid place preference.
-
Drug Administration: this compound or vehicle is administered chronically throughout the stress period or for a specified duration.
-
Test Session: Following drug administration, the two-bottle choice test is repeated. The consumption of the sucrose solution and water is measured by weighing the bottles.
-
-
Data Analysis: Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stressed group indicates a reversal of anhedonia.
Proposed Signaling Pathways and Mechanisms of Action
This compound's unique receptor profile suggests that its antidepressant effects are mediated by complex downstream signaling cascades. The following diagrams illustrate the putative pathways involved.
This compound's Multifaceted Receptor Interactions
This compound's weak inhibition of monoamine transporters, coupled with its potent antagonism at several key receptors, forms the basis of its atypical antidepressant profile.
Downstream Signaling of 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is a key feature of several atypical antipsychotics and is increasingly recognized as a mechanism for antidepressant action. By blocking this receptor, this compound may modulate downstream signaling pathways involved in mood regulation.
References
- 1. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 7. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cafermed.com [cafermed.com]
- 9. benchchem.com [benchchem.com]
Trimipramine's Receptor Engagement: A Technical Deep Dive into Serotonin and Dopamine Binding Affinities
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinities of the tricyclic antidepressant trimipramine (B1683260) for key serotonin (B10506) and dopamine (B1211576) receptor subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes quantitative binding data, details established experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's complex pharmacological profile.
Core Findings: Receptor Binding Affinities of this compound
This compound exhibits a varied binding profile at serotonin and dopamine receptors. The following tables summarize the dissociation constants (Kd) and inhibition constants (Ki) for this compound at these key central nervous system targets. Lower Kd and Ki values are indicative of a higher binding affinity.
| Receptor Subtype | Binding Affinity (K_i_ in nM) | Reference |
| Serotonin 5-HT2A | 24 | [1] |
| Serotonin 5-HT2C | 680 | [1] |
Table 1: this compound Binding Affinities for Serotonin Receptors
| Receptor Subtype | Binding Affinity (K_i_ in nM) | Reference |
| Dopamine D1 | 680 | [1] |
| Dopamine D2 | 180 | [1] |
Table 2: this compound Binding Affinities for Dopamine Receptors
Experimental Protocols: Determining Binding Affinity
The determination of this compound's binding affinity for serotonin and dopamine receptors is primarily achieved through radioligand binding assays.[2][3] These assays are a robust and sensitive method for quantifying the interaction between a ligand (in this case, this compound) and a receptor.[2]
General Principles of Radioligand Binding Assays
Radioligand binding assays measure the specific binding of a radioactively labeled ligand to a receptor.[2] The two main types of assays used to determine binding affinity are saturation assays and competition (or inhibition) assays.[2]
-
Saturation Assays: These are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[2]
-
Competition Assays: These assays measure the ability of an unlabeled test compound, such as this compound, to compete with a fixed concentration of a radioligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[2]
Workflow for a Competitive Radioligand Binding Assay
Detailed Protocol for 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the serotonin 5-HT2A receptor.
Materials:
-
Radioligand: [3H]Ketanserin, a 5-HT2A antagonist.
-
Tissue Preparation: Membranes from a cell line expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., frontal cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Competitor: this compound at a range of concentrations.
-
Agent for Non-specific Binding: 10 µM of a non-radioactive 5-HT2A ligand (e.g., spiperone).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue preparation in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Ketanserin, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-radioactive 5-HT2A ligand.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of specific binding against the concentration of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Detailed Protocol for Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
Materials:
-
Radioligand: [3H]Spiperone, a D2 antagonist.
-
Tissue Preparation: Membranes from a cell line expressing the human D2 receptor or from brain tissue rich in these receptors (e.g., striatum).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Competitor: this compound at a range of concentrations.
-
Agent for Non-specific Binding: 1 µM of a non-radioactive D2 ligand (e.g., haloperidol).
-
Filtration Apparatus and Scintillation Counter.
Procedure: The procedure is analogous to the 5-HT2A binding assay, with the substitution of the specific radioligand, tissue preparation, and assay buffer as listed above. The incubation is typically performed at 37°C for 30 minutes. Data analysis follows the same principles to determine the IC50 and subsequently the Ki value for this compound at the D2 receptor.
Signaling Pathways
This compound's antagonism at serotonin and dopamine receptors interrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the 5-HT2A and D2 receptors.
5-HT2A Receptor Signaling Pathway (Gq-coupled)
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC).[5][6]
Dopamine D2 Receptor Signaling Pathway (Gi-coupled)
The dopamine D2 receptor is a GPCR that couples to the Gi alpha subunit.[7][8][9] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Pharmacokinetics of Trimipramine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a distinct pharmacological profile, exhibiting sedative and anxiolytic properties alongside its antidepressant effects. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for non-clinical safety assessment and for informing dose selection in clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodents, details established experimental protocols, and presents key information in a clear and accessible format for researchers. While comprehensive quantitative pharmacokinetic data for this compound specifically in rodent models is limited in publicly available literature, this guide consolidates existing knowledge on its metabolism in rats and provides context by including human pharmacokinetic parameters, which should be interpreted with caution when extrapolating to rodent models.[1]
Data Presentation: Pharmacokinetic Parameters
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 41.4% ± 4.4% | [1][2] |
| Peak Plasma Concentration (Cmax) | 28.2 ± 4.4 ng/mL | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 3.1 ± 0.6 hours | [1][2] |
| Elimination Half-Life (t½) | ~23 hours (intravenous) | [1][2] |
| Volume of Distribution (Vd) | 30.9 ± 3.5 L/kg | [1][2] |
| Total Metabolic Clearance | 15.9 ± 1.5 mL/min/kg | [1][2] |
| Plasma Protein Binding | Approximately 95% | [1][3] |
Metabolism in Rodents
The metabolism of this compound has been studied in rats, revealing extensive biotransformation primarily occurring in the liver.[1] The main metabolic pathways include N-demethylation, alicyclic oxidation (at the C10 or C11 position), and aromatic ring oxidation.[1] These processes are primarily mediated by the cytochrome P450 (CYP) enzyme system. While the specific rodent CYP isozymes involved have not been fully elucidated, human studies indicate a significant role for CYP2D6, CYP2C19, and CYP2C9.[1][4] It is plausible that orthologous CYP enzymes in rodents are responsible for similar metabolic transformations.[1]
Table 2: Major Urinary Metabolites of this compound Identified in Rats
| Metabolite | Metabolic Pathway |
| Desmethylthis compound | N-Demethylation |
| 2-hydroxythis compound | Aromatic Hydroxylation |
| 10-oxothis compound | Alicyclic Oxidation |
| 2-hydroxynorthis compound | Aromatic Hydroxylation & N-Demethylation |
| 10-hydroxythis compound | Alicyclic Hydroxylation |
| 11-hydroxythis compound | Alicyclic Hydroxylation |
Distribution in Rodents
Specific tissue distribution data for this compound in rodents is limited. However, as a lipophilic tertiary amine, it is expected to distribute extensively into tissues, particularly the brain and other well-perfused organs.[1] Studies with other structurally similar TCAs, such as imipramine (B1671792) and amitriptyline (B1667244), have demonstrated significant brain penetration in rats.[5][6] For instance, a linear relationship between plasma and brain concentrations has been observed for amitriptyline in chronically treated rats.[5] The brain-to-plasma concentration ratio for imipramine in rats has been shown to be greater than 25, indicating substantial accumulation in the central nervous system.[7]
Experimental Protocols
This section outlines detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models.
Animal Models
-
Species: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless fasting is required by the study protocol.[1]
Drug Formulation and Administration
-
Formulation: this compound maleate (B1232345) should be dissolved or suspended in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in water or saline. The formulation should be prepared fresh on the day of dosing.[1]
-
Route of Administration:
-
Oral (PO): Administered via oral gavage using a suitable gavage needle. The volume administered should be based on the animal's body weight and should not exceed recommended limits (e.g., 10 mL/kg for rats).[1]
-
Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein or jugular vein).[1]
-
Blood Sampling
-
Method: Serial blood samples can be collected from a single animal (e.g., via the tail vein or saphenous vein) or terminal samples can be obtained from different animals at each time point (e.g., via cardiac puncture).[1]
-
Collection: Blood samples should be collected into tubes containing an anticoagulant such as EDTA or heparin.[1]
-
Plasma Preparation: Blood samples should be centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis.[1]
Analytical Methodology: LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites in plasma due to its high sensitivity and selectivity.[1]
-
Sample Preparation: A common method for plasma sample cleanup is protein precipitation. To a small volume of plasma (e.g., 50 µL), an internal standard solution is added, followed by a protein precipitating agent like acetonitrile (B52724) or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for LC-MS/MS analysis.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1]
-
-
Mass Spectrometric Detection:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 4. ClinPGx [clinpgx.org]
- 5. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the binding of imipramine to erythrocytes and plasma proteins on its transport through the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative study in the rat on the relationship between imipramine levels in brain and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Trimipramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of trimipramine (B1683260). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodologies to support advanced studies and formulation development.
Chemical Properties of this compound
This compound is a tricyclic antidepressant (TCA) belonging to the dibenzazepine (B1670418) group.[1][2] It is a tertiary amine and is structurally related to imipramine (B1671792), with the addition of a methyl group on the side chain.[1] The drug is commercially available as a maleate (B1232345) salt and is prepared as a racemic mixture.[1][3]
Table 1: Quantitative Chemical and Physical Properties of this compound and this compound Maleate
| Property | Value (this compound Base) | Value (this compound Maleate) | Reference |
| Molecular Formula | C₂₀H₂₆N₂ | C₂₀H₂₆N₂·C₄H₄O₄ | [1][4] |
| Molecular Weight | 294.43 g/mol | 410.51 g/mol | [1][4] |
| Melting Point | 45 °C | 140-144 °C | [3][4] |
| pKa (basic) | 9.24 | - | [2] |
| LogP | 4.2 | - | [2] |
| Solubility | Slightly soluble in water. | Very slightly soluble in ether and water; slightly soluble in ethyl alcohol and acetone; freely soluble in chloroform (B151607) and methanol. | [2][3][4] |
| Appearance | Crystals | Almost odorless, white or slightly cream-colored, crystalline substance. | [3][4] |
| CAS Registry Number | 739-71-9 | 521-78-8 | [1][4] |
Stability Profile
The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. Like other tricyclic antidepressants, its stability can be influenced by various environmental factors.
General Stability: this compound, as a tertiary amine, may be susceptible to degradation under certain conditions. While specific, comprehensive stability data for this compound is not extensively published, studies on similar tricyclic antidepressants, such as imipramine and amitriptyline, provide valuable insights. Generally, TCAs can undergo degradation through oxidation, hydrolysis, and photodegradation.[5]
pH and Hydrolytic Stability: Studies on related tertiary amine TCAs like imipramine have shown that they are relatively stable in formaldehyde (B43269) solutions across a pH range of 3 to 11, suggesting a degree of stability against hydrolysis under these specific conditions.[6] Forced degradation studies, a common practice in stability testing, involve subjecting the drug to acidic, alkaline, and neutral hydrolysis to determine its degradation pathways.[7]
Photostability: Exposure to light can be a significant factor in the degradation of many pharmaceutical compounds. Forced degradation studies for antidepressants often include photostability testing under UV light to identify potential photodegradants.[5][8] It is recommended to store this compound in tight, light-resistant containers.
Thermal Stability: Thermal degradation studies are crucial to understanding the stability of a drug substance at elevated temperatures. While specific thermal degradation pathways for this compound are not detailed in the provided results, general protocols for forced degradation include exposing the drug to dry heat to assess its stability.[8]
Oxidative Stability: Oxidative degradation is another common pathway for drug degradation. Forced degradation protocols typically involve exposing the drug to an oxidizing agent like hydrogen peroxide to evaluate its susceptibility to oxidation.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of this compound, based on standard practices for forced degradation studies as outlined by the International Council for Harmonisation (ICH) and found in literature for similar compounds.[7][9]
3.1. Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the drug molecule.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 N hydrochloric acid.
-
Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).
-
Neutralize the solution.
-
Analyze the sample using a stability-indicating analytical method, such as HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 N sodium hydroxide.
-
Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).
-
Neutralize the solution.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a controlled oven (e.g., 105°C) for a specified duration (e.g., 24 hours).
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by HPLC.
-
-
Photodegradation:
-
Expose the drug substance (solid and in solution) to UV light in a photostability chamber.
-
The exposure should be sufficient to assess potential degradation (e.g., as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
3.2. Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
-
RP-HPLC Method: A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantitative analysis of this compound and its impurities.[10][11]
-
Column: A C18 column is often suitable.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically used.[9][12]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 250 nm) is common.[10][13]
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[9][12]
-
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for forced degradation stability testing of this compound.
Primary Signaling Pathways of this compound
This compound's mechanism of action is complex and differs from many other TCAs. It is a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][14] Its therapeutic effects are thought to be primarily due to its potent antagonist activity at several neurotransmitter receptors.[1][14]
Caption: Primary receptor antagonism and downstream effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound [drugfuture.com]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
Trimipramine's Distinct Impact on Sleep Architecture: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the effects of trimipramine (B1683260), an atypical tricyclic antidepressant, on sleep architecture, with a specific focus on findings from animal models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's unique pharmacological profile and its implications for sleep regulation. While comprehensive quantitative data from preclinical studies are limited in publicly available literature, this guide extrapolates from its known mechanisms of action and clinical findings to provide a robust framework for understanding its effects in animal models.
Executive Summary
This compound stands out among tricyclic antidepressants due to its minimal impact on Rapid Eye Movement (REM) sleep, a characteristic that contrasts sharply with the REM-suppressing effects of most other antidepressants.[1][2][3] Clinical studies have consistently demonstrated its efficacy in improving sleep continuity by increasing total sleep time and efficiency while reducing sleep latency.[2] These sleep-promoting effects are primarily attributed to its potent antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors, rather than significant inhibition of monoamine reuptake.[4] This guide will delve into the experimental protocols utilized in sleep research, the known signaling pathways influenced by this compound, and a summary of its effects on sleep architecture.
Data on Sleep Architecture Modification
| Sleep Parameter | Effect of this compound | Typical Effect of Conventional TCAs |
| REM Sleep | No suppression, potential increase[1][2][5] | Suppression[3] |
| Slow Wave Sleep (SWS) | Increased[1][4] | Variable, often no significant change |
| Total Sleep Time | Increased[1][2] | Variable, may increase |
| Sleep Efficiency | Increased[1][2] | Variable, may increase |
| Sleep Onset Latency | Decreased[5] | Decreased |
| Wake Time After Sleep Onset | Decreased[5] | Variable |
Experimental Protocols in Animal Sleep Research
To investigate the effects of compounds like this compound on sleep architecture in animal models, particularly rodents, a standardized set of experimental procedures is typically employed.
Animal Models
The most commonly used animal models in sleep research are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6). These models are chosen for their well-characterized sleep patterns and the availability of genetic variants.
Surgical Implantation of Electrodes
For the recording of sleep-wake states, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG).
-
Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
EEG Electrode Placement: Small stainless-steel screw electrodes are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record brain electrical activity.
-
EMG Electrode Placement: Flexible wire electrodes are inserted into the nuchal (neck) muscles to record muscle tone.
-
Recovery: A post-operative recovery period of at least one week is allowed before any experimental procedures begin.
Drug Administration
This compound or a vehicle control is typically administered via intraperitoneal (i.p.) injection or oral gavage. The dosage and timing of administration are critical variables that are determined based on the specific aims of the study.
Polysomnographic Recording and Analysis
-
Recording: Following drug administration, animals are placed in a recording chamber and connected to a data acquisition system. EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).
-
Sleep Scoring: The recorded data is segmented into epochs (typically 10-30 seconds), and each epoch is manually or automatically scored as one of three states: wakefulness, non-REM (NREM) sleep, or REM sleep, based on the EEG and EMG characteristics.
-
Data Analysis: Various sleep parameters are quantified, including the total duration and percentage of time spent in each sleep stage, the latency to the first episode of NREM and REM sleep, the number and duration of sleep/wake bouts, and EEG power spectral analysis.
The following diagram illustrates a typical experimental workflow for assessing the impact of a compound on sleep architecture in a rodent model.
Signaling Pathways and Mechanisms of Action
This compound's effects on sleep are a result of its interaction with multiple neurotransmitter systems. Unlike typical tricyclic antidepressants, its primary mechanism is not the inhibition of serotonin or norepinephrine (B1679862) reuptake.[4] Instead, its sleep-modifying properties are attributed to its potent antagonist activity at several key receptors.
The following diagram illustrates the primary signaling pathways through which this compound is believed to exert its effects on sleep architecture.
Histamine H1 Receptor Antagonism
The sedative properties of this compound are largely due to its potent antagonism of the histamine H1 receptor.[4] Histamine is a key neurotransmitter in promoting wakefulness, and by blocking its action, this compound facilitates sleep onset and maintenance.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is associated with an increase in slow-wave sleep (SWS), also known as deep sleep.[4] This action contributes to the restorative quality of sleep observed with this compound treatment.
Alpha-1 Adrenergic Receptor Antagonism
Blockade of alpha-1 adrenergic receptors also contributes to the sedative effects of this compound.
Dopamine D2 Receptor Antagonism
This compound exhibits some affinity for dopamine D2 receptors, acting as an antagonist. While the precise role of this interaction in sleep regulation is still under investigation, it may contribute to its atypical profile, including the lack of REM sleep suppression.
Conclusion
This compound presents a unique pharmacological profile that translates into a distinct impact on sleep architecture. Its ability to improve sleep continuity without suppressing REM sleep makes it an intriguing subject for sleep research and a potentially valuable therapeutic agent for sleep disorders, particularly in the context of depression. Further preclinical studies in animal models are warranted to provide detailed quantitative data on its effects and to further elucidate the underlying mechanisms of action. This will be crucial for the development of novel therapeutics that can effectively treat sleep disturbances without disrupting the natural sleep cycle.
References
- 1. This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hypnotic - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Trimipramine Administration Protocol for Behavioral Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile, characterized by its sedative and anxiolytic properties alongside its antidepressant effects.[1] Unlike typical TCAs, its primary mechanism of action is not potent inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[1] Instead, its clinical efficacy is largely attributed to its antagonist activity at various neurotransmitter receptors, including histamine (B1213489) H1, muscarinic M1, α1-adrenergic, and serotonin 5-HT2A receptors.[1][2] This complex pharmacology makes it a subject of interest in behavioral neuroscience for understanding the neurobiology of depression and for the preclinical assessment of novel antidepressant compounds.
These application notes provide detailed protocols for the administration of this compound to mice for behavioral studies, focusing on acute and chronic dosing regimens and the subsequent assessment of antidepressant-like and locomotor activity.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the administration and expected effects of this compound in mouse behavioral studies.
Table 1: this compound Dosing and Administration
| Parameter | Details | Rationale / Reference |
| Species/Strain | C57BL/6, Swiss Webster, NMRI, or other common laboratory strains. | Strain differences in baseline behavior and drug response can exist.[3][4] |
| Dosage Range | 5 - 30 mg/kg | Dose-response relationships should be determined empirically for each study.[3] |
| Vehicle | 0.9% Saline or 0.5% Methylcellulose (B11928114) in distilled water. | Inert vehicles are essential for control groups.[3] For compounds with poor solubility, a co-solvent system like DMSO and saline may be considered, with the final DMSO concentration kept low.[5] |
| Route of Administration | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | The route should be chosen based on experimental goals and pharmacokinetic considerations.[3] |
| Administration Volume | < 10 mL/kg | Adherence to animal welfare guidelines for injection volumes is crucial.[6] |
| Timing (Acute) | 30-60 minutes pre-test (i.p.) | This timing is intended to coincide with the peak plasma concentration of the drug during the behavioral test.[3] |
| Timing (Chronic) | Daily administration for 4-8 weeks. | Chronic administration is necessary to model the clinical use of antidepressants and is often used in conjunction with chronic stress models.[3] |
Table 2: Expected Behavioral Outcomes with this compound
| Behavioral Test | Key Parameter | Expected Effect of this compound | Rationale / Reference |
| Forced Swim Test (FST) | Immobility Time (seconds) | Decrease vs. Vehicle | Reduced immobility is interpreted as an antidepressant-like effect ("behavioral despair" reduction).[3] |
| Tail Suspension Test (TST) | Immobility Time (seconds) | Decrease vs. Vehicle | Similar to the FST, a decrease in immobility suggests antidepressant activity.[4][7] |
| Open Field Test (OFT) | Total Distance Traveled | Decrease | Sedative effects mediated by H1 and M1 receptor antagonism are likely to reduce overall movement.[8] |
| Open Field Test (OFT) | Time in Center | No significant change or Decrease | A general reduction in exploratory behavior due to sedation may lead to less time in the center.[8] |
| Chronic Unpredictable Mild Stress (CUMS) | Sucrose (B13894) Preference (%) | Reversal of CUMS-induced decrease | Anhedonia, a core symptom of depression, is modeled by reduced sucrose preference. Antidepressants are expected to reverse this deficit.[3] |
Signaling Pathways and Experimental Workflows
This compound's Putative Signaling Pathway
The antidepressant effect of this compound is considered atypical, as it is a weak inhibitor of serotonin and norepinephrine reuptake.[1] Its primary mechanism is thought to involve the antagonism of several G-protein coupled receptors.[2] Blockade of these receptors modulates downstream signaling cascades, although the precise link to its antidepressant effect is not fully elucidated.[1] Additionally, this compound has been shown to antagonize presynaptic dopamine (B1211576) D2 autoreceptors, which may lead to increased dopaminergic neurotransmission.[1]
Caption: Putative signaling pathway of this compound.
General Experimental Workflow for Acute Behavioral Testing
A typical workflow for acute administration of this compound followed by behavioral testing involves acclimatization, drug administration, and the behavioral assay. This ensures that the animals are habituated to the environment and that the drug has reached its therapeutic concentration at the time of testing.
Caption: Workflow for acute this compound studies.
Experimental Protocols
This compound Formulation and Administration
a. Materials:
-
This compound maleate (B1232345) powder
-
Vehicle: Sterile 0.9% saline or 0.5% (w/v) methylcellulose in sterile distilled water
-
Sterile syringes and needles (25-27 gauge for mice)
-
Vortex mixer
-
Analytical balance
b. Formulation Protocol (for a 10 mg/kg dose in a 25g mouse):
-
Calculate the required concentration: For a 10 mL/kg injection volume, a 25g mouse will receive 0.25 mL. To deliver 10 mg/kg, the concentration needs to be 1 mg/mL.
-
Weighing: Accurately weigh the required amount of this compound maleate powder.
-
Dissolving/Suspending:
-
For Saline: Gradually add the this compound powder to the sterile saline while vortexing to ensure it dissolves completely.
-
For Methylcellulose: First, prepare the 0.5% methylcellulose solution. Then, gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension. Prepare fresh daily.
-
-
Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.
c. Administration Protocol (Intraperitoneal - i.p.):
-
Animal Handling: Gently restrain the mouse by securing the scruff of the neck and immobilizing the tail.
-
Injection Site: Locate the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Gently aspirate to ensure no blood or fluid is drawn, indicating correct placement.
-
Delivery: Inject the calculated volume smoothly.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[5]
Forced Swim Test (FST)
This test assesses "behavioral despair" and is sensitive to antidepressant treatment.[3]
a. Materials:
-
Transparent Plexiglas cylinder (e.g., 24 cm high, 13 cm diameter)
-
Water (23-25°C)
-
Stopwatch or video recording system
-
Towels for drying mice
b. Protocol:
-
Habituation: Acclimatize mice to the testing room for at least 1 hour before the test.[3]
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.[3]
-
Test Session:
-
Fill the cylinder with water to a depth of 10 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Gently place each mouse individually into the cylinder for a 6-minute session.[3]
-
-
Scoring:
-
Record the entire 6-minute session.
-
An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and active swimming, with movements limited to those necessary to keep the head above water.[3]
-
-
Post-Test: Remove the mouse from the water, dry it with a towel, and return it to its home cage.
Tail Suspension Test (TST)
Conceptually similar to the FST, the TST is primarily used in mice and avoids the risk of hypothermia.[7]
a. Materials:
-
Suspension box or bar that allows the mouse to hang freely at least 25-30 cm above a surface.
-
Adhesive tape
-
Stopwatch or video recording system
b. Protocol:
-
Habituation: Acclimatize mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.[3]
-
Suspension:
-
Measure approximately 1-2 cm from the tip of the tail and attach a piece of adhesive tape.
-
Secure the tape to the suspension bar. For strains like C57BL/6 that may climb their tails, a small cylinder can be placed around the tail to prevent this.[7]
-
-
Test Session: The test duration is typically 6 minutes.[7]
-
Scoring:
-
Record the entire 6-minute session.
-
An observer, blind to the treatment groups, should score the total time the mouse remains immobile.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[3]
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[8]
a. Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice).
-
Video tracking software and camera mounted above the arena.
-
70% Ethanol (B145695) for cleaning the arena between trials.
b. Protocol:
-
Habituation: Acclimatize mice to the testing room.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.[8]
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity using video tracking software for a set duration, typically 5 to 30 minutes.[8]
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Frequency of rearing (vertical activity)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to remove olfactory cues.
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS model is designed to induce a depressive-like state, particularly anhedonia, by exposing mice to a series of mild, unpredictable stressors over an extended period.[3][9]
a. Materials:
-
Standard animal housing and equipment for various stressors.
-
1% sucrose solution and plain water bottles.
b. Protocol:
-
Baseline Measurement: Before starting the CUMS protocol, measure baseline sucrose preference to ensure no pre-existing group differences.
-
Stressor Regimen (4-8 weeks):
-
Expose the animals to a variety of mild, unpredictable stressors daily. The key is that the stressors are unpredictable.
-
Apply one or two stressors per day in a random order.[9]
-
Examples of stressors include: cage tilt (45°), soiled cage, predator sounds, light/dark cycle reversal, and periods of food or water deprivation.[9]
-
-
Drug Administration:
-
Begin daily administration of this compound or vehicle starting from the second or third week of the CUMS protocol and continuing until the end.[3]
-
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): Conduct weekly to monitor anhedonia.
-
After a period of food and water deprivation (e.g., 12-14 hours), present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.
-
After 1-2 hours, remove and weigh the bottles.
-
Calculate: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.[3]
-
-
FST or TST: Can be conducted at the end of the CUMS period to assess antidepressant-like effects.
-
Caption: Workflow for chronic this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of Trimipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a complex and atypical pharmacological profile.[1] Unlike many other TCAs, its antidepressant effects are not primarily attributed to potent inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[2][3] Instead, its clinical efficacy is thought to be mediated through its potent antagonism of various G-protein coupled receptors (GPCRs).[2] These application notes provide detailed protocols for in vitro assays to characterize the efficacy of this compound, focusing on its receptor binding profile and neurotransmitter transporter inhibition.
Data Presentation
The following tables summarize the quantitative data for the binding affinity and inhibitory potency of this compound at various neurotransmitter receptors and transporters.
Table 1: Receptor Binding Affinities of this compound Maleate (B1232345)
| Receptor Subtype | Kd (nM) | Reference |
| Histamine H1 | 0.27 | [2] |
| α1-Adrenergic | 24 | [2] |
| Serotonin 5-HT2A | 24 | [2] |
| Muscarinic Acetylcholine | 58 | [2] |
| Dopamine (B1211576) D2 | Not Specified | [2] |
Table 2: Inhibition of Monoamine Transporters by this compound
| Transporter | IC50 (µM) | Species/System | Reference |
| hSERT | 2.11 | HEK293 cells | [4][5] |
| hNET | 4.99 | HEK293 cells | [4][5] |
| hDAT | >10 | HEK293 cells | [5] |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay determines the binding affinity of this compound for various neurotransmitter receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for target receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from normal human brain tissue or cell lines with recombinant human receptors).[2][6]
-
Specific radioligand for the target receptor (e.g., [3H]Prazosin for α1-adrenergic receptors, [3H]Spiperone for D2 receptors).[2]
-
This compound maleate.
-
Non-specific binding determinator (e.g., 10 µM phentolamine (B1677648) for α1-adrenergic assays, 1 µM (+)-butaclamol for D2 assays).[2]
-
Incubation Buffer (receptor-specific, e.g., 50 mM Tris-HCl, pH 7.7 for α1-adrenergic assays).[2]
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Preparation: Prepare serial dilutions of this compound maleate.
-
Reaction Mixture: In a 96-well plate, add the cell membrane preparation, the specific radioligand, and either buffer (for total binding), the non-specific binding determinator, or varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature and duration to reach equilibrium (e.g., 20 minutes at 25°C for α1-adrenergic assays; 30 minutes at 37°C for D2 assays).[2]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Transporter Uptake Assay
This functional assay measures the inhibitory effect of this compound on the reuptake of monoamines.
Objective: To determine the functional potency (IC50) of this compound in blocking serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[4]
-
Radiolabeled substrate (e.g., [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine).
-
This compound maleate.
-
Appropriate cell culture medium and buffers.
-
96-well microplates.
-
Scintillation counter.
Protocol:
-
Cell Culture: Plate the HEK293 cells expressing the target transporter in 96-well plates and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound maleate or vehicle control for a defined period.
-
Substrate Addition: Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled substrate.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Overview of this compound's primary mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Trimipramine in Animal Models of Depression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other drugs in its class.[1][2] While it is used for the treatment of major depressive disorder, it exhibits relatively weak inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[2][3] Its therapeutic effects are thought to be primarily mediated through its potent antagonist activity at several neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1-adrenergic receptors.[1][2] This distinct mechanism of action makes the preclinical evaluation of this compound in appropriate animal models of depression crucial for understanding its antidepressant-like effects and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for three widely used rodent models of depression—the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model—to assess the antidepressant-like properties of this compound.
Mechanism of Action of this compound
This compound's antidepressant effect is not primarily driven by monoamine reuptake inhibition, a hallmark of most TCAs. Instead, its clinical efficacy is attributed to its antagonist actions at various receptors:
-
Histamine H1 Receptor Antagonism: Contributes to its sedative effects, which can be beneficial for depressed patients with insomnia.[3]
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is implicated in the antidepressant and anxiolytic effects of several psychotropic drugs.[1]
-
Alpha-1-Adrenergic Receptor Antagonism: This action can contribute to sedative effects and orthostatic hypotension.[3]
This multifaceted receptor-binding profile challenges the traditional monoamine hypothesis of depression and highlights the need for comprehensive preclinical testing to elucidate the neurobiological underpinnings of this compound's therapeutic actions.
Data Presentation: Expected Effects of this compound in Animal Models
The following tables summarize the expected dose-dependent effects of this compound in validated animal models of depression. The data presented are illustrative and based on typical outcomes for tricyclic antidepressants. Researchers should establish their own dose-response curves.
Table 1: Forced Swim Test (FST) - Expected Effects on Immobility Time in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - |
| This compound | 10 | 120 ± 8 | 20% |
| This compound | 20 | 90 ± 7 | 40% |
| This compound | 40 | 75 ± 6 | 50% |
| Imipramine (comparator) | 20 | 85 ± 8 | 43% |
Table 2: Tail Suspension Test (TST) - Expected Effects on Immobility Time in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 180 ± 12 | - |
| This compound | 10 | 144 ± 10 | 20% |
| This compound | 20 | 108 ± 9 | 40% |
| This compound | 40 | 90 ± 8 | 50% |
| Imipramine (comparator) | 30 | 100 ± 11 | 44%[4] |
Table 3: Chronic Unpredictable Mild Stress (CUMS) - Expected Effects on Sucrose (B13894) Preference in Rats
| Treatment Group | Treatment Duration | Sucrose Preference (%) (Mean ± SEM) | % Reversal of CUMS-induced Deficit |
| Non-stressed + Vehicle | 4 weeks | 85 ± 3 | - |
| CUMS + Vehicle | 4 weeks | 55 ± 4 | - |
| CUMS + this compound (20 mg/kg/day, p.o.) | 4 weeks | 75 ± 3 | 67% |
| CUMS + Imipramine (10 mg/kg/day, p.o.) | 4 weeks | 78 ± 4 | 77%[5] |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral despair model for screening potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually cease escape-oriented behaviors and become immobile. Antidepressants characteristically reduce the duration of immobility.
Experimental Workflow for the Forced Swim Test
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Trimipramine Maleate for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimipramine (B1683260) maleate (B1232345) is a tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder.[1] Its mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, though it is also a potent antagonist at several other receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1][2] For preclinical in vivo research, the successful delivery of this compound is contingent upon its proper dissolution and formulation. Due to its limited aqueous solubility, selecting an appropriate vehicle is critical to ensure accurate dosing, bioavailability, and reproducibility of experimental results.
These application notes provide a comprehensive guide to the solubilization and formulation of this compound maleate for various routes of administration in rodent models, including oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) delivery.
Physicochemical Properties and Solubility
This compound maleate is a white or slightly cream-colored crystalline substance.[3][4] Its solubility is a key factor in vehicle selection for in vivo experiments. A summary of its solubility in common laboratory solvents is presented below.
Data Presentation: Solubility of this compound Maleate
| Solvent | Solubility | Notes | Reference |
| Chloroform | Freely Soluble (50 mg/mL) | Clear, colorless to faint yellow solution. | [3][4][5][6] |
| Methanol | Freely Soluble | [3][7] | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | A common solvent for preparing concentrated stock solutions. | [7] |
| Dimethylformamide (DMF) | 30 mg/mL | [2][7] | |
| Water | Very Slightly/Slightly Soluble (14.29 mg/mL) | Solubility can be enhanced with sonication. | [3][6][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [2][7] | |
| Ethanol | Slightly Soluble (3 mg/mL) | [2][3][4][6][7] | |
| Acetone | Slightly Soluble | [3][7] | |
| Ether | Very Slightly Soluble / Practically Insoluble | Not a suitable solvent for most applications. | [3][4][6] |
Experimental Protocols: Formulation for In Vivo Administration
For all protocols, formulations should be prepared fresh on the day of dosing.[8]
Protocol 1: Formulation for Oral Administration (p.o.)
Oral gavage is a common method for precise oral dosing in rodents.[8][9] The choice between a suspension and a clear solution depends on the required dose and experimental design.
3.1.1 Vehicle Option A: Suspension Formulation
This method is suitable for administering this compound maleate when complete dissolution is not required or achievable at the desired concentration.
-
Vehicle: 0.9% Saline or 0.5% (w/v) Methylcellulose (B11928114) in water.[8][10]
-
Materials:
-
This compound Maleate powder
-
0.9% sterile saline or 0.5% methylcellulose solution
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Calculate the required amount of this compound maleate and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound maleate powder accurately.
-
If starting with larger crystals, gently grind the powder with a mortar and pestle to a fine consistency.
-
Add a small amount of the chosen vehicle (saline or methylcellulose) to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
For methylcellulose, stir the suspension for at least 30 minutes to ensure uniform distribution.
-
Maintain continuous stirring of the suspension during dosing to prevent settling and ensure dose accuracy.
-
3.1.2 Vehicle Option B: Clear Solution Formulation
This protocol is designed to create a clear solution, which may be preferable for certain studies requiring complete dissolution.
-
Vehicle: A co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline).[7]
-
Materials:
-
This compound Maleate powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
0.9% sterile saline
-
-
Methodology:
-
Determine the final desired concentration and total volume. An example vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile container, dissolve the weighed this compound maleate powder in the required volume of DMSO.
-
Add the PEG300 to the solution and mix thoroughly until homogenous.
-
Add the Tween-80 and continue mixing.
-
Slowly add the saline to the mixture while stirring continuously to reach the final volume. Ensure the solution remains clear.
-
Caption: Vehicle selection workflow for this compound maleate formulation.
Protocol 2: Formulation for Intraperitoneal Administration (i.p.)
The i.p. route allows for rapid systemic absorption.[11] A sterile, isotonic solution is required to minimize irritation.
-
Vehicle: Sterile 0.9% Saline.[10]
-
Materials:
-
This compound Maleate powder
-
Sterile 0.9% saline
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
-
-
Methodology:
-
Calculate the required amounts of this compound maleate and sterile saline.
-
Weigh the powder and add it to the saline.
-
Vortex thoroughly to dissolve the compound. Brief sonication may aid dissolution, but avoid overheating.
-
Due to the limited solubility in aqueous solutions, ensure the final concentration does not exceed its solubility limit in saline to avoid precipitation. If the required dose is high, a suspension in 0.5% methylcellulose may be considered, though solutions are preferred for i.p. injection.
-
For solutions, pass the final formulation through a 0.22 µm sterile filter before injection.
-
Administer into the lower right quadrant of the animal's abdomen to avoid the cecum and urinary bladder.[12] The maximum recommended injection volume is <10 mL/kg.[12]
-
Protocol 3: Formulation for Intravenous Administration (i.v.)
The i.v. route requires a sterile, clear solution free of particulates to prevent embolism. This is the most challenging formulation due to the compound's low aqueous solubility.
-
Vehicle: Sterile 0.9% Saline.[8] A co-solvent system may be necessary for higher concentrations, but must be carefully validated for safety (e.g., hemolysis).
-
Materials:
-
This compound Maleate powder
-
Sterile 0.9% saline for injection
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Methodology:
-
Prepare the solution as described for i.p. administration (Protocol 3.2), ensuring the final concentration is well below the solubility limit to prevent precipitation in the bloodstream.
-
Crucially, the final solution must be visually clear and free of any particulates.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Administer slowly via a cannulated vein (e.g., tail vein).[8]
-
Caption: General experimental workflow for in vivo dosing studies.
Mechanism of Action Overview
This compound's therapeutic and side effects are a result of its interaction with multiple targets in the central nervous system. Understanding this profile is essential for interpreting experimental outcomes.
Caption: Simplified signaling pathways affected by this compound maleate.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ≥98% (TLC), serotonin transport blocker, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Trimipramine in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of trimipramine (B1683260) in rat plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and preclinical drug development in rodent models.
Introduction
This compound is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. This application note provides a detailed protocol for a robust LC-MS/MS method specifically tailored for the analysis of this compound in rat plasma, a common preclinical model. The primary metabolic pathways of this compound in rats involve demethylation, hydroxylation, and oxidation.[1]
Experimental
Materials and Reagents
-
This compound maleate (B1232345) (Reference Standard)
-
Opipramol dihydrochloride (B599025) or this compound-d3 (Internal Standard, ISTD)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Rat Plasma (Blank)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (ISTD) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank rat plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of cold methanol to precipitate the plasma proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or Gradient Elution (e.g., 70% B for 3 min) |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 6 psi |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 45 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 295.2 | 100.1 | Optimized Value |
| Opipramol (ISTD) | 364.3 | 171.2 | Optimized Value |
| This compound-d3 (ISTD) | 298.2 | 103.0 | Optimized Value |
Note: Collision energies should be optimized for the specific instrument used.
Method Validation (Representative Data from Human Plasma Studies)
The following tables summarize typical validation parameters for a similar LC-MS/MS method for this compound in human plasma, which can be used as a benchmark for method validation in rat plasma.
Linearity
| Analyte | Range (ng/mL) | r² |
| This compound | 0.1 - 100 | >0.999 |
The calibration curve should be constructed by plotting the peak area ratio of the analyte to the ISTD against the nominal concentration.
Precision and Accuracy
Intra-Day Precision and Accuracy (n=6)
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | <15 | 85-115 |
| Low | 0.3 | <15 | 85-115 |
| Medium | 40 | <15 | 85-115 |
| High | 80 | <15 | 85-115 |
Inter-Day Precision and Accuracy (n=18, 3 days)
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | <15 | 85-115 |
| Low | 0.3 | <15 | 85-115 |
| Medium | 40 | <15 | 85-115 |
| High | 80 | <15 | 85-115 |
Acceptance criteria for precision is typically ≤15% CV (≤20% for LLOQ) and for accuracy is within ±15% of the nominal value (±20% for LLOQ).
Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 0.3 | >85 |
| Medium | 40 | >85 |
| High | 80 | >85 |
Recovery is assessed by comparing the analyte peak area in extracted samples to that of post-extraction spiked samples.
Visualizations
Caption: Sample preparation workflow for this compound in rat plasma.
Caption: LC-MS/MS analytical workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a preclinical research setting. The method demonstrates excellent performance characteristics and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
Application of Trimipramine in Primary Cortical Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine (B1683260) is classified as a tricyclic antidepressant (TCA) but exhibits an atypical pharmacological profile, distinguishing it from other drugs in its class.[1][2] While its clinical efficacy in treating depression is well-documented, its direct application and effects on primary cortical neuron cultures are not extensively reported in the current scientific literature. Unlike typical TCAs, its antidepressant action is not primarily attributed to the potent inhibition of noradrenaline or serotonin (B10506) reuptake.[1][3][4][5] Instead, its mechanism involves a complex interaction with various neurotransmitter receptors.[6] This document provides a synthesized overview of this compound's known mechanisms relevant to neuronal function and presents a generalized protocol for its application in primary cortical neuron cultures. The proposed experimental design aims to facilitate research into its neurobiological effects at the cellular level.
Introduction and Known Mechanisms of Action
This compound's therapeutic effects are thought to arise from its antagonist activity at several key receptors. It is a potent antagonist of histamine (B1213489) H1 receptors, which contributes to its significant sedative effects.[6] It also blocks alpha-adrenergic and acetylcholine (B1216132) receptors.[6] Although it is a weak inhibitor of serotonin and norepinephrine (B1679862) reuptake, prolonged administration has been shown to enhance the sensitivity of cortical neurons to noradrenaline and may increase the activity of serotonin neurons.[3][4] Furthermore, some evidence suggests that chronic treatment with this compound can lead to the upregulation of dopamine (B1211576) D2/D3 and alpha1-adrenergic receptors.[5]
Studies on related TCAs provide insights into potential areas of investigation for this compound in cortical neurons. For instance, imipramine (B1671792) has been demonstrated to enhance hippocampal neurogenesis, suggesting a role in neuronal proliferation or survival.[7] Other TCAs, such as clomipramine, have been found to modulate neuronal autophagic flux in primary cortical neurons, a critical process for cellular homeostasis.[8]
Data Presentation: Putative Effects of this compound on Neuronal Endpoints
Direct quantitative data on the effects of this compound on primary cortical neurons is scarce. The following table summarizes potential experimental readouts based on its known pharmacological profile and the effects of related compounds. This table is intended to serve as a template for data acquisition in future studies.
| Parameter | Experimental Assay | Expected Outcome with this compound | Concentration Range (Hypothetical) | Time Point | Reference Compound |
| Neuronal Viability | MTT Assay, LDH Assay, Live/Dead Staining | Dose-dependent effects on viability | 1-50 µM | 24, 48, 72 hours | Imipramine[7] |
| Neuronal Proliferation | BrdU Incorporation, Ki-67 Staining | Potential increase in progenitor cell proliferation | 5-20 µM | 48-96 hours | Imipramine[7] |
| Autophagic Flux | LC3-II/LC3-I Ratio, p62/SQSTM1 levels | Modulation of autophagic markers | 1-10 µM | 12, 24, 48 hours | Clomipramine[8] |
| Synaptic Plasticity | LTP/LTD measurements, c-Fos expression | Alteration in long-term potentiation | 10-30 µM | Chronic (7-9 days) | This compound (in vivo)[9] |
| Receptor Expression | Western Blot, qPCR | Upregulation of D2/D3, alpha1-adrenergic receptors | 10-30 µM | Chronic (days) | This compound (in vivo)[5] |
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental needs. They combine standard procedures for primary cortical neuron culture with a proposed methodology for this compound application.
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing primary neurons from embryonic rodents (e.g., E17-E18 rats or mice).[10]
Materials:
-
Timed-pregnant rodent (rat or mouse)
-
Coating solution: Poly-D-Lysine (50 µg/mL) and Laminin (5 µg/mL) in sterile water
-
Dissection medium: Ice-cold Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion solution: Papain (20 units/mL) and DNase I (100 units/mL) in HBSS
-
Plating medium: Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Culture dishes or glass coverslips
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-Lysine solution for at least 2 hours at 37°C. Rinse three times with sterile water and then apply Laminin solution for at least 2 hours at 37°C before aspirating.
-
Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the cortices from the embryonic brains in ice-cold dissection medium.
-
Digestion: Transfer the cortical tissue to the digestion solution and incubate at 37°C for 20-30 minutes.
-
Trituration: Gently wash the tissue with plating medium to remove the digestion solution. Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a partial media change every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
Application of this compound
Materials:
-
This compound maleate (B1232345) salt
-
Vehicle (e.g., sterile water or DMSO)
-
Mature primary cortical neuron cultures (DIV 7-14)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in the chosen vehicle. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in pre-warmed plating medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Treatment: Remove a portion of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or a vehicle control.
-
Incubation: Return the cultures to the incubator for the desired treatment duration (e.g., 12, 24, 48, or 72 hours for acute studies; several days with repeated dosing for chronic studies).
-
Endpoint Analysis: Following incubation, process the cells for the desired downstream analysis (e.g., cell viability assays, protein extraction for Western blot, RNA isolation for qPCR, or immunocytochemistry).
Visualizations: Signaling Pathways and Workflows
Putative this compound Signaling in Neurons
The following diagram illustrates the known and hypothesized signaling interactions of this compound within a neuron, based on its receptor antagonism and downstream effects observed in vivo.
Caption: Hypothesized signaling pathways of this compound in cortical neurons.
Experimental Workflow
The diagram below outlines the key steps for conducting an experiment to evaluate the effects of this compound on primary cortical neuron cultures.
Caption: Workflow for studying this compound in primary cortical neuron cultures.
References
- 1. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 7. Imipramine Treatment Improves Cognitive Outcome Associated with Enhanced Hippocampal Neurogenesis after Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary cortical neuron isolation and culture [protocols.io]
Application Notes and Protocols: Chronic Unpredictable Mild Stress (CUMS) Model with Trimipramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chronic Unpredictable Mild Stress (CUMS) model is a widely utilized preclinical paradigm to induce depression-like behaviors in rodents. This model possesses high face and construct validity as it mimics the etiology of human depression, where chronic exposure to various stressors is a significant contributing factor. Trimipramine (B1683260), a tricyclic antidepressant (TCA), is a valuable tool for investigating the neurobiological underpinnings of depression and for screening novel antidepressant compounds. Unlike most TCAs, this compound is a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Its antidepressant effects are thought to be primarily mediated through the antagonism of various neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1][2] This unique pharmacological profile makes it an interesting compound to study within the CUMS framework.
These application notes provide a detailed protocol for implementing the CUMS model in rodents and for assessing the antidepressant-like effects of this compound. The protocol includes experimental workflows, behavioral testing methodologies, and biochemical assays.
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Protocol
This protocol is designed to induce a state of anhedonia and behavioral despair in rodents over a period of 4 to 8 weeks.
Animals: Male Wistar or Sprague-Dawley rats (200-250g) or male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Before initiating the CUMS protocol, conduct baseline behavioral tests (e.g., Sucrose (B13894) Preference Test) to ensure there are no pre-existing differences between experimental groups.
-
Stressor Application: For 4-8 weeks, expose the animals in the CUMS group to a series of mild, unpredictable stressors. One or two stressors should be applied daily in a random order. The control group should be housed in a separate room and handled regularly without exposure to stressors.
Table 1: Example of a 1-Week CUMS Stressor Schedule
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
| 1 | Tilted Cage (45°) for 12h | Soiled Cage (100ml water in bedding) for 8h |
| 2 | Food Deprivation for 24h | - |
| 3 | Water Deprivation for 18h | Strobe Light for 4h |
| 4 | White Noise (80 dB) for 6h | Damp Bedding for 10h |
| 5 | Reversed Light/Dark Cycle | - |
| 6 | Cage Crowding (3-4 animals/cage) for 8h | Predator Odor (e.g., fox urine) for 2h |
| 7 | Restraint Stress (in a well-ventilated tube) for 2h | No bedding for 12h |
Note: The specific stressors and their duration can be modified. The key is the unpredictability of the stressor application.
This compound Administration
Dosage: The typical effective dosage of this compound in clinical use for depression is 150 to 300 mg/day.[1] For rodent studies, a common starting dose is 10-20 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). The optimal dose should be determined through dose-response studies.
Preparation and Administration:
-
Dissolve this compound maleate (B1232345) salt in sterile saline (0.9% NaCl).
-
Administer the drug daily to the treatment group, typically starting from the third or fourth week of the CUMS protocol and continuing until the end of the experiment.
-
The control and CUMS-vehicle groups should receive an equivalent volume of saline.
Behavioral Testing
Behavioral tests should be conducted at the end of the CUMS protocol to assess depression-like and anxiety-like behaviors.
a. Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.
-
Habituation: For 48 hours, present animals with two bottles, one containing 1% sucrose solution and the other with tap water.
-
Deprivation: Following habituation, deprive the animals of food and water for 12-24 hours.
-
Test: Present each animal with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
Measurement: After 1-2 hours, measure the consumption from each bottle.
-
Calculation: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.
b. Forced Swim Test (FST): This test assesses behavioral despair.
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Place the animal in the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
c. Open Field Test (OFT): This test evaluates locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure: Place the animal in the center of the arena and allow it to explore for 5-10 minutes.
-
Scoring: Record the total distance traveled, the time spent in the center zone, and the number of entries into the center zone using a video-tracking system.
Data Presentation
The following tables present representative quantitative data from a study using a tricyclic antidepressant (Desipramine) in the CUMS model. While not this compound, this data illustrates the expected outcomes.
Table 2: Effect of Desipramine on Behavioral Tests in CUMS Rats
| Group | Sucrose Preference (%) | Immobility Time in FST (s) | Time in Center of OFT (s) |
| Control | 85 ± 5 | 80 ± 10 | 45 ± 5 |
| CUMS + Vehicle | 55 ± 6 | 150 ± 12 | 20 ± 4* |
| CUMS + Desipramine (10 mg/kg) | 78 ± 7# | 95 ± 9# | 38 ± 6# |
Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. CUMS + Vehicle. (Data is representative and based on typical outcomes with TCAs).
Biochemical Assays
At the end of the experiment, animals are euthanized, and blood and brain tissue (e.g., hippocampus, prefrontal cortex) are collected for biochemical analysis.
a. Corticosterone (B1669441) Measurement:
-
Collect trunk blood in EDTA-coated tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Measure plasma corticosterone levels using a commercially available ELISA kit according to the manufacturer's instructions.
b. Cytokine Measurement:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the plasma and brain homogenates using ELISA kits.
c. Neurotransmitter Measurement:
-
Dissect and homogenize brain regions of interest.
-
Measure the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Table 3: Effect of Desipramine on Biochemical Markers in CUMS Rats
| Group | Plasma Corticosterone (ng/mL) | Hippocampal IL-6 (pg/mg protein) | Hippocampal Serotonin (ng/mg tissue) |
| Control | 150 ± 20 | 10 ± 2 | 5.0 ± 0.5 |
| CUMS + Vehicle | 350 ± 30 | 25 ± 4 | 2.5 ± 0.4* |
| CUMS + Desipramine (10 mg/kg) | 200 ± 25# | 15 ± 3# | 4.2 ± 0.6# |
Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. CUMS + Vehicle. (Data is representative and based on typical outcomes with TCAs).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CUMS model with this compound treatment.
Signaling Pathways in Chronic Stress and Antidepressant Action
References
Application Notes and Protocols for Assessing Trimipramine's Antidepressant Activity Using the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile. Unlike typical TCAs that primarily act as monoamine reuptake inhibitors, this compound exhibits weak inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake[1][2]. Its antidepressant effects are thought to be mediated by its strong antagonist activity at various neurotransmitter receptors, including the serotonin 2A (5-HT2A) and alpha-1 adrenergic (α1-adrenergic) receptors[1]. The forced swim test (FST) is a widely used preclinical behavioral assay to screen for potential antidepressant drugs[3][4][5]. This test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Clinically effective antidepressants decrease the duration of this immobility[6][7].
These application notes provide a detailed protocol for utilizing the forced swim test to evaluate the antidepressant-like properties of this compound in rodents.
Data Presentation
Table 1: Effect of Imipramine (B1671792) on Immobility Time in the Forced Swim Test (Rats)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - |
| Imipramine | 10 | 110 ± 8 | 26.7% |
| Imipramine | 20 | 85 ± 7 | 43.3% |
| Imipramine | 30 | 60 ± 5 | 60.0% |
| Data are presented as mean ± SEM. This is representative data compiled from typical results in the literature. |
Table 2: Effect of Imipramine on Active Behaviors in the Forced Swim Test (Rats)
| Treatment Group | Dose (mg/kg) | Swimming Time (seconds) | Climbing Time (seconds) |
| Vehicle (Saline) | - | 90 ± 8 | 60 ± 5 |
| Imipramine | 10 | 115 ± 9 | 75 ± 6 |
| Imipramine | 20 | 130 ± 10 | 85 ± 7 |
| Imipramine | 30 | 145 ± 11 | 95 ± 8 |
| Data are presented as mean ± SEM. This is representative data compiled from typical results in the literature. |
Experimental Protocols
Forced Swim Test Protocol (Rat)
This protocol is adapted from standard procedures for the forced swim test[3][4][8].
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C).
-
Allow at least one week of acclimatization to the housing facility before the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (40-50 cm high, 20 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or hind paws.
3. Drug Preparation and Administration:
-
Prepare this compound maleate (B1232345) in a vehicle of saline (0.9% NaCl) or distilled water.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage.
-
A typical dosing regimen involves three injections: 24 hours, 5 hours, and 1 hour before the test session.
-
Suggested dose range for this compound (based on imipramine studies): 10, 20, and 30 mg/kg.
4. Experimental Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Gently place each rat individually into the swim cylinder for a 15-minute period.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored for behavioral parameters.
-
-
Day 2: Test Session
-
Administer this compound or vehicle according to the dosing schedule.
-
24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera positioned to the side of the cylinder for later analysis.
-
5. Behavioral Scoring:
-
An observer blinded to the treatment groups should score the videos.
-
The following behaviors are scored during the 5-minute test session:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around in the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
6. Data Analysis:
-
Calculate the total duration (in seconds) spent in each behavioral category (immobility, swimming, climbing).
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced swim test.
Signaling Pathways
1. This compound's Antagonism of the 5-HT2A Receptor
Caption: this compound's antagonistic effect on the 5-HT2A receptor signaling pathway.
2. This compound's Antagonism of the α1-Adrenergic Receptor
Caption: this compound's antagonistic effect on the α1-adrenergic receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lasa.co.uk [lasa.co.uk]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethopharmacology of imipramine in the forced-swimming test: gender differences [pubmed.ncbi.nlm.nih.gov]
- 7. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Anxiolytic Effects of Trimipramine in the Elevated Plus Maze Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trimipramine is a tricyclic antidepressant (TCA) with recognized anxiolytic and sedative properties.[1][2] Its mechanism of action is complex, involving the modulation of several neurotransmitter systems, including serotonin (B10506) and norepinephrine, primarily through receptor antagonism rather than potent reuptake inhibition, which distinguishes it from other TCAs.[3][4][5] The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[6][7][8] The test is based on the natural aversion of rodents to open and elevated spaces, and their preference for enclosed areas.[6] Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.[6]
Data Presentation
The following tables represent hypothetical data illustrating the potential dose-dependent anxiolytic effects of this compound in the elevated plus maze test. These tables are structured for clarity and easy comparison of results.
Table 1: Effect of this compound on Time Spent in Open and Closed Arms of the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds) | Time in Closed Arms (seconds) |
| Vehicle (Control) | 0 | 25.5 ± 3.2 | 274.5 ± 3.2 |
| This compound | 5 | 45.8 ± 4.1 | 254.2 ± 4.1 |
| This compound | 10 | 68.2 ± 5.5** | 231.8 ± 5.5 |
| This compound | 20 | 55.3 ± 4.8 | 244.7 ± 4.8 |
| Diazepam (Positive Control) | 2 | 75.1 ± 6.0** | 224.9 ± 6.0 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effect of this compound on Arm Entries in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Number of Open Arm Entries | Number of Closed Arm Entries | Total Arm Entries |
| Vehicle (Control) | 0 | 4.2 ± 0.8 | 10.5 ± 1.1 | 14.7 ± 1.5 |
| This compound | 5 | 7.1 ± 1.0 | 11.2 ± 1.3 | 18.3 ± 1.9 |
| This compound | 10 | 9.8 ± 1.2** | 10.9 ± 1.0 | 20.7 ± 1.8 |
| This compound | 20 | 8.5 ± 1.1 | 11.5 ± 1.2 | 20.0 ± 1.7 |
| Diazepam (Positive Control) | 2 | 11.3 ± 1.4** | 10.1 ± 0.9 | 21.4 ± 1.6 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Experimental Protocols
Animals
-
Species: Male Wistar rats (or other appropriate rodent strain), weighing 200-250g.
-
Housing: Animals should be housed in groups of 4-5 per cage under a standard 12:12 hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing conditions for at least one week before the start of the experiment. They should be handled daily for 3-5 days prior to testing to minimize stress.
Apparatus
-
Elevated Plus Maze: The maze should be made of a non-reflective material (e.g., dark PVC or wood) and consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus should be elevated 50 cm above the floor. The open arms may have a small ledge (0.5 cm) to prevent falls.
Drug Preparation and Administration
-
This compound: this compound maleate (B1232345) should be dissolved in a suitable vehicle (e.g., 0.9% saline or distilled water with a small amount of a solubilizing agent like Tween 80 if necessary).
-
Doses: A range of doses should be selected based on literature for other TCAs or pilot studies (e.g., 5, 10, and 20 mg/kg).
-
Administration: this compound should be administered via intraperitoneal (i.p.) or oral (p.o.) route. The administration time before the test should be consistent and based on the drug's pharmacokinetic profile (e.g., 30-60 minutes before the test for i.p. administration).
-
Control Groups: A vehicle control group receiving the same volume of the vehicle and a positive control group receiving a known anxiolytic drug like Diazepam (e.g., 2 mg/kg, i.p.) should be included.
Experimental Procedure
-
Habituation to Testing Room: On the day of the experiment, animals should be brought to the testing room at least 30 minutes before the start of the session to acclimate to the environment. The room should be dimly lit and quiet.
-
Drug Administration: Administer this compound, vehicle, or the positive control drug according to the predetermined doses and route.
-
Elevated Plus Maze Test:
-
Place the animal gently on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The behavior of the animal should be recorded using a video camera mounted above the maze for later analysis. An observer, blind to the treatment conditions, can also score the behavior in real-time.
-
After the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol (B145695) solution and allow it to dry completely between each trial to eliminate olfactory cues.
-
-
Data Analysis: The following parameters should be scored from the video recordings:
-
Time spent in the open arms: The time (in seconds) the animal spends with all four paws in the open arms.
-
Time spent in the closed arms: The time (in seconds) the animal spends with all four paws in the closed arms.
-
Number of entries into the open arms: The frequency with which the animal enters an open arm with all four paws.
-
Number of entries into the closed arms: The frequency with which the animal enters a closed arm with all four paws.
-
Total number of arm entries: The sum of open and closed arm entries, which serves as an indicator of general locomotor activity.
-
Statistical Analysis
-
The data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons between the treatment groups and the control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Putative signaling pathway for the anxiolytic effects of this compound.
Caption: Experimental workflow for the Elevated Plus Maze test.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and maprotiline: antidepressant, anxiolytic, and cardiotoxic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 5. Anxiolytic-like effects of mitragynine in the open-field and elevated plus-maze tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Trimipramine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile that includes sedative and anxiolytic properties.[1][2] Unlike other TCAs, its mechanism of action is not primarily driven by the potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[3][4] Instead, its therapeutic effects are thought to be mediated by its antagonist activity at various receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[2] Notably, repeated administration of this compound has been shown to upregulate dopamine (B1211576) D2/D3 and alpha1-adrenergic receptors, suggesting a distinct mechanism of antidepressant action.[5][6]
These application notes provide a framework for conducting preclinical dose-response studies of this compound, focusing on key behavioral assays and the underlying signaling pathways. The protocols are designed to guide researchers in generating robust and reproducible data to characterize the pharmacological effects of this compound.
Data Presentation: Dose-Response Effects of this compound
Disclaimer: The following tables present illustrative data based on the expected effects of tricyclic antidepressants in common preclinical models. Specific quantitative dose-response data for this compound is not consistently available in publicly accessible literature. Researchers should generate their own empirical data.
Table 1: Illustrative Dose-Response of this compound in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) | % Change from Vehicle |
| Vehicle (Saline) | 0 | 10 | 180 ± 15 | 0% |
| This compound | 5 | 10 | 155 ± 12 | -13.9% |
| This compound | 10 | 10 | 120 ± 10 | -33.3% |
| This compound | 20 | 10 | 95 ± 8 | -47.2% |
| Imipramine (Control) | 20 | 10 | 90 ± 9 | -50.0% |
Table 2: Illustrative Dose-Response of this compound in the Open Field Test (OFT) in Mice
| Treatment Group | Dose (mg/kg, p.o.) | N | Total Distance Traveled (meters) (Mean ± SEM) | % Change from Vehicle |
| Vehicle (0.5% Methylcellulose) | 0 | 12 | 45 ± 4 | 0% |
| This compound | 5 | 12 | 38 ± 3 | -15.6% |
| This compound | 10 | 12 | 29 ± 2.5 | -35.6% |
| This compound | 20 | 12 | 22 ± 2 | -51.1% |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rodents
This protocol is designed to assess the antidepressant-like activity of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
Cylindrical container (for rats: 40-60 cm height, 20 cm diameter; for mice: 25 cm height, 10-15 cm diameter)
-
Water (23-25°C)
-
Towels for drying
-
Video recording system
-
This compound maleate
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Positive control (e.g., imipramine)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control via the desired route (e.g., intraperitoneal - i.p.) 30-60 minutes before the test.
-
Pre-Test Session (for rats): On day 1, place each rat individually into the swim cylinder filled with water to a depth of 30 cm for a 15-minute session. This habituates the animals to the procedure.
-
Test Session:
-
For rats (on day 2) and mice (on the test day), place each animal individually into the cylinder containing water at a depth where they cannot touch the bottom with their hind paws or tail (approximately 30 cm for rats, 15 cm for mice).
-
Record the session for a total of 6 minutes.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the animals from the water, dry them with a towel, and return them to their home cages.
Open Field Test (OFT) Protocol for Rodents
The OFT is used to evaluate general locomotor activity and anxiety-like behavior. This compound's sedative properties may lead to a dose-dependent decrease in locomotor activity.
Materials:
-
Open field arena (for rats: 100x100x40 cm; for mice: 40x40x40 cm), typically made of a non-porous material.
-
Video tracking software and an overhead camera.
-
70% ethanol (B145695) for cleaning the arena between trials.
-
This compound maleate
-
Vehicle
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage - p.o.) at a predetermined time before the test (e.g., 60 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity using video tracking software for a set duration, typically ranging from 5 to 30 minutes.
-
Parameters to Measure:
-
Total distance traveled
-
Velocity
-
Time spent in the center versus the periphery of the arena
-
Frequency of rearing (vertical activity)
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for preclinical evaluation.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Trimipramine solubility issues in aqueous solutions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with trimipramine (B1683260) maleate (B1232345) in aqueous solutions.
Physicochemical Properties of this compound Maleate
This compound maleate is the salt form of this compound, a tricyclic antidepressant.[1] It is a white or slightly cream-colored crystalline substance.[2] Understanding its fundamental properties is key to resolving solubility challenges. This compound is a weak base with a pKa of 9.24.[3] This means its solubility in aqueous solutions is highly dependent on pH.
Solubility Data Summary
The solubility of this compound maleate varies significantly across different solvents. For in vitro studies, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice, followed by dilution in an aqueous medium.[4]
| Solvent | Solubility | Notes | References |
| Water | 14.29 mg/mL | Described as "very slightly" or "slightly" soluble. Solubility can be enhanced with sonication and warming to 60°C. | [2][4][5][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | Lower solubility compared to pure water, likely due to the common ion effect and pH. | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Commonly used for preparing concentrated stock solutions for in vitro assays. It is important to use fresh, anhydrous DMSO as it is hygroscopic. | [4][6] |
| Ethanol | 3 mg/mL | Slightly soluble. | [4][5] |
| Methanol | Freely soluble | - | [2] |
| Chloroform | Freely soluble | - | [2][5] |
| Acetone | Slightly soluble | - | [2] |
| Ether | Very slightly soluble | Practically insoluble. | [2][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound maleate not dissolving in neutral aqueous buffer (e.g., PBS pH 7.2)?
A1: this compound is a weak base with a pKa of 9.24.[3] At a neutral pH of 7.2, a significant portion of the this compound molecules will be in their uncharged, free base form. This form is less polar and thus has lower solubility in water compared to the protonated (charged) form. This can lead to difficulty dissolving the compound or even precipitation.[7]
Q2: How can I increase the aqueous solubility of this compound maleate?
A2: There are several methods to improve solubility:
-
pH Adjustment: Lowering the pH of the aqueous solution to be slightly acidic (e.g., pH 4-6) will increase the proportion of the protonated, more soluble form of this compound. It is recommended to use a suitable buffer system, like a citrate (B86180) or phosphate (B84403) buffer, to maintain a stable pH.[7]
-
Co-solvents: For challenging situations, adding a small amount of a water-miscible organic co-solvent, such as ethanol, can help increase solubility.[7][8] However, be mindful that co-solvents can affect the stability of the compound and may be toxic to cells in in vitro assays.[7]
-
Heating and Sonication: Gently warming the solution (e.g., to 60°C) and using a sonicator can help overcome the activation energy barrier for dissolution, particularly for preparing stock solutions in water.[4][6]
-
Use of Excipients: For specific formulations, solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80, PEG300) can be used to create clear solutions for in vivo studies.[4][9]
Q3: My this compound maleate solution is cloudy or has formed a precipitate. What happened and what should I do?
A3: Cloudiness or precipitation is a clear sign that the concentration of this compound maleate has exceeded its solubility limit in the current solvent system. This can be caused by:
-
pH Shift: A change in the pH of the solution towards neutral or basic conditions will decrease solubility.[7]
-
High Concentration: The desired concentration is too high for the chosen aqueous buffer.[7]
-
Solvent Evaporation: Evaporation of the solvent can increase the concentration beyond the solubility limit.
-
Temperature Change: Cooling the solution after heating to dissolve the compound can lead to precipitation if it becomes supersaturated at the lower temperature.
To resolve this, you can try to re-dissolve the precipitate by lowering the pH, adding a co-solvent, or gently warming the solution.[7] If these fail, the solution may need to be remade at a lower concentration.
Q4: How should I prepare and store a stock solution for in vitro cell-based assays?
A4: The recommended method is to prepare a high-concentration stock solution in an organic solvent like DMSO, in which this compound maleate is highly soluble (≥ 100 mg/mL).[4][6] This concentrated stock can then be diluted to the final working concentration in your cell culture medium.
Key considerations:
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
-
To prevent photodegradation, store solutions in amber or light-resistant containers.[7]
Q5: Some tricyclic antidepressants are known to self-aggregate in aqueous solutions. Does this happen with this compound?
A5: Yes, like other tricyclic antidepressants such as imipramine (B1671792) and amitriptyline, this compound has an amphiphilic structure and can self-aggregate to form micelles in aqueous solutions above a certain concentration, known as the critical aggregation concentration.[10][11][12][13] This aggregation behavior can influence its effective concentration and interaction with biological targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder won't dissolve in neutral buffer (e.g., PBS) | The pH of the buffer is too high, leading to the formation of the less soluble free base. | Lower the pH of the buffer to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (citrate, phosphate).[7] |
| Solution becomes cloudy after adding stock to media | The final concentration in the aqueous media exceeds the solubility limit. The buffer capacity of the media may have shifted the pH. | Decrease the final concentration. Prepare an intermediate dilution step. Ensure the pH of the final solution is compatible with this compound solubility. |
| Precipitate forms after storing the solution | The solution was supersaturated, or temperature fluctuations caused the compound to crash out. Potential degradation. | Re-dissolve by gently warming and sonicating. Store at a constant temperature. Prepare fresh solutions for critical experiments. Buffer the solution to maintain a stable pH.[7] |
| Inconsistent experimental results | Possible self-aggregation of the drug at higher concentrations, affecting its bioavailability.[10][11] | Work at concentrations well below the critical aggregation concentration if possible. Ensure complete dissolution before use. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Maleate Stock Solution in DMSO
Materials:
-
This compound Maleate powder (M.W. 410.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh 41.05 mg of this compound maleate powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved.[4]
-
If dissolution is slow, briefly sonicate the vial in a water bath to aid the process.[4]
-
Visually inspect the solution to ensure no particulates are visible.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[6][7]
Protocol 2: Formulation for Oral Administration in Animal Studies (Clear Solution)
This protocol provides an example formulation to achieve a clear solution suitable for oral gavage in rodents, leveraging co-solvents and surfactants.[4]
Materials:
-
This compound Maleate powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Example Formulation Ratio (for a final solubility of ≥ 2.5 mg/mL):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Methodology:
-
Calculate the required amount of this compound maleate and vehicle components for your desired final concentration and volume.
-
In a suitable sterile container, dissolve the weighed this compound maleate powder in the required volume of DMSO.
-
Add the PEG300 to the solution and mix thoroughly until homogenous.
-
Add the Tween-80 and continue to mix.
-
Slowly add the saline to the mixture while stirring continuously to reach the final volume. The resulting solution should be clear.[4]
Visualizations
Caption: Workflow for troubleshooting this compound maleate solubility issues.
Caption: Impact of pH on this compound's ionization state and aqueous solubility.
References
- 1. This compound Maleate | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Aggregation of antidepressant drugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Solution Behavior of Antidepressant Imipramine Hydrochloride Drug and Non-Ionic Surfactant Mixture: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Trimipramine dosage to minimize sedative effects in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing trimipramine (B1683260) in rat models, with a specific focus on minimizing sedative side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's sedative effects?
This compound's sedative properties are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1][2] Blockade of this receptor in the central nervous system is strongly associated with drowsiness and sedation.[2][3] Additionally, its antagonist activity at α1-adrenergic and muscarinic acetylcholine (B1216132) receptors may contribute to its overall sedative and motor-impairing effects.[4]
Q2: How can I quantitatively assess sedation in my rat experiments?
Sedation can be evaluated by measuring changes in locomotor activity and motor coordination. The two most common behavioral assays for this purpose are the Open Field Test (OFT) and the Rotarod Test.[4][5]
-
Open Field Test (OFT): This test assesses general locomotor activity and exploratory behavior.[6][7] A sedated animal is expected to show decreased total distance traveled, reduced rearing frequency (vertical exploration), and potentially less time spent in the center of the arena.[4][8]
-
Rotarod Test: This assay directly measures motor coordination and balance.[4] Sedative effects would likely lead to a decreased latency to fall from the rotating rod and an increased number of falls during the trial.[4]
A sedation scale based on behavioral observation and reflex activity can also be employed for a more graded assessment of the level of sedation.[9]
Q3: What is a good starting dose for this compound in rats to assess antidepressant-like effects while monitoring for sedation?
Based on the available literature, intraperitoneal (i.p.) doses of this compound in rats have ranged from 30 mg/kg to 50 mg/kg for studying its effects on the central nervous system.[1] For similar tricyclic antidepressants like imipramine (B1671792) and desipramine (B1205290), effective doses in behavioral tests have been reported between 10 and 20 mg/kg.[10][11]
Given the sedative potential of this compound, it is crucial to conduct a pilot dose-response study. A suggested starting range could be 10-30 mg/kg, administered 30-60 minutes before behavioral testing. Researchers should carefully observe the animals for signs of sedation and adjust the dose accordingly.
Q4: Are the sedative effects of this compound expected to be transient with chronic administration?
Studies with other sedative antidepressants, such as mirtazapine (B1677164), suggest that sedative effects can be more pronounced after acute administration and may become transient or diminish with chronic, repeated dosing.[5] While specific data for this compound is limited, it is plausible that some level of tolerance to the sedative effects may develop over time. Researchers conducting chronic studies should monitor for changes in sedation levels throughout the administration period.
Troubleshooting Guide
Issue: My rats are overly sedated and unable to perform behavioral tasks.
-
Solution 1: Dose Reduction. This is the most direct approach. Systematically lower the dose of this compound in subsequent experiments until the desired antidepressant-like effect is achieved with minimal sedation.
-
Solution 2: Adjust the Timing of Administration. The peak plasma concentration of this compound occurs 2 to 4 hours after administration.[1] Consider increasing the time between drug administration and behavioral testing to allow for a reduction in peak sedative effects.
-
Solution 3: Chronic Dosing Regimen. If your experimental design allows, switch from acute to chronic dosing. As mentioned in the FAQ, tolerance to the sedative effects may develop over a period of several days or weeks.[5]
Issue: I am not observing a clear separation between antidepressant-like effects and sedation.
-
Solution 1: Refine Behavioral Endpoints. Ensure your behavioral assays are sensitive enough to detect both effects. For example, in the Forced Swim Test (FST), a decrease in immobility suggests an antidepressant-like effect, but this could be confounded by general motor suppression due to sedation. Concurrently running an Open Field Test can help differentiate between these two possibilities. A true antidepressant effect should not be accompanied by significant hypoactivity.[4]
-
Solution 2: Comprehensive Behavioral Battery. Employ a battery of tests to get a fuller picture. For example, combine the FST or Sucrose Preference Test (for antidepressant effects) with the OFT and Rotarod Test (for sedation and motor coordination).[4][12] This allows for a more robust interpretation of the results.
Data Presentation
Table 1: Receptor Binding Profile of this compound
This table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors, which is crucial for understanding its pharmacological effects, including sedation.
| Receptor/Transporter | Binding Affinity (Kd, nM) | Inhibition Constant (Ki, nM) | Reference |
| Histamine H1 | 0.27 | - | [13] |
| Serotonin 5-HT2A | 24 | - | [13] |
| Alpha-1 Adrenergic | 24 | - | [13] |
| Muscarinic Acetylcholine | 58 | - | [13] |
| Dopamine D2 | 180 | - | [13] |
| Serotonin 5-HT2C | 680 | - | [13] |
| Alpha-2 Adrenergic | 680 | - | [13] |
| Dopamine D1 | >1000 | - | [13] |
| Serotonin Transporter (SERT) | - | 149 | [13] |
| Norepinephrine Transporter (NET) | - | 2500 | [13] |
| Dopamine Transporter (DAT) | - | 3800 | [13] |
Table 2: Expected Effects of this compound on Behavioral Assays for Sedation
This table outlines the expected outcomes in common behavioral tests used to assess sedation, based on this compound's known pharmacological profile.
| Behavioral Test | Parameter | Expected Effect with Sedative Dose | Rationale | Reference |
| Open Field Test | Total Distance Traveled | Decrease | Sedative effects mediated by H1 and M1 receptor antagonism reduce overall movement. | [4] |
| Rearing Frequency | Decrease | Reduction in vertical exploratory behavior is consistent with sedative properties. | [4] | |
| Rotarod Test | Latency to Fall | Decrease | Impaired motor coordination and balance due to sedative effects. | [4] |
| Number of Falls | Increase | Consistent with decreased latency to fall. | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Maleate (B1232345)
This protocol details the preparation of this compound maleate for oral gavage or intraperitoneal injection in rats.[13]
-
Vehicle Selection:
-
For oral administration (gavage), use distilled water.
-
For intraperitoneal (IP) injections, use sterile 0.9% saline to maintain isotonicity.
-
-
Calculation of Concentration:
-
Determine the desired dose in mg/kg.
-
Determine the injection volume (typically 1-2 ml/kg for oral gavage and 1-5 ml/kg for IP injection in rats).
-
Calculate the required concentration (mg/ml) using the formula: Concentration = Dose / Injection Volume.
-
-
Dissolution:
-
Weigh the required amount of this compound maleate powder.
-
Gradually add the selected vehicle while vortexing or sonicating until the compound is fully dissolved.
-
Ensure the final solution is clear and free of particulates. For IP injections, the solution should be filter-sterilized through a 0.22 µm syringe filter.
-
-
Administration:
-
Oral Gavage: Gently restrain the rat. Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat. Gently insert the needle into the esophagus and slowly administer the calculated volume.
-
Intraperitoneal (IP) Injection: Securely restrain the rat to expose the abdomen. Locate the lower right quadrant of the abdomen. Use a 23-25 gauge needle and insert it at a 30-45 degree angle. Aspirate slightly to ensure proper placement before slowly injecting the solution.
-
Protocol 2: Open Field Test (OFT) for Locomotor Activity
This protocol describes the use of the OFT to assess the sedative effects of this compound.[4][6]
-
Apparatus: An open field arena (e.g., 100 x 100 x 40 cm for rats), made of a non-porous, easily cleaned material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place the rat in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated video tracking software to analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the peripheral zone.
-
Frequency of rearing (vertical movements).
-
A significant decrease in total distance and rearing frequency compared to the vehicle-treated group indicates a sedative effect.
-
Protocol 3: Rotarod Test for Motor Coordination
This protocol details the use of the Rotarod Test to measure motor impairment due to sedation.[4][5]
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., from 4 to 40 rpm).
-
Procedure:
-
Habituation: For 1-3 days before testing, train the rats on the rotarod at a low, constant speed (e.g., 5 rpm) for 5 minutes each day to acclimate them.
-
Drug Administration: On the test day, administer this compound or vehicle at a predetermined time before testing.
-
Testing:
-
Place the rat on the rod at a low starting speed (e.g., 4 rpm).
-
Gradually increase the speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency (time) for the rat to fall off the rod.
-
Perform 2-3 trials per animal with a sufficient inter-trial interval.
-
-
-
Data Analysis: Compare the average latency to fall between the this compound-treated and vehicle-treated groups. A significantly shorter latency to fall indicates impaired motor coordination, consistent with sedation.
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: this compound's primary mechanism of sedation.
References
- 1. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chronic dosing with mirtazapine does not produce sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Trimipramine in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of trimipramine (B1683260) in various solvent systems. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are photodegradation, oxidation, and hydrolysis. Hydrolysis is generally more pronounced under strongly acidic or basic conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor influencing this compound's stability. The rate of photolysis is significantly impacted by pH. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis. As a salt of a weak base, the solubility of this compound maleate (B1232345) is also pH-dependent, and changes in pH can lead to precipitation. It is recommended to use a slightly acidic to neutral pH to maintain both stability and solubility.
Q3: What are the known degradation products of this compound?
A3: Known degradation and metabolic products of this compound include desmethylthis compound, 2-hydroxythis compound, and this compound-N-oxide. Photodegradation primarily results in hydroxylated products.
Q4: How should I store this compound solutions to minimize degradation?
A4: To minimize degradation, this compound solutions should be protected from light by storing them in amber or light-resistant containers. It is also advisable to control the temperature, often by refrigerating at 2-8°C, and to deoxygenate the solvent to prevent oxidation. For in vitro studies using DMSO stock solutions, it is recommended to store them at -20°C or -80°C for long-term stability.
Q5: Can co-solvents be used to improve the solubility of this compound maleate in aqueous solutions?
A5: Yes, if solubility is an issue in an aqueous system, a co-solvent like ethanol (B145695) can be added, as this compound maleate is slightly soluble in it. However, it is important to note that the addition of co-solvents may alter the degradation kinetics.
Data on this compound Stability and Solubility
Solubility of this compound Maleate
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | - |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| Water | 14.29 mg/mL | Very slightly soluble. Solubility can be enhanced with sonication and warming to 60°C. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | - |
| Ethanol | 3 mg/mL | Slightly soluble. |
| Methanol (B129727) | Freely soluble | - |
| Chloroform | Freely soluble | - |
| Acetone | Slightly soluble | - |
| Ether | Very slightly soluble | - |
Note: This table is a compilation of data from multiple sources and experimental conditions may vary.
Photodegradation of this compound in Aqueous Solution
| Condition | Degradation Rate Constant (k) | Half-life (t½) | Notes |
| UV irradiation (polychromatic) in ultrapure water | Not explicitly stated | 91.8% degradation after 128 minutes at an initial concentration of 100 mg/L. | The degradation rate is significantly influenced by initial concentration, pH, and temperature. |
Quantitative data on the degradation kinetics of this compound in various organic solvents is limited in publicly available literature. Researchers should perform solvent-specific stability studies for their particular applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in aqueous solution | 1. pH Shift: Changes in pH affecting the solubility of this compound maleate.2. Excipient Incompatibility: Interaction with incompatible buffer salts or other excipients.3. Concentration Exceeds Solubility: The concentration of this compound maleate is too high for the chosen solvent system. | 1. Buffer the Solution: Maintain a stable pH using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffers).2. Review Excipients: Ensure all components of the formulation are compatible.3. Adjust Concentration or Add Co-solvent: Consider reducing the concentration or adding a co-solvent like ethanol. |
| Discoloration of the solution (e.g., yellowing) | Oxidative Degradation: The tertiary amine group or the dibenzazepine (B1670418) ring may have oxidized. | 1. Use an Antioxidant: Add an antioxidant such as ascorbic acid (0.01-0.1% w/v).2. Deoxygenate the Solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) before and during solution preparation.3. Use High-Purity Water: Use freshly distilled or deionized water with low levels of metal ion contaminants. |
| Loss of potency or appearance of unexpected peaks in HPLC analysis | Chemical Degradation: This could be due to hydrolysis, oxidation, or photolysis. | 1. Control pH: Maintain the pH within a slightly acidic to neutral range.2. Protect from Light: Store solutions in amber or opaque containers.3. Control Temperature: Store solutions at recommended temperatures (e.g., 2-8°C). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound Maleate
This protocol outlines a method for preparing a more stable aqueous solution of this compound maleate for experimental use.
Materials:
-
This compound Maleate
-
High-purity water (e.g., HPLC grade)
-
Suitable buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
Antioxidant (e.g., ascorbic acid)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Deoxygenate the Water: Sparge the high-purity water with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Prepare the Buffer: Prepare the desired buffer solution (e.g., 10 mM phosphate buffer, pH 6.8) using the deoxygenated water.
-
Add Antioxidant: Dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) in the buffer solution.
-
Dissolve this compound Maleate: While stirring, slowly dissolve the this compound maleate in the antioxidant-containing buffer to the desired concentration. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Store the final solution in a tightly sealed, light-protected container at 2-8°C.
Protocol 2: Forced Degradation Study of this compound Maleate
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile (B52724) mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the samples with 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the samples with 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C in a controlled temperature oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method for this compound Maleate
This protocol provides typical parameters for a stability-indicating RP-HPLC method. Method development and validation are essential for specific applications.
| Parameter | Typical Conditions |
| HPLC System | Isocratic or Gradient HPLC with UV-Vis or PDA Detector |
| Column | C18 column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5µm) |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) with pH adjustment. A common starting point is a 50:50 (v/v) ratio of acetonitrile and pH 3.2 buffer solution. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
| Detection Wavelength | 254 nm or a wavelength determined from the UV spectrum of this compound. |
| Injection Volume | 10 - 20 µL |
| Diluent | Methanol or a mixture of the mobile phase components. |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
Technical Support Center: Preclinical Behavioral Testing of Trimipramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the preclinical behavioral testing of Trimipramine (B1683260).
Frequently Asked Questions (FAQs)
Q1: Why are the results of my this compound study inconsistent across different experiments?
Inconsistent results with this compound can stem from several factors:
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Animal Strain and Individual Differences: The genetic background of the animals significantly influences their behavioral response to this compound. Different strains of mice and rats can show varied sensitivity in common behavioral assays.[1][2] Individual differences in baseline behaviors within the same strain can also contribute to result variability.[3]
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Pharmacokinetic Variability: this compound's metabolism is primarily handled by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 in humans, which have known genetic polymorphisms.[4][5] This can lead to inter-individual differences in drug clearance and plasma concentrations. While specific rodent CYP isozyme contributions are not fully elucidated, metabolic differences are expected.[4]
-
Dose-Response Relationship: The behavioral effects of this compound are dose-dependent. An inadequate dose may not produce a discernible effect, while an excessive dose could lead to confounding side effects like sedation, which can be misinterpreted in behavioral tests.[3][6]
-
Acute vs. Chronic Administration: The neurochemical and behavioral effects of this compound can differ significantly between acute and chronic dosing regimens.[6][7] Chronic administration is often necessary to observe antidepressant-like effects, mirroring the delayed therapeutic onset in humans.[7][8]
Q2: My animals are showing excessive sedation. How can I differentiate this from an antidepressant-like effect in the Forced Swim Test or Tail Suspension Test?
This is a critical pitfall with this compound due to its potent antihistaminic (H1 receptor antagonism) and anticholinergic properties, which contribute to significant sedative effects.[6][9][10]
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Dose Reduction: Consider lowering the dose of this compound. A high dose is likely to cause sedation that masks any potential antidepressant-like activity.
-
Time-Course Analysis: Vary the time between drug administration and testing. The peak sedative effects may occur at a different time point than the peak antidepressant-like effects.
-
Control Experiments: Include a locomotor activity test (e.g., open field test) to assess for general motor depression. A decrease in locomotor activity at the tested dose would suggest that the observed immobility in the FST or TST is likely due to sedation rather than a specific antidepressant-like effect.
Q3: I am not observing the expected antidepressant-like effects of this compound in my study. What could be the reason?
Several factors could contribute to a lack of observed efficacy:
-
Atypical Mechanism of Action: this compound is considered an atypical tricyclic antidepressant because it is a relatively weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake compared to other TCAs.[9][10][11] Its therapeutic effects are thought to be more reliant on its antagonism of various neurotransmitter receptors.[9][10] Therefore, behavioral tests that heavily rely on monoamine reuptake inhibition for a positive signal may not be as sensitive to this compound's effects.
-
Inappropriate Behavioral Assay: Some behavioral tests are more sensitive to chronic antidepressant treatment. For example, the novelty-suppressed feeding test is sensitive to chronic, but not acute, antidepressant administration, which aligns with the clinical timeline of antidepressant action.[7][8]
-
Sex Differences: There is evidence for sex-based differences in response to antidepressants in both preclinical and clinical studies.[12][13][14][15] Ensure that both male and female animals are included in the study design, and analyze the data for potential sex-specific effects. The estrous cycle in female rodents can also influence behavioral outcomes.[16]
-
Metabolism: this compound is extensively metabolized into active metabolites like desmethylthis compound, which may contribute to its overall pharmacological effect.[5][9] Factors influencing metabolism, such as co-administered drugs or genetic differences in metabolic enzymes, could alter the drug's efficacy.[17][18]
Troubleshooting Guides
Problem: High Variability in Forced Swim Test (FST) / Tail Suspension Test (TST) Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure the drug formulation is homogenous and administered consistently (e.g., time of day, route of administration). Prepare fresh solutions daily.[4] |
| Environmental Stressors | Minimize environmental stressors in the animal facility. Maintain consistent light/dark cycles, temperature, and noise levels. Acclimate animals to the testing room for at least 60 minutes before the test.[6] |
| Experimenter Bias | The experimenter scoring the behavior should be blinded to the treatment groups. |
| Animal Handling | Handle animals consistently and gently to minimize stress-induced behavioral changes. |
Problem: No Effect in the Novelty-Suppressed Feeding (NSF) Test
| Potential Cause | Troubleshooting Steps |
| Acute Dosing Regimen | The NSF test is typically sensitive to chronic, not acute, antidepressant administration.[7][8] Ensure your study design incorporates a chronic dosing schedule (e.g., daily for 2-4 weeks). |
| Insufficient Food Deprivation | Ensure animals are adequately food-deprived (typically 24 hours) before the test to provide sufficient motivation to eat.[7][8] |
| Habituation to the Test Arena | The novelty of the arena is crucial. Avoid pre-exposing the animals to the testing environment. |
| Inappropriate Lighting | The test arena should be brightly lit to create an anxiogenic environment.[7] |
Quantitative Data Summary
| Parameter | Rodent Models (General Guidance) | Reference |
| Species/Strain | Rat (Sprague-Dawley), Mouse (C57BL/6, Swiss) | [1][6] |
| Dosage Range (example) | 5, 10, 20 mg/kg (dose-response evaluation is critical) | [6] |
| Vehicle | 0.9% Saline or 0.5% Methylcellulose | [6] |
| Route of Administration | Oral (PO) via gavage, Intraperitoneal (IP) injection | [4] |
| Time of Administration Before Test (Acute) | 30-60 minutes | [6] |
Experimental Protocols
Forced Swim Test (FST)
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm for mice).[19][20]
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse into the cylinder.
-
Record the duration of immobility, usually during the last 4 minutes of the test.[3][19] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[3][19]
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Tail Suspension Test (TST)
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended, preventing it from reaching any surfaces.[6][21]
-
Procedure:
-
Administer this compound or vehicle 30-60 minutes before the test.[6]
-
Suspend the mouse by its tail using adhesive tape, attached approximately 1-2 cm from the tip of the tail.[3][6][22]
-
Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[6]
-
-
Data Analysis: Compare the immobility time between the treated and control groups.
Novelty-Suppressed Feeding (NSF) Test
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed in the center of the arena.[7][8]
-
Procedure:
-
Data Analysis: Compare the latency to eat between the different treatment groups. A decrease in latency is indicative of an anxiolytic/antidepressant-like effect.[23][24]
Visualizations
Caption: this compound's atypical mechanism of action.
Caption: Preclinical behavioral testing workflow.
References
- 1. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic differences in the tail-suspension test and its relationship to imipramine response among 11 inbred strains of mice | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. samuelslab.com [samuelslab.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 11. This compound | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sex differences in the psychopharmacological treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Sex differences in antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of iprindole on the metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of iprindole on the metabolism of this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. psychogenics.com [psychogenics.com]
- 24. transpharmation.com [transpharmation.com]
Technical Support Center: Mitigating Trimipramine-Induced Cardiotoxicity in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the mitigation of trimipramine-induced cardiotoxicity in experimental animal models. Given that much of the detailed mechanistic research has been conducted on other tricyclic antidepressants (TCAs) like amitriptyline (B1667244) and clomipramine (B1669221), this document extrapolates from the broader class effects, a common practice in toxicological studies.
Frequently Asked Questions (FAQs)
Section 1: Understanding This compound (B1683260) Cardiotoxicity
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
A1: this compound, like other tricyclic antidepressants, induces cardiotoxicity through a multi-factorial process. The most critical mechanisms identified in animal studies include:
-
Blockade of Fast Sodium Channels: This is the most significant cause of acute toxicity. It slows the initial, rapid depolarization of the cardiac action potential (Phase 0), leading to a widening of the QRS complex on an electrocardiogram (ECG). This conduction delay can precipitate life-threatening ventricular arrhythmias.[1][2]
-
Inhibition of Potassium Channels: Blockade of potassium channels can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of tachyarrhythmias.[1]
-
Induction of Oxidative Stress: Studies on TCAs like clomipramine have shown they can increase the production of free radicals and deplete endogenous antioxidants (e.g., glutathione) in myocardial tissue.[3] This oxidative stress contributes to cellular damage.[3][4][5]
-
Anticholinergic and α-Adrenergic Blockade: These effects contribute to sinus tachycardia and hypotension, respectively, further compromising cardiovascular function during an overdose scenario.[1][6]
Section 2: Experimental Models and Assessment
Q2: How can I reliably induce and measure cardiotoxicity in a rat model?
A2: Inducing and measuring TCA-induced cardiotoxicity requires a well-defined protocol. Key considerations include the dose, route of administration, and monitoring parameters. Studies on related TCAs provide a strong starting point.
Table 1: Example Doses of TCAs Used to Induce Cardiotoxicity in Animal Models
| Compound | Animal Model | Dose | Route | Key Toxic Effects Observed | Reference |
| Amitriptyline | Rat | 100 mg/kg | Intraperitoneal (i.p.) | Conduction abnormalities (↑ QRS, ↑ QT), elevated cTnT | [7] |
| Clomipramine | Rat | 45 mg/kg | Single injection | QRS widening, increased lipid peroxides, decreased glutathione (B108866) | [3] |
| Amitriptyline | Dog | 15-80 mg/kg | Intravenous (i.v.) infusion | Cardiotoxicity (unspecified) | [8] |
| Imipramine (B1671792) | Rat | i.v. infusion until cardiac arrest | Intravenous (i.v.) | Disturbances in cardiac conduction | [9] |
Key Assessment Parameters:
-
Electrocardiography (ECG): This is the most critical tool. Focus on measuring the QRS duration and the QT interval. A QRS duration greater than 100-120 milliseconds is a key indicator of severe toxicity.[2][10]
-
Hemodynamics: Monitor blood pressure and heart rate. Hypotension is a major consequence of TCA overdose.[6][11]
-
Biochemical Markers: Measure serum levels of cardiac troponin T (cTnT) or I (cTnI) as indicators of myocardial injury.[7] Lactate dehydrogenase (LDH) can also be used.[3]
-
Oxidative Stress Markers: In terminal studies, heart tissue can be analyzed for levels of lipid peroxides (e.g., malondialdehyde) and antioxidant capacity (e.g., glutathione, superoxide (B77818) dismutase).[3]
Section 3: Mitigation Strategies & Protocols
Q3: What is the first-line treatment for mitigating TCA-induced cardiotoxicity in animal studies, and what is the protocol?
A3: Sodium bicarbonate is the universally recognized first-line intervention for reversing the cardiotoxic effects of TCA overdose, primarily the QRS prolongation.[1][10][12] Its efficacy is attributed to two main mechanisms:
-
Sodium Loading: The increased extracellular sodium concentration helps to overcome the competitive blockade of fast sodium channels by the TCA.[2][10]
-
Alkalinization: Increasing the serum pH reduces the amount of active, ionized TCA, thereby decreasing its binding to sodium channels.[10]
Experimental Protocol: Sodium Bicarbonate Rescue in a Rat Model of Amitriptyline Toxicity
This protocol is adapted from studies on amitriptyline but is applicable to this compound.
-
Animal Model: Male Sprague Dawley rats.
-
Toxicity Induction: Administer a toxic dose of this compound (start with a dose-finding study, but a range of 45-100 mg/kg i.p. based on related TCAs is a reasonable starting point).[3][7]
-
Monitoring: Continuously record ECG and blood pressure.
-
Intervention Trigger: Administer sodium bicarbonate when the QRS duration increases by a pre-determined amount (e.g., doubles from baseline or exceeds 100ms).[10][12]
-
Treatment:
-
Bolus Dose: Administer an intravenous (i.v.) bolus of 1-2 mEq/kg of 8.4% sodium bicarbonate.[2][11]
-
Repeat Bolus: Repeat the bolus as needed if QRS widening or hypotension persists.[10]
-
Continuous Infusion (Optional): Follow the initial bolus with an infusion to maintain a target serum pH of 7.45-7.55.[2][10]
-
-
Control Groups: Include a group receiving this compound followed by a saline vehicle to confirm the cardiotoxic effects without intervention.
-
Endpoints: Survival time, time to QRS normalization, and changes in blood pressure.
Table 2: Efficacy of Interventions in TCA Cardiotoxicity Animal Models
| Intervention | Animal Model | TCA Used | Key Findings | Reference |
| Sodium Bicarbonate | Dog | Amitriptyline | Reversed dysrhythmias, decreased QRS width, increased blood pressure. | [12] |
| Sodium Bicarbonate | Rat | Amitriptyline | Reduced severity of ECG changes, prolonged survival time. | [1] |
| Hypertonic Saline | Rat | Amitriptyline | Effects on reducing cardiotoxicity were similar to sodium bicarbonate. | [1] |
| Paricalcitol | Rat | Amitriptyline | Decreased conduction abnormalities (QRS, QT), reduced cTnT levels. | [7] |
Q4: Are antioxidants a viable strategy to prevent this compound cardiotoxicity?
A4: Yes, targeting oxidative stress is a promising, though less established, strategy. Since TCAs can induce free radical generation, antioxidants may offer a protective effect.[3] While clinical use is not standard, this is an active area of preclinical research.
-
Evidence: A study on clomipramine showed that it significantly increased lipid peroxides and decreased glutathione in the myocardium.[3] The addition of a hydroxyl radical scavenger or an iron chelator counteracted these effects in vitro.[3] Research on other cardiotoxic agents, like anthracyclines, has extensively explored antioxidants such as carvedilol (B1668590) and natural polyphenols with some success in animal models.[4][13]
-
Potential Agents for Study:
-
N-acetylcysteine (NAC): A glutathione precursor.
-
Carvedilol: A beta-blocker with potent antioxidant properties.[4]
-
Vitamin E or C.
-
Natural compounds like resveratrol (B1683913) or quercetin.[13]
-
-
Experimental Design: In an antioxidant study, the protective agent would typically be administered as a pre-treatment before the this compound challenge. The endpoints would include not only ECG and hemodynamic parameters but also detailed biochemical analysis of oxidative stress markers in the heart tissue.
Section 4: Troubleshooting Guide
Q5: My animals are experiencing rapid mortality, preventing me from testing my intervention. What should I do?
A5: This is a common issue when establishing a model of acute, severe toxicity.
-
Solution 1: Adjust the Dose: The dose of this compound may be too high. Conduct a dose-response study to find a dose that reliably induces cardiotoxicity (e.g., significant QRS widening) but allows a sufficient time window for intervention. A potentially lethal dose for TCAs can cause death within 1-2 hours if untreated.[11]
-
Solution 2: Change the Administration Route: Intravenous (i.v.) infusion allows for precise control over the drug delivery and the onset of toxicity. You can stop the infusion once the desired level of cardiotoxicity is achieved.[9][12] This is more controlled than a single intraperitoneal (i.p.) bolus.
-
Solution 3: Prophylactic Intervention: For some studies, you may administer the mitigating agent before the this compound challenge to assess a preventative effect rather than a rescue effect.
Q6: I am not observing significant QRS widening after administering this compound. Why might this be?
A6: This indicates the cardiotoxic threshold has not been reached.
-
Troubleshooting Steps:
-
Verify Dose and Compound Integrity: Ensure your dose calculations are correct and that the this compound solution is properly prepared and has not degraded.
-
Increase the Dose: You are likely in the sub-toxic range. Increase the dose incrementally in subsequent experiments.
-
Check Animal Strain/Species: Different strains or species of animals can have varying sensitivities to drug toxicity. Ensure the model you have chosen is appropriate. Most TCA cardiotoxicity studies use rats or dogs.[1][8][12]
-
Review Anesthesia: If you are using an anesthetized model, ensure the anesthetic agent does not have confounding cardioprotective or cardiodepressant effects that could mask the effects of this compound.
-
References
- 1. Can empirical hypertonic saline or sodium bicarbonate treatment prevent the development of cardiotoxicity during serious amitriptyline poisoning? Experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Does oxidative stress contribute in tricyclic antidepressants-induced cardiotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Atypical antipsychotics and oxidative cardiotoxicity: review of literature and future perspectives to prevent sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardiovascular safety of tricyclic antidepressants in overdose and in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effect of Paricalcitol on Amitriptyline-Induced Cardiotoxicity in Rats: Comparison of [99mTc]PYP Cardiac Scintigraphy with Electrocardiographic and Biochemical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricyclic Antidepressants | Veterian Key [veteriankey.com]
- 9. Comparative cardiovascular toxicity of trazodone and imipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Tricyclic antidepressant toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bicarbonate therapy for the cardiovascular toxicity of amitriptyline in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of Trimipramine in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Trimipramine (B1683260) in research animals.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during experimental work with this compound, offering potential solutions and guidance.
Formulation and Administration
Question: My this compound maleate (B1232345) salt is not dissolving well in water for my oral gavage solution. What can I do?
Answer: this compound maleate has limited water solubility, which can be a challenge. Here are a few troubleshooting steps:
-
Vehicle Selection: While water or saline can be used, for higher concentrations, a co-solvent system may be necessary. A common vehicle for oral administration in rodents is 0.5% methylcellulose (B11928114) in water.[1] For a clear solution, a formulation containing Dimethyl Sulfoxide (DMSO), PEG300, and Tween-80 in saline can be effective.
-
Preparation Technique: Ensure you are using fresh solutions. When preparing, gradually add the vehicle to the this compound maleate powder while vortexing or sonicating to aid dissolution.[1]
-
pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your vehicle is within a suitable range for dissolution and stability.
Question: I'm observing high variability in the plasma concentrations of this compound in my animal cohort after oral administration. What are the potential causes?
Answer: High inter-individual variability is a known characteristic of this compound's pharmacokinetics.[1][2] Several factors can contribute to this:
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First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19 in humans.[3] Genetic polymorphisms in these enzymes can lead to significant differences in metabolism between individual animals, even within the same strain.
-
Gavage Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and the technique is standardized.
-
Food Effects: The presence of food in the stomach can alter the rate and extent of drug absorption. For consistency, it is recommended to fast the animals overnight before dosing, unless the study protocol requires a fed state.
-
Formulation Issues: If using a suspension, inadequate resuspension before each dose can lead to inaccurate dosing. Ensure the suspension is uniformly mixed.
Question: What are some advanced formulation strategies I can use to improve the oral bioavailability of this compound?
Answer: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4] This increases the dissolution rate and absorption of lipophilic drugs like this compound. A study on a liquid SMEDDS formulation of this compound maleate demonstrated enhanced aqueous solubility and dissolution rate.[4]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion. Solid dispersions can increase the dissolution rate of poorly water-soluble drugs by presenting the drug in an amorphous form and increasing its wettability.
-
Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from degradation in the gastrointestinal tract, enhance its absorption across the intestinal epithelium, and potentially reduce first-pass metabolism.[5][6][7] Nanoparticles can improve the oral bioavailability of drugs by various mechanisms, including increased surface area for dissolution and mucoadhesion.[6][7]
Pharmacokinetic Studies
Question: I am planning a pharmacokinetic study of a novel this compound formulation in rats. What are the key considerations for the study design?
Answer: A well-designed pharmacokinetic study is crucial for accurately assessing the bioavailability of your formulation. Key considerations include:
-
Animal Model: Sprague-Dawley rats are a commonly used species for pharmacokinetic studies.[3] Ensure the animals are healthy and acclimatized to the laboratory environment.
-
Dosing: Oral administration is typically performed via oral gavage. An intravenous (IV) dose group is essential to determine the absolute bioavailability. The IV solution should be sterile and administered via a suitable vein (e.g., tail vein or jugular vein).[1]
-
Blood Sampling: Serial blood samples can be collected from a single animal via the tail vein or saphenous vein. Alternatively, terminal blood collection via cardiac puncture can be performed at different time points in different groups of animals. Use appropriate anticoagulants (e.g., EDTA or heparin) in the collection tubes.[1]
-
Sample Processing and Analysis: Plasma should be separated by centrifugation and stored at -80°C until analysis.[1] A validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required for the sensitive and specific quantification of this compound in plasma.[1]
Question: How do I handle and process the blood samples for this compound analysis?
Answer: Proper sample handling is critical for accurate results:
-
Collection: Collect blood into tubes containing an anticoagulant like EDTA or heparin.
-
Centrifugation: Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and immediately freeze at -80°C to prevent degradation of the analyte.
-
Sample Preparation for Analysis: A common method for plasma sample cleanup before LC-MS/MS analysis is protein precipitation. This typically involves adding a protein precipitating agent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then transferred for injection into the LC-MS/MS system.[1]
Data Presentation
Direct comparative in vivo pharmacokinetic data for different advanced formulations of this compound in research animals is limited in publicly available literature. The following table summarizes the pharmacokinetic parameters of a standard oral solution of this compound in humans, which can serve as a reference point. Researchers should aim to generate similar data for their novel formulations in the chosen animal model to allow for a meaningful comparison.
Table 1: Pharmacokinetic Parameters of Oral this compound in Humans [1][8]
| Parameter | Value (Mean ± SE or Range) |
| Tmax (Time to Peak Plasma Concentration) | 3.1 ± 0.6 hours |
| Cmax (Peak Plasma Concentration) | 28.2 ± 4.4 ng/mL |
| Elimination Half-life (t1/2) | 23 ± 1.9 hours |
| Absolute Bioavailability | 41.4% ± 4.4% (range: 17.8% to 62.7%) |
Note: These values were obtained from studies in human subjects and should be interpreted with caution when extrapolating to rodent models due to physiological and metabolic differences.[3]
While specific in vivo data for advanced this compound formulations in animals is scarce, a study on a liquid self-microemulsifying drug delivery system (L-SMEDDS) of this compound maleate showed promising in vitro results, with rapid self-emulsification (within 30-35 seconds) and a small droplet size (around 250 nm), suggesting potential for enhanced oral absorption.[4]
Experimental Protocols
Preparation of this compound Maleate Oral Suspension (Control)
Materials:
-
This compound maleate powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Protocol:
-
Calculate the required amount of this compound maleate and 0.5% methylcellulose solution based on the desired final concentration and total volume.
-
Weigh the this compound maleate powder accurately.
-
Place the powder in a mortar and add a small volume of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining methylcellulose solution while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker and stir continuously using a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Always stir the suspension immediately before drawing each dose to ensure uniform dosing.
In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (250-300 g)
-
Animals should be fasted overnight (with free access to water) before dosing.
Dosing:
-
Oral (PO) Group: Administer the this compound formulation (e.g., control suspension or test formulation) via oral gavage at a dose of 10 mg/kg. The dosing volume should not exceed 10 mL/kg.
-
Intravenous (IV) Group: Administer a sterile, filtered solution of this compound maleate in saline via the tail vein at a dose of 2 mg/kg.
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
Sample Processing:
-
Centrifuge the blood samples at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile (containing an internal standard) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column coupled to a tandem mass spectrometer.
-
Quantification: Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Visualizations
References
- 1. This compound kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronopharmacokinetic and bioequivalence studies of two formulations of this compound after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Nano Carrier Drug Delivery Systems for the Treatment of Neuropsychiatric Disorders: Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarrier drug delivery system: promising platform for targeted depression therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparative study of the pharmacokinetics of amitriptyline oxide and this compound after single administration in healthy male probands and patients with renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Trimipramine Delivery via Oral Gavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable delivery of trimipramine (B1683260) via oral gavage in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Preparation
Q1: What is the recommended vehicle for oral gavage of this compound?
A1: For this compound maleate (B1232345), which is slightly soluble in water, a suspension in 0.5% methylcellulose (B11928114) in sterile water is a commonly recommended vehicle.[1][2] Saline (0.9% NaCl) can also be used, particularly if the this compound maleate can be fully dissolved.[3]
Q2: My this compound maleate is not dissolving completely in water. What should I do?
A2: this compound maleate is described as "very slightly soluble" or "slightly soluble" in water.[3][4] To aid dissolution, you can use ultrasonic and warming (up to 60°C), which may achieve a solubility of up to 14.29 mg/mL.[2] If complete dissolution is not achieved, creating a homogenous suspension is critical. This can be done by grinding the powder to a fine consistency, creating a paste with a small amount of the vehicle, and then gradually adding the rest of the vehicle while stirring or vortexing.[5]
Q3: How do I prepare a 0.5% methylcellulose solution?
A3: To prepare a 0.5% (w/v) methylcellulose solution, slowly add 0.5 g of methylcellulose powder to 100 mL of sterile water while stirring vigorously.[5] A common method is to heat about one-third of the water to 80-90°C, disperse the powder in the hot water, and then add the remaining two-thirds as cold water while continuing to stir until the solution is clear and viscous.[6]
Q4: How stable are this compound solutions for oral gavage?
A4: Aqueous solutions of this compound can be susceptible to degradation. It is recommended to prepare formulations fresh on the day of dosing.[4] this compound is also known to be sensitive to UV light, so solutions should be stored in amber or light-resistant containers.[7] The stability of this compound in solution is also pH-dependent, with extreme pH values potentially accelerating degradation.[7]
Dosing & Administration
Q5: What is a typical oral gavage dose for this compound in rats or mice?
A5: Specific oral gavage doses for this compound in rodent behavioral studies are not widely published. However, a chronic toxicity study in rats used daily oral doses of 6.67, 20, and 60 mg/kg.[5] For the similar tricyclic antidepressant imipramine, oral doses of 10 mg/kg and 30 mg/kg have been used in rats for behavioral models.[8] Researchers should determine the optimal dose for their specific study design, potentially starting with a lower dose and escalating.
Q6: I am observing high variability in my experimental results. What could be the cause?
A6: High variability can stem from several factors. This compound itself has incomplete and variable systemic bioavailability in humans (ranging from 17.8% to 62.7%), and similar variability can be expected in rodents.[9] Inconsistent formulation (e.g., non-homogenous suspension), inaccuracies in the gavage procedure, or stress induced by the procedure can all contribute to variability. Ensuring a consistent and gentle gavage technique is crucial.
Q7: What are the potential complications of oral gavage and how can I avoid them?
A7: Potential complications include esophageal trauma, aspiration pneumonia, and perforation of the esophagus or stomach. To minimize these risks:
-
Use the correct gavage needle size: The needle should have a smooth, ball-tipped end. The appropriate gauge and length depend on the size of the animal (see table below).
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Measure the insertion depth: Before insertion, measure the needle from the tip of the animal's nose to the last rib to avoid stomach perforation.[3]
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Proper restraint: Ensure the animal's head and neck are in a straight line with its body to facilitate smooth passage of the needle into the esophagus.[5]
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Do not force the needle: If resistance is met, withdraw the needle and try again. The animal should be allowed to swallow the tube as it is gently advanced.
Data Presentation
Table 1: this compound Maleate Solubility
| Solvent | Solubility | Reference |
| Water | Very slightly soluble / Slightly soluble | [3][4] |
| Water (with ultrasonic and heat to 60°C) | 14.29 mg/mL | [2] |
| Ethanol (96%) | Slightly soluble | [3][4] |
| Chloroform | Freely soluble | [3][4] |
| Methanol | Freely soluble | [4] |
Table 2: Recommended Gavage Needle Sizes for Rodents
| Species | Weight | Gauge | Length | Ball Diameter | Max Volume |
| Mouse | < 14 g | 24 G | 2.5 cm (1 inch) | 1.25 mm | 10 mL/kg |
| > 14 g | 22-20 G | up to 3.8 cm (1.5 inch) | up to 2.25 mm | 10 mL/kg | |
| Rat | 10 mL/kg | ||||
| Data for rats is less standardized by weight in the provided results, but the maximum volume is consistently cited as 10 mL/kg. Needle size should be chosen based on the specific size and age of the rat. |
Table 3: Rodent Oral Toxicity Data for this compound Maleate
| Species | LD50 (Oral) |
| Rat | 800 mg/kg |
| Mouse | 425 mg/kg |
| (Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet) |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
-
Materials: Methylcellulose powder, sterile water, magnetic stirrer and stir bar, beakers, graduated cylinders.
-
Procedure:
-
Calculate the required volume of 0.5% methylcellulose solution.
-
Heat approximately one-third of the total required volume of sterile water to 80-90°C in a beaker with a magnetic stir bar.
-
Slowly add the weighed methylcellulose powder (0.5 g for every 100 mL of final solution) to the hot water while stirring vigorously to ensure the powder is fully wetted and dispersed.[6]
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[6]
-
Store the vehicle at 4°C.
-
Protocol 2: Preparation of this compound Maleate Suspension for Oral Gavage
-
Materials: this compound maleate powder, prepared 0.5% methylcellulose vehicle, analytical balance, mortar and pestle, spatula, vortex mixer or magnetic stirrer.
-
Procedure:
-
Calculate the total amount of this compound maleate needed based on the desired dose (mg/kg), the number of animals, and their average weight. Include a small overage (10-20%) to account for potential loss.
-
Weigh the calculated amount of this compound maleate powder.
-
If necessary, use a mortar and pestle to grind the powder to a fine, uniform consistency.[5]
-
Transfer the powder to a suitable container.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with a spatula to form a smooth, uniform paste. This step is crucial for preventing clumping.[5]
-
Gradually add the remaining vehicle in small portions while continuously stirring or vortexing to ensure the drug is evenly suspended.
-
Prepare the suspension fresh daily and store it protected from light.[4][7]
-
Before each administration, vortex the suspension thoroughly to ensure a homogenous dose is drawn into the syringe.
-
Protocol 3: Oral Gavage Procedure in Rodents
-
Materials: Prepared this compound suspension, appropriately sized oral gavage needles, syringes.
-
Procedure:
-
Weigh the animal to determine the precise dosing volume (not to exceed 10 mL/kg).[4]
-
Draw the calculated volume of the homogenous this compound suspension into the syringe. Ensure there are no air bubbles.
-
Gently but firmly restrain the animal, ensuring the head and neck are aligned straight with the body to straighten the path to the esophagus.[5]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle as you gently advance it. If any resistance is felt, immediately stop and withdraw the needle to prevent injury. Do not force the needle.
-
Once the needle is at the predetermined depth (measured from the nose to the last rib), slowly administer the solution over 2-3 seconds.
-
After administration, slowly and smoothly withdraw the needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 10 minutes post-dosing.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound oral gavage.
Caption: Troubleshooting logic for inconsistent this compound delivery.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Trimipramine Degradation on Experimental Outcomes
For researchers, scientists, and drug development professionals utilizing trimipramine (B1683260), understanding its stability and the potential impact of its degradation products is critical for ensuring the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation due to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in experimental settings?
A1: this compound is susceptible to degradation through three primary pathways:
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. This is a significant concern for solutions left exposed to ambient light or used in light-intensive experimental setups.
-
Oxidation: The tertiary amine group in the this compound molecule is prone to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air over time.
-
Hydrolysis: While generally more stable to hydrolysis than compounds with ester or amide functional groups, this compound can undergo hydrolysis under strongly acidic or basic conditions.
Q2: What are the major degradation products of this compound, and are they biologically active?
A2: The primary degradation products of this compound are also its known metabolites. These include:
-
Desmethylthis compound (B195984): An active metabolite with its own pharmacological profile.
-
2-Hydroxythis compound: A hydroxylated metabolite.
-
This compound N-oxide: An oxidation product.
Yes, these degradation products are biologically active and can interfere with experimental results by interacting with biological targets.[1] Their activity at various transporters is summarized in the tables below.
Q3: How can I prevent this compound degradation in my experimental solutions?
A3: To minimize this compound degradation, consider the following preventative measures:
-
Protect from Light: Always prepare and store this compound solutions in amber-colored or opaque containers to shield them from light. When conducting experiments, minimize light exposure to the samples.
-
Control pH: Maintain the pH of aqueous solutions in a slightly acidic to neutral range (pH 4-7) to minimize hydrolysis. Use appropriate buffer systems to ensure pH stability.
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible. If storage is necessary, it should be for a short duration at low temperatures (2-8 °C) and protected from light.
-
De-gas Solvents: For long-term storage or sensitive applications, de-gassing solvents to remove dissolved oxygen can help minimize oxidative degradation.
-
Use High-Purity Solvents: Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of this compound. Could this be due to degradation?
A4: Yes, the appearance of unexpected peaks is a common indicator of this compound degradation. These peaks likely correspond to desmethylthis compound, 2-hydroxythis compound, this compound N-oxide, or other minor degradation products. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and compare their retention times with the unexpected peaks in your sample.
Q5: My experimental results are inconsistent or not reproducible. Could this compound degradation be the cause?
A5: Inconsistent results can certainly be a consequence of this compound degradation. The presence of active degradation products can lead to variable pharmacological effects, competition for binding sites, or interference with analytical measurements. It is crucial to implement proper handling and storage procedures to ensure the integrity of your this compound stock and working solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Degradation | Recommended Action |
| Loss of Potency / Lower than Expected Efficacy | Degradation of the parent this compound molecule into less active or inactive products. | Prepare fresh solutions of this compound. Verify the purity of the stock material using a validated analytical method (e.g., HPLC-UV). |
| Unexpected Pharmacological Effects | Presence of active degradation products with different pharmacological profiles (see Tables 1 & 2). For example, desmethylthis compound has a different selectivity for monoamine transporters compared to the parent compound. | Characterize the purity of your this compound solution. If degradation is suspected, purify the this compound or obtain a new, verified batch. Consider the potential contribution of the identified degradation products to the observed effects. |
| High Background or Interference in Assays | Degradation products may interfere with the detection method (e.g., fluorescence, absorbance) or compete with ligands in binding assays. | Run a blank sample containing only the vehicle and aged this compound solution to assess background interference. Use a stability-indicating analytical method to separate this compound from its degradants. |
| Precipitation or Cloudiness of Solution | Changes in pH due to improper buffering or degradation can affect the solubility of this compound maleate (B1232345). | Check the pH of your solution. Ensure that the concentration of this compound does not exceed its solubility in the chosen solvent and pH. Use a suitable buffer system. |
Quantitative Data on this compound and its Degradation Products
Table 1: Inhibitory Potency (IC50 in µM) of this compound and its Major Degradation Products at Human Monoamine Transporters. [2]
| Compound | hSERT (Serotonin) | hNAT (Norepinephrine) | hDAT (Dopamine) |
| This compound | 2.11 | 4.99 | >30 |
| Desmethylthis compound | 2.83 | 4.12 | >30 |
| 2-Hydroxythis compound | 10.3 | 21.6 | >30 |
| This compound N-oxide | 3.59 | 11.7 | >30 |
Table 2: Inhibitory Potency (IC50 in µM) of this compound and its Major Degradation Products at Human Organic Cation Transporters. [2]
| Compound | hOCT1 | hOCT2 | hOCT3 |
| This compound | 3.72 | 8.00 | >30 |
| Desmethylthis compound | 4.45 | 10.1 | >30 |
| 2-Hydroxythis compound | 22.1 | 15.3 | >30 |
| This compound N-oxide | 9.35 | 27.4 | >30 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound maleate (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours in a calibrated oven.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent container to a UV lamp (e.g., 254 nm) or a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent drug and its degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
1. Instrumentation:
-
A high-performance liquid chromatography system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to resolve this compound from its degradation products generated during the forced degradation study.
Visualizations
Forced degradation experimental workflow.
Impact of this compound and its degradants on monoamine transporter signaling.
References
Technical Support Center: Optimizing Light Cycles in Animal Studies Involving Trimipramine
Welcome to the technical support center for researchers utilizing Trimipramine (B1683260) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to experimental design, particularly the optimization of light cycles, to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing excessive sedation in our rodent models after this compound administration, which is interfering with behavioral assessments. How can we mitigate this?
A1: Excessive sedation is a known side effect of this compound, primarily due to its strong antagonism of histamine (B1213489) H1 receptors.[1] The expression and activity of these receptors can be influenced by the circadian rhythm.[2][3][4][5][6] To manage sedation, consider the following strategies:
-
Adjust Dosing Time: Administer this compound at the beginning of the animal's inactive phase (the light phase for nocturnal rodents). This allows the peak sedative effects to occur when the animals are naturally less active, potentially reducing interference with behavioral tests conducted during the active (dark) phase. Studies on other tricyclic antidepressants, like imipramine, have shown that the time of administration can significantly alter the drug's effects.[7][8]
-
Optimize the Light/Dark Cycle: A standard 12:12 light/dark cycle is a good baseline. Abrupt changes or inconsistencies in the light cycle can exacerbate sedative effects. Ensure a consistent and controlled lighting environment.
-
Dose Titration: If adjusting the timing is insufficient, a careful dose reduction may be necessary. However, be mindful that lowering the dose might also impact the therapeutic effect you are investigating.
-
Acclimatization Period: Ensure a sufficient acclimatization period for the animals to the housing conditions and the light/dark cycle before starting the experiment. This helps to establish a stable baseline behavior.
Q2: Our results with this compound show high variability between animals in the same experimental group. What are the potential contributing factors related to light cycles?
A2: High variability can stem from several sources, with the light cycle being a critical environmental factor.
-
Inconsistent Light Exposure: Even minor light contamination during the dark phase can disrupt the animal's circadian rhythm and affect its response to this compound. Ensure complete darkness during the dark phase.
-
Timing of Procedures: Conducting experimental procedures (e.g., drug administration, behavioral testing) at inconsistent times relative to the light/dark cycle can introduce significant variability. All procedures should be performed at the same Zeitgeber time (ZT) for all animals.
-
Chronotype Differences: Individual animals may have slight variations in their intrinsic circadian rhythms (chronotypes). While difficult to control completely, maintaining a strict and consistent light/dark cycle for an extended period before the experiment can help synchronize the cohort.
-
Metabolism and Light: The metabolism of this compound and its metabolites can be influenced by circadian-regulated liver enzymes.[9][10] Light is the primary synchronizer of these internal clocks. Variations in the light environment can, therefore, lead to differences in drug metabolism and bioavailability, contributing to variable results.
Q3: What is the recommended standard light cycle for studies involving this compound in nocturnal rodents (mice, rats)?
A3: A standard 12-hour light/12-hour dark (12:12) cycle is the most commonly used and recommended starting point for rodent studies.[11] Key considerations include:
-
Light Intensity: The light intensity during the light phase should be sufficient for animal care but not overly bright to cause stress or retinal damage.
-
Complete Darkness: The dark phase should be as close to complete darkness (0 lux) as possible. If observations are necessary during the dark phase, use a red light source, as rodents have difficulty perceiving red light.
-
Consistency: The timing of the light-to-dark and dark-to-light transitions should be consistent every day.
For studies specifically investigating the chronopharmacology of this compound or its effects on circadian rhythms, you may need to employ non-standard light cycles (e.g., 16:8 light/dark or constant light/darkness). In such cases, these conditions must be well-defined and consistently maintained.
Q4: How does this compound's unique mechanism of action relate to the importance of light cycles in research?
A4: this compound's atypical profile makes light cycle considerations particularly important. Unlike many other tricyclic antidepressants, this compound is a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][12][13] Its primary mechanism is thought to be through the antagonism of several receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1]
The expression and sensitivity of these receptors are known to be under circadian control. For instance, histamine plays a crucial role in regulating the sleep-wake cycle and circadian rhythms, primarily through H1 receptors.[2][3][4][5][6] Therefore, the timing of this compound administration in relation to the light-dark cycle can significantly influence its sedative and potentially its therapeutic effects by targeting these receptors at different points in their daily rhythm.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Light Cycle | Recommended Solutions |
| Inconsistent behavioral outcomes (e.g., in Forced Swim Test or Tail Suspension Test) | - Inconsistent timing of drug administration or behavioral testing relative to the light/dark cycle.- Light contamination during the dark phase.- Insufficient acclimatization to the light cycle. | - Standardize all procedures to occur at the same Zeitgeber time (ZT).- Ensure complete darkness during the dark phase; use red light for observations if necessary.- Allow for at least a one-week acclimatization period to the light cycle before experiments begin. |
| Excessive Sedation | - Administration during the animal's active (dark) phase.- High light intensity during the light phase causing stress and potentiating sedative effects. | - Administer this compound at the onset of the inactive (light) phase.- Ensure appropriate light intensity in the housing facility.- Consider a dose reduction if timing adjustments are insufficient. |
| Difficulty in distinguishing antidepressant effects from sedative effects | - Behavioral testing conducted too close to the time of peak sedative effect. | - Increase the time interval between drug administration and behavioral testing, ensuring testing occurs during the animal's active phase when sedative effects have subsided but therapeutic effects may be present. |
| Altered food and water intake | - Disruption of circadian rhythms can affect feeding behavior.- Sedation may reduce the animal's ability to access food and water. | - Monitor food and water intake at consistent times each day.- Ensure easy access to food and water, especially if sedation is observed.- If significant changes occur, consider if they are a direct drug effect or secondary to circadian disruption. |
Experimental Protocols
Protocol 1: Assessing the Impact of Dosing Time on the Antidepressant-like Effects of this compound using the Forced Swim Test (FST) in Mice
-
Animals and Housing:
-
Species: Male C57BL/6 mice (or other appropriate strain).
-
Housing: Individually housed to prevent social hierarchy stress from confounding results.
-
Light Cycle: Maintain on a strict 12:12 light/dark cycle (e.g., lights on at 07:00, lights off at 19:00) for at least two weeks prior to the experiment.
-
Environment: Controlled temperature and humidity with ad libitum access to food and water.
-
-
Experimental Groups (n=10-12 per group):
-
Group 1: Vehicle administration at ZT2 (2 hours after lights on).
-
Group 2: this compound (e.g., 20 mg/kg, i.p.) at ZT2.
-
Group 3: Vehicle administration at ZT14 (2 hours after lights off).
-
Group 4: this compound (e.g., 20 mg/kg, i.p.) at ZT14.
-
-
Procedure:
-
Day 1 (Pre-test):
-
Administer vehicle or this compound at the designated ZT.
-
60 minutes post-injection, place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C) for 15 minutes.
-
Remove the mouse, dry it, and return it to its home cage.
-
-
Day 2 (Test):
-
Administer vehicle or this compound at the same designated ZT as on Day 1.
-
60 minutes post-injection, place the mouse back into the swim cylinder for a 6-minute test session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
-
Data Analysis:
-
Compare the immobility times between the groups using a two-way ANOVA (Factors: Drug Treatment, Dosing Time).
-
Protocol 2: Evaluating the Sedative Effects of this compound Using the Open Field Test
-
Animals and Housing:
-
As described in Protocol 1.
-
-
Experimental Groups (n=10-12 per group):
-
Group 1: Vehicle administration at ZT2.
-
Group 2: this compound (e.g., 20 mg/kg, i.p.) at ZT2.
-
Group 3: Vehicle administration at ZT14.
-
Group 4: this compound (e.g., 20 mg/kg, i.p.) at ZT14.
-
-
Procedure:
-
Administer vehicle or this compound at the designated ZT.
-
30 minutes post-injection, place the mouse in the center of an open field apparatus (e.g., a 40x40 cm arena).
-
Allow the mouse to explore for 10 minutes.
-
Use an automated tracking system to record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis:
-
A significant decrease in total distance traveled and rearing frequency in the this compound groups compared to their respective vehicle controls would indicate a sedative effect.
-
Analyze the data using a two-way ANOVA (Factors: Drug Treatment, Dosing Time).
-
Data Presentation
Table 1: Experimental Design Variables for Optimizing Light Cycles in this compound Studies
| Parameter | Recommendation/Variable to Test | Rationale |
| Light/Dark Ratio | - Standard: 12h light / 12h dark- Experimental: 16h light / 8h dark (long day) or 8h light / 16h dark (short day) | A 12:12 cycle is standard for most rodent studies. Altering the photoperiod can be used to model seasonal affective disorder-like states and may interact with this compound's effects. |
| Light Intensity | - Standard: ~300 lux at cage level | To be kept consistent across all cages and experiments to avoid variability. |
| Drug Administration Time (Zeitgeber Time - ZT) | - Test at the beginning of the light phase (inactive period, e.g., ZT2) vs. the beginning of the dark phase (active period, e.g., ZT14). | To assess for chronopharmacological effects on efficacy and side effects like sedation. |
| Behavioral Testing Time (ZT) | - Should be consistent across all animals and groups. | To minimize variability due to the animal's natural circadian fluctuations in activity and behavior. |
Visualizations
Caption: A typical experimental workflow for assessing the chronopharmacology of this compound.
Caption: Putative interaction between light, this compound, and its key receptor targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. On the Role of Histamine Receptors in the Regulation of Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Neuroregulation of histamine of circadian rhythm disorder induced by chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Chronobiology in Medicine [chronobiologyinmedicine.org]
- 8. Antidepressants with different mechanisms of action show different chronopharmacological profiles in the tail suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronopharmacology: New Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antidepressant-Like Effects of Trimipramine in Rodent Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of Trimipramine (B1683260) with other common antidepressants in established rodent models. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the underlying mechanisms and workflows.
This compound is a tricyclic antidepressant (TCA) with a distinct pharmacological profile compared to other drugs in its class.[1][2] While most TCAs strongly inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506), this compound is a weak inhibitor of these monoamine transporters.[3] Its therapeutic effects are thought to be primarily mediated through the antagonism of various neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[4] This guide evaluates the preclinical evidence for its antidepressant-like activity using data from common rodent behavioral paradigms.
Comparative Efficacy in Rodent Models of Depression
The antidepressant-like effects of this compound have been assessed in various rodent models. Below is a summary of its performance in the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT), compared to the traditional TCA imipramine (B1671792) and the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875).
Data Presentation
Table 1: Effect of this compound and Comparator Antidepressants on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction vs. Stressed Control |
| Stressed Control (Saline) | - | 205.4 ± 2.9 | - |
| This compound | 20 | 138.9 ± 12.5 | 32.4% |
| Imipramine | 20 | 129.4 ± 10.8 | 37.0% |
| Fluoxetine | 10 | 145.2 ± 8.3 | 29.3% |
| Data for this compound and Imipramine are from chronically stressed wild-type mice.[5] Data for Fluoxetine is from a separate study under similar stress conditions and is presented for comparative purposes. The statistical significance for fluoxetine is reported as p < 0.05 versus the stressed control group in its respective study. |
Table 2: Effect of this compound and Comparator Antidepressants on Sucrose Preference in the Sucrose Preference Test (SPT) in Mice
| Treatment Group | Dose (mg/kg) | Sucrose Preference (%) | % Reversal of Anhedonia |
| Non-Stressed Control | - | 75.0 ± 2.3 | - |
| Stressed Control (Saline) | - | 52.5 ± 3.1 | - |
| This compound | 20 | 68.5 ± 2.8 | 71.1% |
| Imipramine | 20 | 70.1 ± 3.5 | 78.2% |
| Fluoxetine | 10 | 65.9 ± 4.1 | 59.6% |
| Data for this compound and Imipramine are from chronically stressed wild-type mice.[5] Data for Fluoxetine is from a separate study under similar stress conditions and is presented for comparative purposes. The statistical significance for fluoxetine is reported as p < 0.05 versus the stressed control group in its respective study. % Reversal of Anhedonia is calculated as: ((Drug - Stressed Control) / (Non-Stressed Control - Stressed Control)) * 100. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model for screening antidepressant drugs.[1]
-
Apparatus: A transparent glass cylinder (20 cm in diameter) is filled with water (25–26°C) to a depth that prevents the rodent from touching the bottom with its tail or feet.[5]
-
Procedure:
-
Habituation (Day 1): Animals are placed individually into the cylinder for a 15-minute pre-test session.[1]
-
Drug Administration: this compound, comparator drugs, or vehicle are administered, typically via intraperitoneal (i.p.) injection, at specified times before the test session. For chronic studies, daily administration occurs over several weeks.[5]
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the cylinder for a 6-minute test session.[5]
-
-
Data Collection: The session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and active swimming, with movements limited to those necessary to keep the head above water.[1][5]
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.[1]
-
Apparatus: Standard home cages equipped with two drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, animals are habituated to two bottles, both containing a 1% sucrose solution.[1]
-
Baseline Measurement: Following a period of food and water deprivation (typically 12-24 hours), animals are presented with two pre-weighed bottles: one with 1% sucrose solution and one with plain water, for a duration of 1 to 24 hours.[1][5]
-
Induction of Anhedonia (for chronic studies): Rodents are subjected to a chronic mild stress (CMS) paradigm for several weeks to induce a state of anhedonia.[6]
-
Drug Administration: this compound, comparator drugs, or vehicle are administered daily, often in the final weeks of the CMS protocol.[5]
-
Test Session: Sucrose preference is measured weekly during and after the drug administration period.
-
-
Data Collection: The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test period. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.[1]
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice.
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without being able to touch any surfaces. Adhesive tape is used to secure the tail.[1]
-
Procedure:
-
Acclimation: Mice are brought to the testing room at least one hour before the test to acclimate.
-
Drug Administration: this compound, comparator drugs, or vehicle are administered 30-60 minutes before the test.[1]
-
Suspension: A piece of adhesive tape is attached approximately 2 cm from the tip of the tail, and the mouse is suspended from the bar.[1]
-
-
Data Collection: The duration of immobility is recorded over a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's antidepressant action.
Caption: Experimental workflow for the Forced Swim Test (FST).
Caption: Workflow for the Chronic Mild Stress and Sucrose Preference Test.
References
- 1. benchchem.com [benchchem.com]
- 2. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 3. Antidepressants and Circadian Rhythm: Exploring Their Bidirectional Interaction for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Knockout of the norepinephrine transporter and pharmacologically diverse antidepressants prevent behavioral and brain neurotrophin alterations in two chronic stress models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Maleate | 138283-60-0 | Benchchem [benchchem.com]
A Comparative Analysis of Trimipramine and Imipramine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the tricyclic antidepressants (TCAs) trimipramine (B1683260) and imipramine (B1671792), focusing on their pharmacological profiles and effects observed in animal models. This objective analysis is intended to inform preclinical research and drug development efforts.
Pharmacological Profile: A Tale of Two Tricyclics
Imipramine, a cornerstone of TCA therapy, primarily functions as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.[1][2] Its therapeutic effects are largely attributed to the increased synaptic availability of these monoamines.[3] In contrast, this compound presents a more atypical pharmacological profile. While structurally similar to imipramine, it is a notably weaker inhibitor of both serotonin and norepinephrine reuptake.[4][5] Instead, its clinical effects are thought to be mediated by its potent antagonism of various neurotransmitter receptors.[6]
Monoamine Transporter Inhibition
The inhibitory activity of this compound and imipramine at human monoamine transporters reveals significant differences in their primary mechanism of action. Imipramine is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), whereas this compound exhibits considerably weaker activity at these sites.
| Transporter | Drug | IC50 (µM) | Reference |
| hSERT | This compound | 2-10 | [5] |
| Imipramine | 0.032 | [7] | |
| hNET | This compound | 2-10 | [5] |
| Imipramine | Not Directly Stated | ||
| hDAT | This compound | >10 | [5] |
| Imipramine | Not Directly Stated |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine (B1211576) Transporter. IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity.
Receptor Binding Affinities
The differing side effect and therapeutic profiles of this compound and imipramine can be largely understood by examining their binding affinities (Ki) for various neurotransmitter receptors. This compound generally displays a stronger affinity for histamine (B1213489) H1 and dopamine D2 receptors, contributing to its sedative and potential antipsychotic properties. Both drugs exhibit significant anticholinergic and antiadrenergic activity.
| Receptor | Drug | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | This compound | 149 | [6] |
| Imipramine | 1.4 | [7] | |
| Norepinephrine Transporter (NET) | This compound | 2500 | [6] |
| Imipramine | 37 | [7] | |
| Dopamine Transporter (DAT) | This compound | 3800 | [6] |
| Imipramine | Not Directly Stated | ||
| Histamine H1 | This compound | 0.27 | [6] |
| Imipramine | 11 | [8] | |
| Muscarinic M1 (Anticholinergic) | This compound | 58 | [6] |
| Imipramine | ~60-150 | [9] | |
| Alpha-1 Adrenergic | This compound | 24 | [6] |
| Imipramine | ~25-80 (α1A), ~10-25 (α1D) | [10] | |
| Dopamine D2 | This compound | 180 | [6] |
| Imipramine | Blocks D2 receptors | [2] |
Ki values represent the dissociation constant, with a lower value indicating higher binding affinity.
Behavioral Effects in Animal Models
While direct head-to-head comparative studies of this compound and imipramine in standardized animal models of depression and anxiety are limited in the available literature, the known pharmacological profiles suggest differing behavioral outcomes.
Forced Swim Test (FST): This model is widely used to screen for antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water. Antidepressants typically reduce immobility time. Studies have shown that imipramine dose-dependently decreases immobility duration in male rats.[11] Given this compound's weak monoamine reuptake inhibition, its effects in the FST are less predictable and may be influenced by its sedative properties.
Elevated Plus Maze (EPM): The EPM is a common model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. While imipramine's effects in the EPM can be variable, some studies suggest it does not produce a clear anxiolytic profile.[12] this compound's potent antihistaminic and antidopaminergic activity may lead to sedative effects that could confound the interpretation of EPM data.
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
This protocol is a standard method for assessing antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Acclimation: Animals are handled for several days prior to testing and are brought to the testing room at least 30 minutes before the experiment begins.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is returned to the cylinder for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded.
-
-
Drug Administration: The test compound (e.g., imipramine, this compound) or vehicle is typically administered at specific time points before the test session (e.g., 60, 30, and 5 minutes prior to the test).
Elevated Plus Maze (EPM) Protocol for Mice
This protocol is a widely used method for evaluating anxiety-like behavior.
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, is elevated 50 cm above the floor. It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) of equal size, extending from a central platform (5 x 5 cm).
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate to the environment.
-
Procedure:
-
Each mouse is individually placed on the central platform, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead camera for later analysis.
-
-
Data Analysis: Key parameters measured include the number of entries into the open and closed arms and the time spent in each type of arm. An increase in the proportion of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before placing the mouse on the maze.
Signaling Pathways and Experimental Workflows
References
- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 8. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressants and the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tricyclic antidepressants amitriptyline, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethological comparison of the effects of diazepam and acute/chronic imipramine on the behaviour of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Trimipramine and amitriptyline in preclinical assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical pharmacological and behavioral profiles of two tricyclic antidepressants (TCAs), trimipramine (B1683260) and amitriptyline (B1667244). By presenting quantitative data from key assays, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Pharmacological Profile: A Tale of Two Tricyclics
Amitriptyline is a classic TCA, exerting its antidepressant effects primarily through the potent inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake. In contrast, this compound is considered an atypical TCA, displaying significantly weaker monoamine reuptake inhibition. Its therapeutic actions are thought to be mediated by a different pharmacological profile, including potent antagonism at various neurotransmitter receptors.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and amitriptyline for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Target Receptor | This compound (Ki, nM) | Amitriptyline (Ki, nM) |
| Serotonin Transporter (SERT) | ~149 - 510 | 3.45 - 15 |
| Norepinephrine Transporter (NET) | ~510 | 13.3 - 100 |
| Histamine H1 Receptor | 0.27 | 0.5 - 1.1 |
| Muscarinic M1-M5 Receptors | 58 | 1.1 - 24 |
| Alpha-1 Adrenergic Receptor | 24 | 10 - 28 |
| Serotonin 5-HT2A Receptor | 24 | 1.1 - 22 |
| Dopamine D2 Receptor | 60 | - |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.
Neurotransmitter Reuptake Inhibition
The inhibitory potency (IC50 in µM) of this compound and amitriptyline on neurotransmitter reuptake is a key differentiator.
| Transporter | This compound (IC50, µM) | Amitriptyline (IC50, µM) |
| Serotonin Transporter (hSERT) | 2 - 10 | Potent Inhibitor |
| Norepinephrine Transporter (hNET) | 2 - 10 | Potent Inhibitor |
| Dopamine Transporter (hDAT) | >10 | Weak Inhibitor |
Note: hSERT, hNET, and hDAT refer to human transporters.
Behavioral Pharmacology: Insights from Animal Models
Preclinical animal models are crucial for evaluating the potential antidepressant and anxiolytic effects of compounds. The forced swim test (FST) and the elevated plus-maze (EPM) are two commonly used assays.
While direct head-to-head comparative studies with quantitative data are limited, existing research suggests both compounds exhibit antidepressant- and anxiolytic-like properties, albeit potentially through different mechanisms. Amitriptyline's effects in the FST, such as reduced immobility time, are well-documented.[1] Similarly, it has been shown to reduce anxiety-related behaviors in the EPM.[2][3] Information on this compound in these specific comparative assays is less prevalent in the readily available literature.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Procedure:
-
Tissue/Cell Preparation: Membranes from brain tissue or cells expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound or amitriptyline).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assays
Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells.
General Procedure:
-
Synaptosome/Cell Preparation: Synaptosomes (isolated nerve terminals) or cells expressing the specific transporter (e.g., SERT, NET) are prepared.
-
Incubation: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine) in the presence of varying concentrations of the test compound.
-
Uptake Termination: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.
Procedure:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C).
-
Pre-test Session (Day 1): Rodents are placed in the water for a 15-minute session.
-
Test Session (Day 2): 24 hours after the pre-test, rodents are administered the test compound or vehicle and placed back in the water for a 5-minute session.
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus-Maze (EPM)
Objective: To assess anxiolytic-like activity based on the rodent's natural aversion to open, elevated spaces.
Procedure:
-
Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.
-
Test Session: The rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Scoring: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in or entries into the open arms suggests an anxiolytic-like effect.
Visualizing the Mechanisms
Signaling Pathways of Tricyclic Antidepressants
Caption: Simplified signaling pathway of this compound and Amitriptyline.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow of a radioligand binding assay.
Logical Comparison of Pharmacological Profiles
References
- 1. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Chronic Treatment with the Antidepressant Amitriptyline Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Trimipramine Compared to SSRIs in Chronic Stress Models: A Comparative Guide
This guide provides a detailed comparison of the preclinical efficacy of the tricyclic antidepressant (TCA) Trimipramine (B1683260) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in established rodent models of chronic stress. The content is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data.
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of major depressive disorder. Animal models that mimic the effects of chronic stress are therefore invaluable tools for the preclinical evaluation of antidepressant efficacy. This guide focuses on two major classes of antidepressants: this compound, an atypical TCA, and SSRIs, the most widely prescribed class of antidepressants.
This compound's mechanism of action is multifaceted, primarily involving the antagonism of various neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors, with weak inhibition of serotonin and norepinephrine (B1679862) reuptake.[1][2][3] In contrast, SSRIs exert their therapeutic effects by selectively blocking the serotonin transporter, thereby increasing the synaptic availability of serotonin.[4][5] The clinical onset of action for both classes of drugs typically takes several weeks, suggesting that their long-term efficacy is mediated by adaptive neurobiological changes.[6][7]
Experimental Protocols
Chronic stress models are designed to induce a depressive-like phenotype in rodents, characterized by behaviors such as anhedonia, behavioral despair, and anxiety.[8][9] The efficacy of antidepressant compounds is assessed by their ability to reverse these stress-induced changes.
Unpredictable Chronic Mild Stress (UCMS)
The UCMS protocol is a widely used model to induce a state of anhedonia, a core symptom of depression, in rodents.[6][8]
Methodology:
-
Acclimation: Animals are housed in groups for at least one week to acclimate to the vivarium conditions.[1]
-
Baseline Measurement: Baseline sucrose (B13894) preference is typically measured before the onset of the stress protocol.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a series of mild, unpredictable stressors.[7][8] The stressors are applied daily and varied to prevent habituation.[4] Examples of stressors include:
-
Drug Administration: Antidepressant or vehicle is administered daily, typically for the last 2-4 weeks of the stress protocol.[1]
-
Behavioral Testing: Following the chronic treatment period, a battery of behavioral tests is conducted to assess depressive-like and anxiety-like behaviors.
Experimental Workflow for UCMS Studies
Caption: Workflow for a typical Unpredictable Chronic Mild Stress (UCMS) experiment.
Chronic Social Defeat Stress (CSDS)
The CSDS model is an ethologically relevant paradigm that induces a depressive-like phenotype, particularly social avoidance, in mice by exposing them to repeated social confrontations with a larger, more aggressive mouse.[9][10]
Methodology:
-
Aggressor Screening: CD-1 mice are screened for aggressive behavior.
-
Social Defeat: C57BL/6J mice are subjected to daily bouts of social defeat by a novel aggressive CD-1 mouse for 10 consecutive days.[9] Each defeat session lasts 5-10 minutes.[9]
-
Sensory Contact: Following the physical defeat, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider, allowing for continuous sensory (visual and olfactory) stress for 24 hours.[9]
-
Social Interaction Test: After the 10-day defeat period, social avoidance is assessed. The test measures the time the experimental mouse spends in an "interaction zone" with a novel aggressor present versus absent.[9] Mice are typically categorized as "susceptible" (socially avoidant) or "resilient."
-
Drug Administration: Chronic antidepressant treatment is initiated after the social interaction test for a period of 3-4 weeks.[9]
-
Re-evaluation: Social interaction and other behavioral measures are re-assessed to determine the efficacy of the treatment in reversing the defeat-induced phenotype.
Data Presentation: this compound vs. SSRIs in Chronic Stress
Direct preclinical comparisons of this compound and SSRIs in chronic stress models are limited in the published literature. The following tables synthesize data from studies on this compound's class (TCAs, specifically imipramine (B1671792) and clomipramine (B1669221) as proxies) and a representative SSRI (fluoxetine) in chronic stress paradigms.
Table 1: Effects on Anhedonia (Sucrose Preference Test)
| Treatment Group | Chronic Stress Model | Change in Sucrose Preference | Reference(s) |
| TCA (Imipramine) | UCMS | Significant reversal of stress-induced decrease in sucrose intake. | [11] |
| SSRI (Fluoxetine) | UCMS | Significant reversal of stress-induced decrease in sucrose consumption. | [5] |
Table 2: Effects on Behavioral Despair (Forced Swim Test/Tail Suspension Test)
| Treatment Group | Chronic Stress Model | Change in Immobility Time | Reference(s) |
| TCA (Imipramine) | CSDS/UCMS | Significantly decreased immobility time. | [12] |
| SSRI (Fluoxetine) | CSDS/UCMS | Significantly decreased immobility time. | [5][13] |
Table 3: Effects on HPA Axis Dysregulation (Corticosterone Levels)
| Treatment Group | Chronic Stress Model | Change in Plasma Corticosterone | Reference(s) |
| TCA (Imipramine) | UCMS | Normalized stress-induced elevation of corticosterone. | [14] |
| SSRI (Fluoxetine) | UCMS | Normalized stress-induced elevation of corticosterone. | [5] |
Table 4: Effects on Neurotrophic Factors (BDNF Levels)
| Treatment Group | Chronic Stress Model | Change in Hippocampal BDNF | Reference(s) |
| TCA (Imipramine) | CUS | Prevents stress-induced reduction in BDNF mRNA. | [15] |
| SSRI (Fluoxetine) | Learned Helplessness | Significantly increases BDNF levels compared to stressed rats. | [16] |
Signaling Pathways
The long-term therapeutic effects of both this compound and SSRIs are thought to involve complex downstream signaling cascades that ultimately lead to enhanced neuroplasticity and resilience to stress.
This compound Signaling Pathway
This compound's primary mechanism involves the antagonism of several receptors. Its antidepressant effect is not fully understood but is thought to be distinct from typical TCAs due to its weak monoamine reuptake inhibition.[2][17] Blockade of 5-HT2A and other receptors may contribute to downstream effects on gene expression and neuronal function, including modulation of the HPA axis.[18]
Putative Signaling Pathway for this compound
Caption: Postulated signaling cascade for this compound's therapeutic action.
SSRI Signaling Pathway
SSRIs increase synaptic serotonin, which, over time, leads to the desensitization of 5-HT1A autoreceptors and enhanced serotonergic neurotransmission.[6] A key downstream effect is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity, processes that are impaired by chronic stress.[16][18][19]
SSRI Signaling Pathway Leading to Neuroplasticity
Caption: SSRI mechanism leading to increased BDNF and neuroplasticity.
Conclusion
Based on available preclinical data from chronic stress models, both TCAs (represented by imipramine and clomipramine) and SSRIs (represented by fluoxetine) demonstrate efficacy in reversing key behavioral and neurobiological deficits induced by chronic stress. Both drug classes are effective in mitigating anhedonia-like behavior, reducing behavioral despair, normalizing HPA axis hyperactivity, and promoting neurotrophic factor expression.
While direct comparative efficacy studies between this compound and SSRIs in these models are lacking, the existing evidence suggests that both classes of antidepressants engage critical pathways to counteract the detrimental effects of chronic stress. The distinct pharmacological profile of this compound, with its potent receptor antagonism and weak monoamine reuptake inhibition, suggests that it may achieve its therapeutic effects through signaling pathways that are different from those of SSRIs. Further head-to-head preclinical studies are warranted to delineate the specific advantages and differential mechanisms of this compound versus SSRIs in the context of chronic stress-induced pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. A Standardized Protocol for Early-life Stress-induced Social Defeat in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]
- 4. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 5. Therapeutic treatment with fluoxetine using the chronic unpredictable stress model induces changes in neurotransmitters and circulating miRNAs in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Depression: Unpredictable Chronic Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Chronic Mild Stress and Imipramine on the Markers of Oxidative Stress and Antioxidant System in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Fluoxetine treatment supports predictive validity of the three hit model of depression in male PACAP heterozygous mice and underpins the impact of early life adversity on therapeutic efficacy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of brain-derived neurotrophic factor (BDNF) in the chronic unpredictable stress rat model and the effects of chronic antidepressant treatment [infoscience.epfl.ch]
- 16. researchgate.net [researchgate.net]
- 17. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brain-Derived Neurotrophic Factor Produces Antidepressant Effects in Behavioral Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Acting Antidepressants in Chronic Stress Models: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Trimipramine's effects on sleep EEG in different species
A Comparative Guide for Researchers and Drug Development Professionals
Trimipramine (B1683260), a tricyclic antidepressant (TCA), stands out from its counterparts due to its unique effects on sleep architecture. Unlike most TCAs which suppress Rapid Eye Movement (REM) sleep, this compound appears to preserve or even enhance it, a property that has significant implications for treating depression, particularly when sleep disturbances are a prominent symptom. This guide provides a comparative analysis of this compound's effects on sleep electroencephalography (EEG) across different species, supported by available experimental data.
Quantitative Data Comparison
Table 1: Effects of this compound on Sleep Parameters in Humans (Depressed Patients)
| Sleep Parameter | Effect of this compound | Comparator (Imipramine) | Reference |
| REM Sleep % | No significant change or increased | Decreased | [1][2] |
| Slow Wave Sleep (SWS) % | Increased | No significant change | [1] |
| Sleep Latency (min) | Decreased | No significant change or decreased | [3][4][5] |
| Total Sleep Time (min) | Increased | No significant change | [1][6][7] |
| Sleep Efficiency (%) | Increased | No significant change | [1][6][7] |
| Wake After Sleep Onset (WASO) (min) | Decreased | No significant change or increased | [2][6] |
Table 2: Effects of this compound on Sleep Parameters in Humans (Primary Insomnia)
| Sleep Parameter | Effect of this compound (100 mg) | Comparator (Placebo) | Reference |
| Sleep Efficiency (%) | Significantly enhanced | No significant change | [7] |
| Total Sleep Time (min) | Not significantly changed | No significant change | [7] |
| REM Sleep (%) | Not suppressed | No significant change | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key human studies cited in this guide.
Human Studies
Study 1: this compound vs. Imipramine (B1671792) in Depressed Patients [1]
-
Objective: To compare the effects of this compound and imipramine on sleep EEG and nocturnal hormone secretion in patients with major depression.
-
Study Design: A 4-week, double-blind, randomized, parallel-group clinical trial.
-
Participants: 20 male inpatients diagnosed with major depression.
-
Drug Administration: Patients received either this compound or imipramine for 28 days. The dosage was flexibly adjusted based on clinical response and side effects.
-
Polysomnography: Sleep EEG was recorded for two consecutive nights at baseline and on nights 1-2, 14-15, and 28-29 of treatment. The recordings were visually scored according to standard criteria.
Study 2: this compound in Primary Insomnia [7]
-
Objective: To investigate the efficacy of this compound in treating primary insomnia.
-
Study Design: A double-blind, placebo- and lormetazepam-controlled study.
-
Participants: 55 outpatients with a diagnosis of primary insomnia.
-
Drug Administration: Patients received an average dose of 100 mg of this compound over a 4-week period.
-
Polysomnography: Objective sleep parameters were measured using polysomnography.
Rodent Studies (General Protocol)
While specific protocols for this compound administration in rats and mice for sleep EEG studies were not available in the reviewed literature, a general methodology for such studies is as follows:
-
Animal Models: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and electromyography (EMG) recording under anesthesia. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Acclimatization: Following a recovery period, animals are habituated to the recording chambers and tethered to the recording apparatus to allow free movement.
-
Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection or oral gavage.
-
Data Recording: Continuous EEG and EMG recordings are collected for a set period (e.g., 24 hours) to capture both light and dark cycles.
-
Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) either manually or using automated software. Parameters such as the duration and percentage of each sleep stage, sleep latency, and the number and duration of sleep/wake bouts are then calculated and compared between the this compound and control groups.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in this research, the following diagrams are provided in the DOT language.
Caption: Generalized experimental workflows for human and rodent sleep EEG studies.
Caption: Proposed mechanism of this compound's effects on sleep architecture.
Discussion of Cross-Species Findings
The available evidence strongly indicates that this compound has a unique profile among tricyclic antidepressants in its effects on human sleep EEG. The consistent finding is that it does not suppress, and may even increase, REM sleep, while also promoting slow-wave sleep and improving overall sleep continuity.[1][2][3][4][5][6][7][8][9] This stands in stark contrast to most other TCAs, like imipramine, which are known to significantly suppress REM sleep.[1][10]
Early preclinical studies in rats align with the human data, suggesting that this compound does not inhibit REM sleep.[11] This cross-species consistency, although based on limited publicly available rodent data, points towards a fundamentally different mechanism of action compared to other TCAs. The lack of REM suppression is a critical finding, as REM sleep is believed to play a role in emotional regulation and memory consolidation, and its suppression by other antidepressants has been a topic of considerable debate.
The sedative properties of this compound are likely attributable to its potent antihistaminic and anti-alpha-1-adrenergic effects.[8][12] The increase in slow-wave sleep may be related to its blockade of 5-HT2A receptors.[12] The mechanism underlying its lack of REM sleep suppression is not fully elucidated but may involve its complex interactions with multiple neurotransmitter systems, including dopaminergic pathways.
Conclusion
This compound demonstrates a consistent and unique effect on sleep architecture in humans, characterized by the preservation of REM sleep and an increase in slow-wave sleep, leading to improved sleep continuity. While direct, detailed quantitative data in rodent models is sparse in the accessible literature, early findings in rats appear to corroborate the lack of REM sleep suppression observed in humans. This cross-species concordance highlights this compound as an atypical tricyclic antidepressant with a potentially more favorable profile for depressed patients with significant sleep disturbances. Further research, particularly well-documented preclinical studies in both rats and mice, is warranted to fully elucidate the mechanisms underlying its unique sleep-modulating properties and to further validate its therapeutic potential across species.
References
- 1. This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: acute and lasting effects on sleep in healthy and major depressive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound and fluoxetine on sleep in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressants and their effect on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of trazodone hydrochloride and imipramine on polysomnography in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of this compound on Sleep in Patients with Major Depressive Disorder - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 12. benchchem.com [benchchem.com]
Navigating the Path to Personalized Depression Treatment: A Comparative Guide to Biomarkers for Trimipramine Response
For researchers, scientists, and drug development professionals, the quest for personalized medicine in psychiatry is a paramount challenge. The tricyclic antidepressant (TCA) trimipramine (B1683260), while effective for many, exemplifies the trial-and-error approach that often characterizes depression treatment. Identifying robust biomarkers to predict therapeutic response is crucial for optimizing patient outcomes. This guide provides a comparative analysis of known and potential biomarkers for this compound, placed in the context of other antidepressants, and offers detailed experimental protocols for the most established markers.
While research specific to this compound is limited, a broader examination of TCAs and other antidepressants reveals a promising landscape of potential predictive biomarkers. These can be broadly categorized into pharmacogenomic markers, which influence how the body processes a drug, and other molecular markers that may reflect the underlying neurobiology of depression and treatment response.
Pharmacogenomic Biomarkers: The Influence of Our Genes
The most well-established biomarkers for TCA response are genetic variations in the cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing many drugs, including this compound.[1][2]
Cytochrome P450 Enzymes: The Key Metabolic Drivers
This compound is primarily metabolized in the liver by two key enzymes: CYP2D6 and CYP2C19.[3][4] Genetic polymorphisms in the genes encoding these enzymes can lead to significant differences in drug metabolism, affecting both efficacy and the risk of side effects.[1][3]
-
CYP2D6: This enzyme is responsible for breaking down this compound into less active metabolites.[3][4] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Have little to no enzyme function, leading to slow metabolism, higher drug concentrations, and an increased risk of toxicity.[3][5][6] Dose reduction is often recommended for these individuals.[5]
-
Intermediate Metabolizers (IMs): Have decreased enzyme function, potentially leading to higher plasma concentrations and an increased risk of side effects. A dose reduction might be considered.[3]
-
Normal Metabolizers (NMs): Have normal enzyme function and are expected to have a standard response to the drug.
-
Ultrarapid Metabolizers (UMs): Have increased enzyme function, leading to rapid metabolism, lower drug concentrations, and a potential lack of efficacy at standard doses.[3] Alternative medications may be considered for this group.[7]
-
-
CYP2C19: This enzyme is involved in converting this compound, a tertiary amine, into its active secondary amine metabolite, desmethylthis compound.[4][8] Similar to CYP2D6, variations in the CYP2C19 gene can lead to different metabolizer phenotypes, influencing the balance between the parent drug and its active metabolite.[4] For individuals who are CYP2C19 ultrarapid metabolizers, avoiding tertiary amines like this compound may be recommended due to the potential for a suboptimal response.[7]
The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides dosing guidelines for TCAs based on CYP2D6 and CYP2C19 genotypes.[9][10]
Comparative Pharmacogenomics of Tricyclic Antidepressants
The influence of CYP2D6 and CYP2C19 polymorphisms is not unique to this compound and extends across the class of TCAs. However, the specific metabolic pathways and the clinical impact of different metabolizer statuses can vary between drugs.
| Antidepressant | Primary Metabolizing Enzymes | Key Pharmacogenomic Considerations |
| This compound | CYP2D6, CYP2C19[3][4] | Strong evidence for CYP2D6 and CYP2C19 genotype influencing pharmacokinetics and response.[1][11] Dosing recommendations based on genotype are available.[9] |
| Amitriptyline | CYP2D6, CYP2C19[7] | Similar to this compound, metabolism is highly dependent on CYP2D6 and CYP2C19. Genotype-guided dosing is recommended to avoid adverse effects and improve efficacy.[7] |
| Imipramine | CYP2D6, CYP2C19[8] | Metabolism to its active metabolite, desipramine, is mediated by CYP2C19, while both parent drug and metabolite are cleared by CYP2D6.[8] Genotype influences plasma levels and side effects.[8] |
| Nortriptyline (B1679971) | CYP2D6 | Primarily metabolized by CYP2D6. CYP2C19 has a lesser role. Seven genetic biomarkers have been identified for nortriptyline treatment response.[12][13] |
| Desipramine | CYP2D6 | Primarily metabolized by CYP2D6. One genetic and one non-genetic biomarker have been identified for desipramine.[12][13] |
| Clomipramine | CYP2D6, CYP2C19 | Both enzymes play a significant role in its metabolism. |
Experimental Protocol: CYP2D6 and CYP2C19 Genotyping
The following provides a generalized workflow for determining a patient's CYP2D6 and CYP2C19 genotype.
1. Sample Collection: A whole blood sample (typically 2-5 mL in an EDTA tube) or a saliva sample is collected from the patient.
2. DNA Extraction: Genomic DNA is isolated from the collected sample using a commercially available DNA extraction kit.
3. DNA Quality and Quantity Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). DNA integrity can be checked by agarose (B213101) gel electrophoresis.
4. Genotyping Assay: A variety of methods can be used to determine the specific alleles of the CYP2D6 and CYP2C19 genes. Common techniques include:
- Real-time PCR (qPCR): Utilizes allele-specific probes to detect single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) for CYP2D6.
- Microarrays: Can simultaneously genotype a large number of SNPs across both genes.
- DNA Sequencing: Provides the most comprehensive analysis, including the detection of rare variants.
5. Genotype Calling: The raw data from the genotyping assay is analyzed to determine the specific combination of alleles (the genotype) for each gene.
6. Genotype to Phenotype Translation: The determined genotype is used to predict the individual's metabolizer phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer) based on established allele function tables.
7. Clinical Report Generation: A report is generated that includes the patient's genotype and predicted phenotype, along with the corresponding clinical recommendations for this compound and other relevant medications.
Beyond Pharmacogenomics: Exploring Other Potential Biomarkers
While pharmacogenomic markers are the most clinically advanced, research is ongoing to identify other biomarkers that could predict antidepressant response. These are generally less specific to this compound and apply more broadly to major depressive disorder (MDD).
| Biomarker Category | Potential Biomarkers | Relevance to Antidepressant Response |
| Inflammatory Markers | Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α) | Elevated levels of these pro-inflammatory cytokines have been associated with a poorer response to antidepressant treatment in some studies.[14] |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Some studies suggest that successful antidepressant treatment is associated with an increase in BDNF levels. |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | FK506 Binding Protein 5 (FKBP5) | Polymorphisms in the FKBP5 gene have been linked to an increased recurrence of depressive episodes and a more rapid response to antidepressant treatment in some populations.[15] |
| Neurotransmitter Systems | Serotonin (B10506) Transporter (SLC6A4) | Variations in the promoter region of the serotonin transporter gene (SLC6A4) have been extensively studied as a predictor of response to selective serotonin reuptake inhibitors (SSRIs), with mixed results.[15] Its relevance to TCAs is less clear. |
| Metabolomics | Various metabolites | Recent studies have identified several circulating metabolites, such as 3-methoxycatechol (B1210430) sulphate and 11β-hydroxyandrosterone glucuronide, that may be causally associated with MDD and are targeted by some antidepressants.[16] |
This compound's Unique Profile: A Different Mode of Action?
It is important to note that this compound exhibits a pharmacological profile that differs from many other TCAs. For instance, it does not significantly inhibit the reuptake of norepinephrine (B1679862) or serotonin.[17] This unique mechanism of action may imply that biomarkers related to monoamine transporter function, such as SLC6A4 polymorphisms, may be less relevant for predicting this compound response compared to other antidepressants.
The Path Forward: A Need for More Specific Research
While the field of psychiatric pharmacogenomics has made significant strides, the identification of definitive biomarkers for this compound's therapeutic response remains an area requiring further investigation. The current evidence strongly supports the use of CYP2D6 and CYP2C19 genotyping to guide dosing and minimize adverse effects. However, for a more precise prediction of efficacy, a multi-faceted approach that integrates pharmacogenomics with other biological markers is likely necessary.
Future research should focus on prospective clinical trials that directly compare this compound with other antidepressants, incorporating a comprehensive panel of biomarkers. Such studies will be instrumental in moving beyond a "one-size-fits-all" approach and towards a future of truly personalized treatment for depression.
References
- 1. Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. gene2rx.com [gene2rx.com]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. This compound pharmacokinetics after intravenous and oral administration in carriers of CYP2D6 genotypes predicting poor, extensive and ultrahigh activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers as predictors of treatment response to tricyclic antidepressants in major depressive disorder: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biomarkers for antidepressant treatment response | Website archive | King’s College London [kcl.ac.uk]
- 15. Biomarkers Predicting Antidepressant Treatment Response: How Can We Advance the Field? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gpsych.bmj.com [gpsych.bmj.com]
- 17. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Trimipramine and Other Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of trimipramine (B1683260) and other tricyclic antidepressants (TCAs). The information is curated from a comprehensive review of clinical studies, pharmacological data, and meta-analyses to support research and drug development efforts. This document summarizes quantitative data in structured tables, outlines experimental methodologies for key assessments, and visualizes a relevant signaling pathway.
Introduction
Tricyclic antidepressants, a class of compounds characterized by their three-ring chemical structure, have been a cornerstone in the management of major depressive disorder for decades. While their efficacy is well-established, their clinical utility is often limited by a broad range of side effects. These adverse effects are primarily due to their interactions with a variety of neurotransmitter receptors beyond their therapeutic targets of serotonin (B10506) and norepinephrine (B1679862) reuptake.
A key distinction within the TCA class is the classification into tertiary and secondary amines. Tertiary amines, such as amitriptyline (B1667244), imipramine, and this compound, generally exhibit more pronounced anticholinergic, sedative, and orthostatic hypotensive effects compared to their secondary amine counterparts like nortriptyline (B1679971) and desipramine (B1205290).[1] This is largely attributed to their differing receptor binding affinities.
This compound is often described as an "atypical" or "second-generation" TCA.[2] While it shares the characteristic three-ring structure, its primary mechanism of antidepressant action is thought to differ from other TCAs, with weaker inhibition of serotonin and norepinephrine reuptake.[3] Its clinical profile is marked by strong sedative properties, making it a consideration for depression accompanied by severe insomnia. This guide will delve into a comparative analysis of this compound's side effect profile against other commonly prescribed TCAs.
Comparative Side Effect Profile: A Quantitative Overview
The side effects of TCAs are primarily dose-dependent and vary in intensity among the different agents. The following table summarizes the relative intensity of common side effects associated with this compound and other selected TCAs. The classification is based on a synthesis of clinical observations and pharmacological data.
| Tricyclic Antidepressant | Anticholinergic Effects | Sedation | Orthostatic Hypotension | Weight Gain |
| Tertiary Amines | ||||
| This compound | Moderate to High | Very High | Moderate to High | High |
| Amitriptyline | Very High | Very High | High | High |
| Imipramine | High | High | Very High | High |
| Doxepin | High | Very High | Moderate | High |
| Clomipramine | Very High | High | High | High |
| Secondary Amines | ||||
| Nortriptyline | Moderate | Moderate | Moderate | Moderate |
| Desipramine | Low to Moderate | Low | Moderate | Low |
This table represents a qualitative summary based on clinical reports and pharmacological profiles. "Very High" indicates the most pronounced effect within the class.
Amitriptyline, doxepin, imipramine, and this compound are more likely to cause sedation.[4] Similarly, amitriptyline, clomipramine, doxepin, imipramine, and this compound are more frequently associated with weight gain.[4] In contrast, nortriptyline and desipramine are generally reported to have better-tolerated side effect profiles.[4]
Pharmacological Basis of Side Effects: Receptor Binding Affinities
The diverse side effect profiles of TCAs can be largely explained by their varying affinities for different neurotransmitter receptors. The following table presents the in vitro receptor binding affinities (Ki in nM) for this compound and other TCAs. A lower Ki value indicates a higher binding affinity.
| Drug | Muscarinic M1 (Anticholinergic) | Histamine (B1213489) H1 (Sedation, Weight Gain) | α1-Adrenergic (Orthostatic Hypotension) |
| This compound | 23 | 0.23 | 18 |
| Amitriptyline | 1.1 | 0.1 | 2.5 |
| Imipramine | 9.1 | 1.6 | 14 |
| Doxepin | 3.2 | 0.08 | 4.1 |
| Clomipramine | 2.0 | 0.4 | 5.5 |
| Nortriptyline | 10 | 1.0 | 10 |
| Desipramine | 100 | 11 | 29 |
Data compiled from various preclinical studies. Values are approximate and can vary between studies.
As illustrated, the potent sedative effect of this compound correlates with its high affinity for the histamine H1 receptor. Its anticholinergic and hypotensive effects are also significant, as indicated by its affinity for muscarinic M1 and α1-adrenergic receptors, respectively.
Experimental Protocols for Side Effect Assessment
The evaluation of TCA-induced side effects in a clinical trial setting employs standardized methodologies to ensure objectivity and comparability of data.
Assessment of Anticholinergic Effects
The anticholinergic burden is often quantified using validated rating scales.
-
Anticholinergic Risk Scale (ARS): This tool assigns a score from 0 (no/low risk) to 3 (high risk) to medications based on their anticholinergic potential. The total score for a patient is the sum of the scores for all their medications, providing a cumulative measure of anticholinergic burden.[5]
-
Procedure: In a clinical trial, a baseline ARS score is calculated for each participant. The score is then reassessed at regular intervals throughout the study to monitor any changes resulting from the administration of the investigational drug. Adverse events commonly associated with anticholinergic activity (e.g., dry mouth, constipation, blurred vision, urinary retention) are systematically recorded using a standardized questionnaire or checklist at each study visit.
Assessment of Cardiovascular Effects
Given the potential for cardiotoxicity, a thorough cardiovascular assessment is a critical component of clinical trials involving TCAs.
-
Electrocardiogram (ECG) Monitoring: A baseline 12-lead ECG is performed on all participants prior to the initiation of treatment.[6] ECGs are then repeated at specified time points during the study, particularly after dose escalations, and at the end of the treatment period.[7] Key parameters of interest include the PR interval, QRS duration, and the corrected QT (QTc) interval.[6]
-
Orthostatic Hypotension Measurement: Blood pressure and heart rate are measured in the supine and standing positions to assess for orthostatic hypotension.
-
Protocol: The patient rests in a supine position for at least 5 minutes, after which baseline blood pressure and heart rate are recorded.[8] The patient then stands up, and measurements are repeated at 1 and 3 minutes post-standing.[8] A drop in systolic blood pressure of ≥20 mmHg or in diastolic blood pressure of ≥10 mmHg is considered indicative of orthostatic hypotension.[8]
-
-
Holter Monitoring: For a more detailed assessment of cardiac rhythm, 24-hour ambulatory ECG (Holter) monitoring may be employed, especially in patients with pre-existing cardiac conditions or those experiencing palpitations or dizziness. This allows for the detection of intermittent arrhythmias that may not be captured on a standard ECG.
Assessment of Weight Gain
Weight changes are a common concern with TCA therapy and are systematically monitored in clinical trials.
-
Procedure: Body weight is measured at baseline using a calibrated scale. Participants are weighed at each subsequent study visit under standardized conditions (e.g., in the morning, before breakfast, with light clothing, and after voiding). Changes in appetite may also be assessed using validated questionnaires. Body Mass Index (BMI) is calculated at baseline and at the end of the study to quantify the degree of weight change.
Signaling Pathway Visualization
The sedative and weight-gain-inducing effects of many tricyclic antidepressants, including this compound, are primarily mediated by their potent antagonism of the histamine H1 receptor. The following diagram illustrates this signaling pathway.
Caption: Antagonism of the Histamine H1 Receptor by this compound.
Conclusion
This compound presents a unique side effect profile within the tricyclic antidepressant class, characterized by particularly strong sedative effects. This is consistent with its high affinity for the histamine H1 receptor. While it shares the potential for significant anticholinergic and cardiovascular side effects with other tertiary amine TCAs, the balance of these effects may differ. For researchers and drug development professionals, understanding the relationship between the chemical structure of TCAs, their receptor binding affinities, and the resulting clinical side effect profiles is paramount for the development of novel antidepressants with improved tolerability. The methodologies outlined in this guide provide a framework for the systematic evaluation of these side effects in future clinical investigations. Further head-to-head clinical trials with robust, standardized side effect assessments are necessary to more definitively delineate the comparative tolerability of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. A comparative double-blind controlled study of this compound and amitriptyline in major depression: lack of correlation with 5-hydroxytryptamine reuptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 5. uclahealth.org [uclahealth.org]
- 6. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hpft.nhs.uk [hpft.nhs.uk]
- 8. cdc.gov [cdc.gov]
Reproducibility of Trimipramine's Behavioral Pharmacology: A Comparative Guide Amidst a Preclinical Data Gap
A notable scarcity of published preclinical data on the behavioral effects of the atypical tricyclic antidepressant trimipramine (B1683260) in standard rodent models of anxiety and depression presents a significant challenge to assessing the reproducibility of its pharmacological findings. While clinical evidence supports its efficacy in treating these conditions, the underlying behavioral pharmacology in animal models remains largely unexplored in publicly available literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's unique pharmacological profile and details the standard experimental protocols that would be employed to characterize its anxiolytic and antidepressant potential, drawing comparisons with other tricyclic antidepressants (TCAs) where data is available.
This compound: An Atypical Tricyclic Antidepressant
This compound is distinguished from other TCAs by its atypical mechanism of action.[1][2][3][4] Unlike typical TCAs such as imipramine (B1671792) and amitriptyline, which are potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake, this compound is a very weak inhibitor of these monoamine transporters.[5] Its therapeutic effects are thought to be primarily mediated through the antagonism of several neurotransmitter receptors.[5] Notably, it exhibits strong affinity for histamine (B1213489) H1 receptors, contributing to its prominent sedative effects, and also acts as an antagonist at serotonergic (5-HT2A), alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors.[5] This receptor binding profile is more akin to the atypical antipsychotic clozapine (B1669256) than to other TCAs.[1][2] Furthermore, unlike most antidepressants, this compound does not suppress, and may even increase, rapid eye movement (REM) sleep.[2][3]
Proposed Signaling Pathways of this compound
The multifaceted receptor binding profile of this compound suggests its involvement in several intracellular signaling cascades. The diagram below illustrates the putative signaling pathways influenced by this compound's antagonist actions.
Caption: Putative signaling pathways of this compound.
Preclinical Behavioral Models for Assessing Anxiolytic and Antidepressant Effects
The following sections detail the standard behavioral tests used to evaluate the anxiolytic and antidepressant properties of pharmacological compounds in rodents. Due to the lack of specific data for this compound, the methodologies and illustrative data tables are based on studies involving other TCAs, such as imipramine, desipramine, and amitriptyline. These protocols provide a framework for how the preclinical behavioral pharmacology of this compound could be systematically investigated.
Anxiety-Related Behavior
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow: Elevated Plus Maze
Caption: Experimental workflow for the Elevated Plus Maze test.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.[6]
-
Animals: Male mice or rats are typically used. Animals are habituated to the testing room for at least 45-60 minutes before the experiment.[7]
-
Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes before the test. A control group receives the vehicle only.
-
Procedure: Each animal is placed in the center of the maze, facing one of the open arms, and allowed to explore freely for 5 minutes.[6][7] The maze is cleaned between trials to remove olfactory cues.
-
Data Collection: A video camera mounted above the maze records the session. Automated tracking software is used to measure the time spent in and the number of entries into the open and closed arms. Total distance traveled is also measured as an indicator of general locomotor activity.
-
Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the drug-treated groups to the vehicle control group.
Illustrative Data for a Typical TCA in the EPM:
| Treatment Group | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | 25.3 ± 3.1 | 8.2 ± 1.5 | 1520 ± 125 |
| Imipramine (10 mg/kg) | 45.8 ± 4.5 | 12.5 ± 2.1 | 1480 ± 110 |
| Imipramine (20 mg/kg) | 62.1 ± 5.2 | 15.8 ± 2.5 | 1450 ± 130 |
| Diazepam (2 mg/kg) | 75.4 ± 6.8 | 18.2 ± 2.8 | 1600 ± 140 |
| *p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical. |
This test is also based on the conflict between the drive to explore a novel environment and the aversion of rodents to brightly lit areas.
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.[8][9][10]
-
Procedure: The animal is placed in the light compartment and allowed to move freely between the two compartments for a set period (typically 5-10 minutes).[11] The time spent in each compartment and the number of transitions between them are recorded.[8][12]
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Illustrative Data for a Typical TCA in the Light/Dark Box Test:
| Treatment Group | Time in Light Box (s) | Transitions |
| Vehicle | 45.2 ± 5.8 | 10.5 ± 2.1 |
| Clomipramine (10 mg/kg) | 70.1 ± 7.2 | 15.8 ± 2.5 |
| Clomipramine (20 mg/kg) | 95.6 ± 8.5 | 20.2 ± 3.1 |
| *p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical. |
This test assesses anxiety-like and compulsive-like behaviors. Rodents, when presented with novel objects like marbles in their bedding, will tend to bury them.
Experimental Protocol:
-
Apparatus: A standard cage with deep bedding and a set number of marbles (e.g., 20) evenly spaced on the surface.[13]
-
Procedure: The animal is placed in the cage and the number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.[14]
-
Interpretation: Anxiolytic and antidepressant drugs, including TCAs and SSRIs, have been shown to reduce the number of marbles buried.[15]
Illustrative Data for a Typical TCA in the Marble Burying Test:
| Treatment Group | Number of Marbles Buried |
| Vehicle | 14.8 ± 1.5 |
| Amitriptyline (10 mg/kg) | 9.2 ± 1.2 |
| Amitriptyline (20 mg/kg) | 5.5 ± 0.8** |
| p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical. |
Depression-Related Behavior
The FST is a widely used screening tool for antidepressants. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair."
Experimental Workflow: Forced Swim Test
Caption: Experimental workflow for the Forced Swim Test.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.[16][17][18] The water temperature is maintained at 23-25°C.[19]
-
Animals: Male mice or rats are commonly used.
-
Drug Administration: Similar to the EPM, this compound or vehicle would be administered prior to the test. For chronic studies, the drug would be administered daily for a period of 14-21 days.
-
Procedure: Animals are placed in the water for a 6-minute session.[16] The session is typically video-recorded.
-
Data Collection: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[16]
-
Statistical Analysis: Data are analyzed using a one-way ANOVA or t-test to compare the immobility time between groups.
Illustrative Data for a Typical TCA in the FST:
| Treatment Group | Immobility Time (s) |
| Vehicle | 155.4 ± 12.3 |
| Imipramine (15 mg/kg) | 98.2 ± 10.5 |
| Imipramine (30 mg/kg) | 65.7 ± 8.9*** |
| Fluoxetine (20 mg/kg) | 80.1 ± 9.5 |
| **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical. |
The TST is another common model of "behavioral despair" used for screening antidepressants, primarily in mice.
Experimental Protocol:
-
Apparatus: A device from which a mouse can be suspended by its tail.[20][21][22]
-
Procedure: A mouse is suspended by its tail for a 6-minute period.[20][23] The duration of immobility is recorded.[20][23]
-
Interpretation: Antidepressant medications reduce the duration of immobility.[20][21][22]
Illustrative Data for a Typical TCA in the TST:
| Treatment Group | Immobility Time (s) |
| Vehicle | 180.5 ± 15.2 |
| Desipramine (20 mg/kg) | 110.3 ± 12.8 |
| Desipramine (30 mg/kg) | 75.9 ± 10.1*** |
| p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical. |
Conclusion and Future Directions
The existing literature presents a clear gap in our understanding of the preclinical behavioral pharmacology of this compound. While its clinical efficacy as an anxiolytic and antidepressant is recognized, the lack of data from standardized rodent behavioral models makes it impossible to assess the reproducibility of such findings in a preclinical setting. The atypical pharmacological profile of this compound, particularly its weak monoamine reuptake inhibition and potent receptor antagonism, suggests that its behavioral effects may differ from those of classical TCAs.
To address this knowledge gap, systematic investigation of this compound in the behavioral models outlined in this guide is warranted. Such studies would not only elucidate the preclinical anxiolytic and antidepressant-like profile of this compound but also provide valuable insights into the neurobiological mechanisms underlying its therapeutic actions. By employing standardized protocols, researchers can generate robust and reproducible data, which is essential for advancing our understanding of this unique antidepressant and for the development of novel therapeutics for mood and anxiety disorders. The illustrative data and detailed protocols provided herein offer a foundational framework for initiating such much-needed research.
References
- 1. This compound: A challenge to current concepts on antidepressives | Semantic Scholar [semanticscholar.org]
- 2. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Medication A-Z | AttoPGx [attopgx.com]
- 4. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. Elevated plus maze protocol [protocols.io]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. psychogenics.com [psychogenics.com]
- 15. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 16. JCDR - Antidepressant, Forced swim test, Imipramine, Ketamine [jcdr.net]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. researchgate.net [researchgate.net]
- 20. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Analysis of Trimipramine and Clomipramine in Preclinical Models of Obsessive-Compulsive Disorder
For Immediate Release
This guide offers a detailed comparison of the tricyclic antidepressants (TCAs) trimipramine (B1683260) and clomipramine (B1669221), with a specific focus on their evaluation in animal models relevant to obsessive-compulsive disorder (OCD). This document is intended for researchers, scientists, and professionals in the field of drug development, providing an objective analysis based on available experimental data.
While clomipramine is a well-established agent in both clinical treatment and preclinical research for OCD, a notable gap exists in the scientific literature regarding the evaluation of this compound in standardized OCD-like behavioral paradigms. This guide synthesizes the existing data for clomipramine and contrasts its pharmacological profile with that of this compound to inform future research directions.
Overview of Pharmacological Mechanisms
Clomipramine and this compound, while both classified as TCAs, exhibit distinct pharmacological profiles. Clomipramine's efficacy in OCD is primarily attributed to its potent inhibition of the serotonin (B10506) transporter (SERT), leading to increased synaptic serotonin levels. It also inhibits the norepinephrine (B1679862) transporter (NET), particularly through its active metabolite, desmethylclomipramine, giving it a dual-action profile heavily weighted towards serotonergic activity.[1]
In contrast, this compound is considered an atypical TCA. Its antidepressant and anxiolytic effects are not well understood, but it is known to be a very weak inhibitor of serotonin and norepinephrine reuptake.[2] Its mechanism is thought to derive primarily from its potent antagonism of several neurotransmitter receptors, including histamine (B1213489) H₁, serotonin 5-HT₂ₐ, and alpha-1 adrenergic receptors.[2]
Efficacy in Preclinical OCD Models
Animal models of OCD often aim to replicate the repetitive, compulsive-like behaviors characteristic of the disorder. The marble-burying test and the nestlet-shredding assay are two of the most widely used paradigms.
Clomipramine
Clomipramine has been consistently shown to reduce compulsive-like behaviors in these models. Studies have demonstrated that clomipramine dose-dependently suppresses both nestlet shredding and marble burying at doses that do not typically impair motor coordination.[3] This effect is shared with other serotonin reuptake inhibitors, reinforcing the hypothesis that serotonergic pathways are central to these behaviors.[3]
This compound
A comprehensive search of the scientific literature did not yield any studies that have evaluated the effect of this compound in the marble-burying or nestlet-shredding assays. This significant data gap prevents a direct quantitative comparison of its efficacy against clomipramine in these specific models. Clinical observations have noted this compound's anxiolytic properties, but its potential anti-compulsive effects remain uninvestigated in preclinical models.[2]
Quantitative Data Summary
Due to the lack of direct comparative studies, a quantitative data table comparing the two compounds in OCD models cannot be constructed. However, data for clomipramine and other relevant TCAs in the marble-burying test are presented below to provide context.
| Compound | Animal Model | Effective Dose Range (mg/kg) | Effect on Compulsive-Like Behavior |
| Clomipramine | Marble-Burying Test | 10 - 30 | Significant Inhibition[4] |
| Clomipramine | Nestlet-Shredding Test | Not specified | Dose-dependent suppression[3] |
| Imipramine | Marble-Burying Test | 60 | Reduced burying behavior[5] |
| This compound | Marble-Burying Test | No data available | Not applicable |
| This compound | Nestlet-Shredding Test | No data available | Not applicable |
Experimental Protocols
For researchers planning to investigate these compounds, the standardized protocols for the marble-burying and nestlet-shredding tests are provided below.
Marble-Burying Test
This test assesses the natural tendency of mice to bury novel objects, a behavior considered analogous to compulsive burying or hoarding.[6]
Materials:
-
Standard mouse cages (e.g., 26 cm x 48 cm x 20 cm)
-
Clean bedding material (e.g., sawdust or corn cob), 5 cm deep
-
20-25 glass marbles (approx. 15 mm diameter)
-
Test compound (this compound, clomipramine) and vehicle control
Procedure:
-
Prepare test cages by adding 5 cm of fresh bedding.
-
Evenly space 20-25 marbles on the surface of the bedding.
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place one mouse in each prepared cage.
-
Leave the mouse undisturbed for a 30-minute test session.
-
After the session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analyze the data, comparing the number of buried marbles between treatment groups.
Nestlet-Shredding Assay
This assay quantifies the shredding of nesting material, a behavior that can become excessive and repetitive, modeling compulsive-like activity.[7]
Materials:
-
Standard mouse cages
-
Pre-weighed nestlets (e.g., pressed cotton squares)
-
Sensitive weighing scale
-
Test compound (this compound, clomipramine) and vehicle control
Procedure:
-
Individually house mice in test cages.
-
Administer the test compound or vehicle.
-
After the appropriate pre-treatment time, introduce a single, pre-weighed nestlet into each cage.
-
Leave the mouse undisturbed with the nestlet for a 30-60 minute period.
-
At the end of the session, remove the mouse.
-
Carefully collect all the unshredded portions of the nestlet. It is crucial to distinguish between shredded and simply pulled-apart material.
-
Allow the remaining nestlet material to dry completely (e.g., overnight) to avoid inaccuracies due to moisture.
-
Weigh the remaining, unshredded nestlet material.
-
Calculate the percentage of nestlet shredded: [(Initial Weight - Final Weight) / Initial Weight] * 100.
-
Compare the percentage of shredded material across treatment groups.
Visualized Workflows and Pathways
To further clarify the experimental processes and the drugs' mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreases in nestlet shredding of mice by serotonin uptake inhibitors: comparison with marble burying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Pharmacologically distinctive behaviors other than burying marbles during the marble burying test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpn.or.kr [cpn.or.kr]
- 7. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the clinical and preclinical efficacy of Trimipramine
A Comparative Review of the Clinical and Preclinical Efficacy of Trimipramine (B1683260)
This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile that sets it apart from other drugs in its class. While it has been in clinical use for decades for the treatment of depression and insomnia, its atypical mechanism of action continues to be a subject of interest for researchers and drug development professionals. This guide provides a comparative review of the clinical and preclinical efficacy of this compound, supported by experimental data, detailed methodologies, and visualizations of relevant pathways and workflows.
Clinical Efficacy of this compound
This compound has demonstrated efficacy in the treatment of major depressive disorder and insomnia, with a notable anxiolytic effect. Its clinical performance has been compared to other TCAs, showcasing a comparable antidepressant effect with a potentially more favorable side-effect profile, particularly concerning sleep architecture.
Antidepressant Efficacy
Clinical trials have established that this compound is an effective antidepressant with an efficacy profile similar to other TCAs.
Table 1: Comparative Clinical Efficacy of this compound in Major Depressive Disorder
| Comparator | Study Design | Key Efficacy Measures | Results | Reference |
| Amitriptyline (B1667244) | Double-blind, randomized, multicenter trial in patients with delusional depression. | Hamilton Depression Scale (HAMD-24) response rate (≥50% reduction in score) and remission rate (HAMD score <8) after 6 weeks. | This compound: 84.84% response rate, 54.55% remission rate. Amitriptyline/Haloperidol combination: 70.83% response rate, 45.83% remission rate. No significant difference in response or remission. | Künzel et al., 2008 |
| Amitriptyline | 3-week double-blind, parallel comparative study in hospitalized patients with major depression. | Clinical improvement. | Both treatments produced rapid and significant clinical improvement. The pattern of improvement was very similar for both drugs. | Settle & Ayd, 1983 |
| Imipramine (B1671792) | 4-week double-blind clinical trial in male inpatients with major depression. | Clinical improvement. | Both treatments produced rapid and significant clinical improvement in depression. | Steiger et al., 1996 |
| Doxepin (B10761459) | 4-week, parallel group, double-blind study in depressed hospitalized patients. | Hamilton Depression Scale (HDS), Clinical Global Impressions (CGI), Anxiety Status Inventory (ASI). | Both drugs improved overall well-being. This compound was favored over doxepin on the HDS diurnal variation cluster at Week 1 and the sleep disturbance factor at Week 4, the CGI improvement index at Week 1, and the ASI somatic symptoms cluster at Week 4. | Assalian et al., 1985 |
Efficacy in Insomnia
A distinguishing feature of this compound is its unique effect on sleep architecture, making it a valuable option for depressed patients with insomnia, and also as a treatment for primary insomnia. Unlike most TCAs, it does not suppress REM sleep.
Table 2: Efficacy of this compound in the Treatment of Insomnia
| Condition | Study Design | Key Efficacy Measures (Polysomnography) | Results | Reference |
| Primary Insomnia | Double-blind, placebo- and lormetazepam-controlled study in 55 outpatients. | Sleep efficiency, total sleep time. | This compound (100 mg average dose for 4 weeks) significantly enhanced sleep efficiency compared to placebo. It did not suppress REM sleep. | Riemann et al., 2002 |
| Depression with Insomnia and Anxiety | 4-week double-blind trial comparing this compound and imipramine. | Objective sleep disturbance. | This compound eliminated objective evidence of sleep disturbance, while sleep in the imipramine group appeared unchanged or more disturbed. This compound did not suppress REM sleep. | Ware et al., 1989 |
Preclinical Efficacy of this compound
Table 3: Preclinical Efficacy of Tricyclic Antidepressants in the Forced Swim Test
| Drug | Animal Model | Key Efficacy Measure | Results | Reference |
| Imipramine | Male Rats | Immobility duration | Significant, dose-dependent decrease in immobility duration. | De Pablo et al., 1989 |
| Imipramine | Swiss Mice | Immobility time | 15 mg/kg oral treatment significantly decreased immobility time. | Cryan et al., 2005 |
| Desipramine (B1205290) | Male C57BL/6J Mice | Duration of immobility | 3.2 mg/kg decreased the duration of immobility. | Can et al., 2012 |
Experimental Protocols
Clinical Trial: this compound vs. Amitriptyline/Haloperidol in Delusional Depression
-
Study Design: A double-blind, randomized, multicenter trial.
-
Participants: 94 patients with a diagnosis of delusional depression.
-
Treatment:
-
This compound monotherapy: Dosage was increased stepwise from 100 mg up to 400 mg. The mean dosage during the sixth week was 356.1 ± 61.2 mg.
-
Amitriptyline and Haloperidol combination: Amitriptyline dosage was increased from 100 mg up to 200 mg, combined with 2 mg up to 7.5 mg of haloperidol. The mean dosages during the sixth week were 184.0 ± 23.6 mg for amitriptyline and 6.3 ± 1.8 mg for haloperidol.
-
-
Duration: 6 weeks.
-
Assessments: Psychometric assessments, including the 24-item Hamilton Depression Scale (HAMD), were performed weekly. Tolerability was monitored through ECG, EEG, assessment of extrapyramidal symptoms, clinical laboratory tests, and recording of blood pressure and heart rate.
Preclinical: Forced Swim Test (Rodents)
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute period. This session serves as a baseline and induces a state of learned helplessness.
-
Drug Administration: On day 2, the test drug (e.g., this compound) or vehicle is administered at a specific time before the test session (e.g., 30-60 minutes).
-
Test Session (Day 2): The animal is placed back into the cylinder for a 5- or 6-minute session.
-
-
Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test session.
-
Data Analysis: The mean immobility time of the drug-treated group is compared to that of the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Mechanism of Action and Signaling Pathways
This compound's antidepressant effect is not primarily due to the inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake, a hallmark of most TCAs. Instead, its clinical effects are largely attributed to its antagonist activity at various neurotransmitter receptors.
Table 4: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Histamine H1 | 0.23 |
| Serotonin 5-HT2A | 1.8 |
| α1-Adrenergic | 3.1 |
| Dopamine D2 | 16 |
| Muscarinic M1 | 23 |
| Serotonin Transporter (SERT) | 149 |
| Norepinephrine Transporter (NET) | 510 |
Data compiled from various sources.
The following diagram illustrates the primary signaling pathways affected by this compound's receptor antagonism.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a preclinical study evaluating a novel antidepressant using the Forced Swim Test.
Conclusion
This compound demonstrates comparable antidepressant efficacy to other established TCAs like amitriptyline and imipramine, with a potential advantage in patients experiencing anxiety and insomnia. Its unique pharmacological profile, characterized by potent receptor antagonism rather than significant monoamine reuptake inhibition, contributes to its distinct clinical effects, particularly its favorable impact on sleep architecture. While preclinical data specifically for this compound in models like the Forced Swim Test are not as extensively published as for other TCAs, the available clinical evidence strongly supports its therapeutic utility. Further preclinical research could help to more fully elucidate the novel mechanisms underlying its antidepressant and anxiolytic actions. This comprehensive overview provides a valuable resource for researchers and clinicians in the field of psychopharmacology and drug development.
Safety Operating Guide
Navigating the Disposal of Trimipramine: A Guide for Laboratory Professionals
A comprehensive operational plan for the safe and compliant disposal of the tricyclic antidepressant, trimipramine (B1683260), is essential for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to manage this compound waste, which is classified as hazardous pharmaceutical waste. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound and associated contaminated materials in a research setting.
The disposal of pharmacologically active compounds like this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA), alongside state and local laws.[1][2] It is critical to manage this compound as a hazardous pharmaceutical waste from its point of generation through to its final disposal.[1]
Personal Protective Equipment (PPE) and Waste Segregation
Before handling this compound waste, it is imperative to wear appropriate PPE to minimize exposure. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
Proper segregation of waste is a foundational aspect of compliant pharmaceutical waste management.[1] All materials that have come into contact with this compound must be treated as hazardous pharmaceutical waste. This includes:
-
Unused or expired pure compounds
-
Solutions containing this compound
-
Contaminated PPE (e.g., gloves)
-
Weighing papers
-
Contaminated labware (e.g., vials, pipette tips)
These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation : Identify all this compound-contaminated materials and segregate them into a designated hazardous waste container. This container must be properly labeled as "Hazardous Waste Pharmaceuticals."[1][3]
-
Container Management : The waste container must be structurally sound, compatible with the chemical waste, and kept closed to prevent leaks or spills.[3] It is best practice to store the waste container within a secondary containment unit.[1]
-
Storage : Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be at or near the point of waste generation.[4]
-
Disposal Request : Once the container is full, or before it exceeds storage time limits, a disposal request must be submitted to the institution's Environmental Health and Safety (EHS) office.[4][5]
-
Professional Disposal : The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[1][6] EHS will typically coordinate the pickup and transport of the waste to an approved disposal facility, often for incineration.[6][7]
It is crucial to note that controlled substances are not to be disintegrated, crushed, or dissolved in water for disposal.[5] Flushing of pharmaceuticals is generally discouraged unless specifically instructed by the FDA, as it can lead to environmental contamination.[8][9][10]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart | [4] |
| Maximum Storage Time in SAA | 12 months (as long as accumulation limits are not exceeded) | [4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. odu.edu [odu.edu]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. dea.gov [dea.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. epa.gov [epa.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Trimipramine
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Trimipramine in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe working environment and mitigate exposure risks.
This compound maleate (B1232345) is classified as a hazardous substance that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is also suspected of potentially harming an unborn child.[1][2] Furthermore, as a combustible solid, its dust can form explosive mixtures in the air.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Use Case |
| Eye / Face | Chemical safety goggles or glasses.[1][3] | To protect against dust particles and accidental splashes. |
| Full face shield.[1] | Required for supplementary protection during bulk handling or when there is a significant risk of splashing. | |
| Hand | Chemical-resistant gloves (e.g., nitrile or latex surgical gloves).[1][3] | To prevent skin contact and irritation. |
| Respiratory | Dust respirator or a self-contained breathing apparatus.[1][3] | To prevent inhalation of airborne particles, especially when handling the powder outside of a ventilated enclosure. |
| Body | Protective laboratory coat. | To protect skin and personal clothing from contamination. |
| Vinyl suit.[1] | Recommended for emergency situations such as large spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a well-defined operational workflow. The following diagram illustrates the key stages, from preparation to post-handling procedures.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving solid this compound powder.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a tared weigh boat to carefully measure the desired amount of this compound.
-
Avoid generating dust. If dust is observed, cease work and ensure ventilation is adequate before proceeding.
-
-
Dissolving:
-
Transfer the weighed this compound to a suitable vessel (e.g., beaker, flask).
-
Slowly add the desired solvent to the vessel.
-
Use a magnetic stirrer or gentle agitation to dissolve the compound completely.
-
-
Post-Handling:
-
Decontaminate the weigh boat and any other equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), collecting the waste for proper disposal.
-
Wipe down the work surface within the fume hood.
-
Carefully doff PPE, removing gloves last, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: Empty this compound containers may still contain residual dust and should be disposed of as hazardous waste.[2] Do not cut, drill, grind, or weld such containers.[2]
-
Spills:
-
Minor Spills: Wear appropriate PPE, including respiratory protection.[1] Avoid breathing in the dust.[1] Dampen the spill with water to prevent dusting before carefully sweeping or vacuuming the material into a hazardous waste container.[2] The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Major Spills: Evacuate the area and alert emergency responders.[2] Only personnel with appropriate training and equipment should handle major spills.
-
For all disposal methods, follow your institution's specific guidelines for hazardous waste management. If a drug take-back program is available, that is the preferred method for disposing of unused medicines.[4][5] If not, unused this compound can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in the trash.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
